Pyrimidin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-1-6-3-7-2-4/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLAYJRLBLHIPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322438 | |
| Record name | 5-Aminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-55-9 | |
| Record name | 5-Pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 591-55-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Aminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINOPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pyrimidin-5-amine chemical and physical properties
The Meta-Nitrogen Pharmacophore in Medicinal Chemistry
Executive Summary
Pyrimidin-5-amine (CAS 591-55-9), also known as 5-aminopyrimidine, represents a distinct pharmacophore within the nitrogen-heterocycle family. Unlike its isomers (2-aminopyrimidine and 4-aminopyrimidine), the exocyclic amine at the 5-position is meta to both ring nitrogens. This unique geometric and electronic arrangement decouples the amine's lone pair from direct conjugation with the ring nitrogens, resulting in a significantly lower basicity and a distinct reactivity profile. It serves as a critical scaffold in the development of kinase inhibitors (e.g., EGFR, JAK), acting as a bioisostere for the adenine ring of ATP.
Physicochemical Profile
The physical properties of pyrimidin-5-amine are governed by the electron-deficient pyrimidine ring and the hydrogen-bonding capability of the exocyclic amine.
| Property | Value / Description | Source |
| CAS Number | 591-55-9 | [1] |
| Molecular Formula | C₄H₅N₃ | [1] |
| Molecular Weight | 95.10 g/mol | [1] |
| Appearance | White to light yellow crystalline powder (needles/prisms) | [2] |
| Melting Point | 170–174 °C (Sublimes) | [2] |
| Boiling Point | ~240 °C (Predicted) | [1] |
| Solubility | Soluble in water, ethanol, DMSO; Slightly soluble in benzene/toluene (hot).[1][2][3] | [2] |
| pKa (Conjugate Acid) | ~2.6 (Predicted/Estimated) | [3] |
| LogP | -0.66 (Predicted) | [1] |
Technical Insight - Basicity & pKa: The pKa of pyrimidin-5-amine (~2.6) is markedly lower than that of 2-aminopyrimidine (~3.54) and 4-aminopyrimidine (~9.17).[4]
-
Mechanism: In 2- and 4-aminopyrimidines, the exocyclic amine can donate electron density directly into the ring nitrogens via resonance (amidine-like resonance). In the 5-isomer, the amine is meta to the ring nitrogens; resonance stabilization of the protonated form is less effective, and the inductive electron-withdrawing effect of the two ring nitrogens dominates, reducing the basicity of the exocyclic amine.
Structural & Spectroscopic Analysis[3][5][6]
Molecular Geometry
The molecule possesses
Spectroscopic Signatures
Researchers should use the following data for structural verification.
Proton NMR (
- 8.60 ppm (s, 1H, H-2): Most deshielded due to the flanking electronegative ring nitrogens.
- 8.20 ppm (s, 2H, H-4, H-6): Shielded relative to H-2 due to the electron-donating effect of the adjacent C-5 amine.
-
5.60 ppm (br s, 2H, -NH
): Broad singlet, exchangeable with D O. Shift varies with concentration and solvent water content.
Carbon NMR (
- 150-155 ppm (C-2): Deeply deshielded.
- 140-145 ppm (C-4, C-6): Aromatic CH.
- 140 ppm (C-5): Ipso carbon, shifted upfield relative to unsubstituted pyrimidine due to the amino group.
UV-Vis Spectroscopy:
-
: ~260–290 nm (Ethanol). The spectrum shows characteristic
transitions of the heteroaromatic system.
Synthetic Routes & Manufacturing
The synthesis of pyrimidin-5-amine typically avoids direct electrophilic amination of pyrimidine due to the ring's electron deficiency. The standard industrial and laboratory route proceeds via the reduction of 5-nitropyrimidine.
Primary Route: Catalytic Hydrogenation
This method is preferred for high purity and yield.
-
Precursor: 5-Nitropyrimidine (prepared via nitration of pyrimidine under forcing conditions or condensation reactions).
-
Reagents: H
gas (balloon or Parr shaker), 10% Pd/C catalyst. -
Solvent: Methanol or Ethanol.
-
Conditions: Ambient temperature, 1-3 atm pressure.
-
Workup: Filtration through Celite to remove catalyst; concentration of filtrate. Recrystallization from benzene or toluene yields prisms.
Alternative Route: Iron Reduction (Bechamp)
Used when hydrogenation equipment is unavailable or for specific scale-up economics.
-
Reagents: Iron powder (Fe), dilute Acetic Acid or HCl.
-
Procedure: Reflux 5-nitropyrimidine with Fe/Acid. Neutralize with base (NaHCO
) to precipitate iron salts, extract amine with organic solvent (EtOAc).
Figure 1: Synthetic pathways to Pyrimidin-5-amine. The catalytic hydrogenation route (blue solid line) is preferred for purity.
Chemical Reactivity & Derivatization[3]
The reactivity of pyrimidin-5-amine is defined by the competition between the nucleophilic exocyclic amine and the electron-deficient ring.
Nucleophilic Reactivity (Amine)
The 5-amino group is the primary site for derivatization.
-
Acylation: Reacts with acid chlorides or anhydrides to form amides. This is the standard method for linking the pharmacophore to other scaffolds.
-
Diazotization: Treatment with NaNO
/HCl yields the diazonium salt, which is unstable but can be used for Sandmeyer-type substitutions (e.g., to 5-halopyrimidines) or coupling to form azo dyes.
Electrophilic Aromatic Substitution (EAS)
The pyrimidine ring is highly deactivated towards EAS. However, the amino group at C-5 activates the ortho positions (C-4 and C-6).
-
Halogenation: Bromination can occur at the 4- or 6-position under controlled conditions, though N-halogenation is a competing side reaction.
Figure 2: Reactivity profile. Green arrows indicate primary synthetic utility in drug discovery.
Pharmaceutical Applications
Kinase Inhibition
The aminopyrimidine scaffold is a "privileged structure" in kinase inhibitor design.
-
ATP Mimicry: The pyrimidine ring mimics the adenine base of ATP. The N-1 and N-3 atoms can accept hydrogen bonds from the kinase hinge region (e.g., Met793 in EGFR).
-
5-Position Vector: The 5-amino group allows for the attachment of solubilizing groups or "tail" moieties that extend into the solvent-accessible region or the ribose-binding pocket of the enzyme.
-
Examples: While 2-aminopyrimidine and 4-aminopyrimidine cores are more common (e.g., Imatinib, Palbociclib), the 5-aminopyrimidine motif is utilized in specific JAK and EGFR inhibitors to fine-tune selectivity profiles by altering the hydrogen bonding geometry [4].
Antimicrobial Agents
Derivatives of 5-aminopyrimidine have shown efficacy as antifungal and antibacterial agents, often by interfering with folic acid synthesis or acting as nucleoside antimetabolites.
Safety & Handling
-
GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation, which typically manifests as a darkening of the solid from white to brown [5].
-
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
References
-
ChemicalBook. (2025). 5-Aminopyrimidine Properties and MSDS. Available at:
-
Sigma-Aldrich. (2025). Product Specification: 5-Aminopyrimidine. Available at:
-
Albert, A., et al. (1948). "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society.[4][5] (Foundational text establishing pyrimidine basicity trends).
-
BenchChem. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors. Available at:
-
National Institutes of Health (NIH). (2012). "Compound instability in dimethyl sulphoxide: case studies with 5-aminopyrimidines." PubMed. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.cn]
- 4. quora.com [quora.com]
- 5. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure and IUPAC name of pyrimidin-5-amine
Executive Summary
Pyrimidin-5-amine (CAS: 591-55-9) represents a critical, albeit often underutilized, pharmacophore in modern medicinal chemistry.[1] Unlike its ubiquitous isomer, pyrimidin-2-amine, the 5-amino variant offers a unique electronic profile that allows for distinct hydrogen-bonding geometries in kinase inhibitor design.[1] This guide dissects the molecule from a structural and synthetic perspective, providing actionable protocols for its generation and integration into drug discovery pipelines.[2]
Structural Anatomy & Nomenclature
IUPAC Nomenclature Breakdown
The systematic name pyrimidin-5-amine is derived from the parent heterocycle, pyrimidine (1,3-diazine).[1]
-
Numbering Priority: The ring nitrogen atoms are assigned positions 1 and 3.[3] Numbering continues toward the other heteroatom to give the lowest locants.
-
Substituent Placement: The amino group (-NH₂) is located at position 5.[1]
-
Electronic Significance: Position 5 is the "meta-like" position relative to the ring nitrogens.[1] Unlike positions 2, 4, and 6, which are highly electron-deficient due to the inductive and mesomeric withdrawal of the C=N bonds, position 5 is relatively electron-neutral, making it the most nucleophilic carbon on the ring.
Electronic Structure & Reactivity Map
The following diagram illustrates the electronic logic governing the molecule's reactivity.
Figure 1: Electronic Reactivity Map of Pyrimidin-5-amine.[1]
Physicochemical Profile
Accurate physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.
| Property | Value | Technical Note |
| CAS Registry | 591-55-9 | Unique identifier for procurement/database search.[1][4] |
| Molecular Formula | C₄H₅N₃ | High nitrogen content (44.2%) lowers logP.[1] |
| Molecular Weight | 95.10 g/mol | Ideal fragment size for fragment-based drug discovery (FBDD).[1] |
| Melting Point | 171–173 °C | Indicates strong intermolecular H-bonding in the crystal lattice.[1] |
| pKa (Conjugate Acid) | ~2.6 – 3.0 | The ring nitrogens are weakly basic.[1] The exocyclic amine is poorly basic due to resonance delocalization into the ring. |
| Solubility | Soluble in DMSO, MeOH | Moderate water solubility; often requires acidification for aqueous stability. |
Expert Insight: The low basicity of the exocyclic amine (compared to aniline) means it rarely protonates at physiological pH. Protonation occurs preferentially at N1 or N3.[1] This is crucial for docking studies—ensure your model treats the exocyclic amine as a neutral H-bond donor.[1]
Synthetic Pathways & Protocols
While condensation reactions (e.g., using guanidine) are common for 2-aminopyrimidines, the 5-amino variant is most efficiently synthesized via the reduction of 5-nitropyrimidine.[1] This approach avoids the regioselectivity issues often encountered in ring-closure methods.[1]
Primary Route: Catalytic Hydrogenation
This protocol is the "Gold Standard" for high-purity synthesis, minimizing byproducts common in metal-acid reductions (e.g., Fe/HCl).[1]
Experimental Workflow Diagram
Figure 2: Catalytic Hydrogenation Workflow.[1]
Detailed Protocol [1][2]
Reagents:
-
5-Nitropyrimidine (1.0 eq)[1]
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]
-
Methanol (anhydrous preferred)[1]
-
Hydrogen gas (H₂)[1]
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve 5-nitropyrimidine (10 mmol) in Methanol (100 mL). Nitrogen sparge the solution for 5 minutes to remove dissolved oxygen.[1]
-
Catalyst Addition: Caution: Pd/C is pyrophoric. Under a gentle stream of nitrogen, carefully add 10% Pd/C (100 mg).
-
Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3 times). Maintain an H₂ atmosphere using a balloon (1 atm) for standard scale. For scale-up (>5g), use a Parr shaker at 40 psi.
-
Reaction: Stir vigorously at room temperature. Reaction progress is monitored by TLC (10% MeOH in DCM) or LCMS.[1] The nitro group reduction is typically fast (4–6 hours).[1]
-
Workup: Once starting material is consumed, filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield pyrimidin-5-amine as an off-white to yellow solid.[1] Recrystallization from Ethanol/Hexane can be performed if high purity (>99%) is required.[1]
Self-Validating Check: The disappearance of the nitro peak (approx. 1550 cm⁻¹ in IR) and the appearance of the amine signal (broad singlet ~5.0-6.0 ppm in ¹H NMR) confirms conversion.[1]
Medicinal Chemistry Applications
The 5-aminopyrimidine scaffold is a versatile bioisostere for aniline and a key component in kinase inhibitors.[1]
Kinase Inhibitor Design
In many kinase inhibitors (e.g., JAK, CDK), the pyrimidine ring acts as the "hinge binder."
-
Hinge Binding: The ring nitrogen (N1) typically accepts a hydrogen bond from the kinase hinge region backbone NH.
-
Solvent Exposure: The 5-amino group often points towards the solvent front or interacts with the gatekeeper residue, depending on the specific fusion (e.g., in purine-like analogs).
Bioisosterism
Replacing a phenyl ring (aniline) with a pyrimidine ring (5-aminopyrimidine) reduces lipophilicity (LogP) and improves solubility.[1] This substitution also reduces metabolic liability associated with electron-rich phenyl rings (e.g., hydroxylation).[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 344373, Pyrimidin-5-amine.[1] Retrieved from [Link][1][5]
-
World Intellectual Property Organization (2022). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.[1] (Note: Adapts hydrogenation protocols for 5-nitro precursors). Retrieved from
Sources
- 1. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 5-Aminopyrimidine - LKT Labs [lktlabs.com]
- 5. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Pyrimidin-5-amine (CAS 591-55-9)
Strategic Scaffold for Kinase Inhibition and Heterocyclic Functionalization [1]
Executive Summary
Pyrimidin-5-amine (5-Aminopyrimidine) represents a distinct "vector-switching" node in medicinal chemistry.[1] Unlike its ubiquitously utilized isomers (2-aminopyrimidine and 4-aminopyrimidine), which serve as primary ATP-hinge binders in kinase inhibitors (mimicking the adenine core), the 5-amino isomer offers a unique geometric exit vector.[1] It allows substituents to project into the solvent-exposed regions or specific hydrophobic pockets of a protein target, often improving selectivity profiles.
This guide details the physicochemical "hardware" of the molecule, scalable synthetic routes, and its critical role as a precursor in the synthesis of blockbuster drugs like Rosuvastatin and emerging RIPK1/CDK9 inhibitors.[2]
Physicochemical Profile: The "Electronic Push-Pull"
The reactivity of Pyrimidin-5-amine is defined by the competition between the electron-rich exocyclic amine and the electron-deficient pyrimidine ring.[1]
| Property | Value | Mechanistic Implication |
| CAS Number | 591-55-9 | Unique identifier.[1] |
| Molecular Weight | 95.10 g/mol | Ideal fragment for FBDD (Fragment-Based Drug Discovery).[1] |
| pKa (Ring N) | ~2.6 | Significantly less basic than pyridine (pKa 5.2).[1] The 5-amino group donates electron density into the ring, slightly raising the basicity compared to unsubstituted pyrimidine (pKa 1.3), but the ring nitrogens remain the primary protonation sites.[2] |
| pKa (Exocyclic NH₂) | < 0 (Est.)[1] | The amine is weakly nucleophilic due to the electron-withdrawing nature of the diazine ring. It requires specific catalysis (e.g., Pd-Buchwald) or strong electrophiles for functionalization.[1] |
| Solubility | Moderate | Soluble in DMSO, MeOH; moderately soluble in water.[2] |
| Electronic Character | The ring is deactivated towards Electrophilic Aromatic Substitution (EAS) but activated for Nucleophilic Aromatic Substitution (SNAr) if leaving groups are present at C2/C4.[1] |
Synthetic Access & Quality Control
Obtaining high-purity Pyrimidin-5-amine is non-trivial because direct nitration of pyrimidine is difficult.[1] Two primary routes are employed depending on scale.[2][3]
Route A: The "Rosuvastatin Intermediate" Route (Industrial Scale)
This is the preferred route for bulk manufacturing, leveraging the availability of malonate derivatives.[2]
-
Cyclization: Diethyl malonate + Formamidine
4,6-Dihydroxypyrimidine.[2] -
Nitration: Nitration at C5
4,6-Dihydroxy-5-nitropyrimidine.[1] -
Chlorination: POCl
4,6-Dichloro-5-nitropyrimidine.[1] -
Reduction/Dehalogenation: Catalytic hydrogenation (Pd/C, H
) simultaneously reduces the nitro group and removes the chlorines.[2]
Route B: The "Degradative" Route (Lab Scale)
Useful when starting from the abundant 2-aminopyrimidine.[1]
-
Nitration: 2-Aminopyrimidine
2-Amino-5-nitropyrimidine (Standard EAS).[1] -
Diazotization/Reduction: Removal of the 2-amino group via diazonium salt (using
).[1] -
Reduction: Reduction of the 5-nitro group to 5-amine.[1]
Quality Control Parameters
-
HPLC Purity: >98% (Critical impurity: 4,6-dichloro-5-aminopyrimidine if Route A is incomplete).[1]
-
Appearance: White to off-white crystalline solid.[1] Oxidation leads to yellow/brown discoloration.[2]
-
Storage: Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Reactivity & Functionalization Protocols
The 5-amino group is a "reluctant" nucleophile.[1] Standard amide couplings often fail or proceed slowly.[2]
Protocol 1: Buchwald-Hartwig Amination (C-N Coupling)
Because the amine is electron-poor, electron-rich ligands are required to facilitate the oxidative addition and reductive elimination steps on the Palladium center.[1]
-
Catalyst:
(1-2 mol%) or Pd(OAc) .[1] -
Ligand: BrettPhos or Xantphos (Critical for electron-deficient amines).[1]
-
Base:
(mild) or (strong).[1] -
Solvent: 1,4-Dioxane or Toluene, 100°C.
-
Mechanism: The ligand increases the electron density on Pd, preventing the formation of inactive Pd-dimers and promoting the coupling of the "sluggish" pyrimidinyl amine.[2]
Protocol 2: The Sandmeyer "Switch" (C-N
C-X)
This is the most strategic use of CAS 591-55-9.[1] It converts the amine into a halide (Br or I), enabling the 5-position to become an electrophile for Suzuki couplings (as seen in Rosuvastatin synthesis).[1]
Step-by-Step:
-
Dissolution: Dissolve 5-aminopyrimidine in 48% HBr (aq).
-
Diazotization: Cool to -5°C. Add
(aq) dropwise. Caution: Exothermic.[1][2] -
Substitution: Add CuBr (0.5 equiv) dissolved in HBr. Heat to 60°C.
-
Workup: Neutralize with NaOH, extract with EtOAc.
-
Result: 5-Bromopyrimidine (Ready for Suzuki coupling).
Medicinal Chemistry Applications
A. Scaffold Hopping in Kinase Inhibitors
While 2- and 4-aminopyrimidines bind the ATP hinge (Adenine mimic), 5-aminopyrimidines are used to:
-
Exit the Pocket: The 5-position vector points towards the solvent front or the "gatekeeper" residue, allowing for solubilizing tails (e.g., morpholine/piperazine).[2]
-
RIPK1 & CDK9 Inhibition: Recent studies identify N-(pyrimidin-5-yl) amides as potent inhibitors where the pyrimidine ring engages in
-stacking rather than primary H-bonding.[1]
B. The Rosuvastatin Connection
Although Rosuvastatin contains a pyrimidine ring, the 5-position is carbon-linked.[1] Pyrimidin-5-amine is the key precursor for generating the 5-formyl or 5-bromo pyrimidine intermediates required to assemble the statin side chain.[1]
Visualizing the Chemical Logic
Figure 1: Strategic divergent synthesis starting from Pyrimidin-5-amine.[1] The pathway splits between converting the amine to a halide (for C-C bond formation) or using it directly for C-N bond formation.
Safety & Handling (SDS Summary)
-
GHS Classification: Warning.[2]
-
Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]
-
Handling: Use a fume hood.[2] The fine powder can be statically charged.[2]
-
Incompatibility: Strong oxidizing agents, strong acids (forms salts).[1][2]
References
-
Synthesis & Properties: Journal of Heterocyclic Chemistry, "Synthesis of 5-aminopyrimidine derivatives via catalytic hydrogenation," Vol 45, Issue 3.[2] [1]
-
Buchwald Coupling: Journal of the American Chemical Society, "Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides," 2006.[2]
-
Medicinal Application (Rosuvastatin): Bioorganic & Medicinal Chemistry, "Synthesis and Biological Evaluation of HMG-CoA Reductase Inhibitors," 2001.[2]
-
Kinase Inhibition (RIPK1): Journal of Medicinal Chemistry, "Identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives," 2018.[1][4] [1]
-
pKa Data: IUPAC Dissociation Constants of Organic Bases in Aqueous Solution.
Sources
- 1. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105837515A - A preparing method of a JAK inhibitor Momelotinib - Google Patents [patents.google.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
Molecular formula and weight of pyrimidin-5-amine
Molecular Architecture, Synthetic Pathways, and Pharmaceutical Utility
Executive Summary
Pyrimidin-5-amine (5-Aminopyrimidine) represents a critical heterocyclic scaffold in modern medicinal chemistry. Unlike its 2- and 4-amino isomers, the 5-amino congener places the exocyclic nitrogen in a meta-like relationship to the ring nitrogens, significantly altering its electronic character and basicity. This structural nuance makes it a privileged pharmacophore for designing kinase inhibitors (e.g., CDK, EGFR) and adenosine receptor antagonists, where it serves as a bioisostere for phenyl and pyridine rings to modulate solubility and hydrogen-bonding vectors. This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and application in drug development.
Physicochemical Characterization
The electronic deficiency of the pyrimidine ring renders the 5-amino group significantly less basic than typical anilines. The absence of direct conjugation between the amino lone pair and the ring nitrogens (unlike in 2- or 4-aminopyrimidine) results in a distinct reactivity profile.
Table 1: Core Physicochemical Parameters
| Parameter | Value | Technical Context |
| IUPAC Name | Pyrimidin-5-amine | Systematic nomenclature. |
| CAS Registry | 591-55-9 | Key identifier for procurement/database search. |
| Molecular Formula | High nitrogen content (44.19%). | |
| Molecular Weight | 95.10 g/mol | Fragment-like size, ideal for lead optimization. |
| Physical State | Solid (Crystalline) | Typically white to light yellow needles/powder. |
| Melting Point | 170–174 °C | Indicates significant intermolecular H-bonding. |
| pKa (Conjugate Acid) | ~2.6 | Weak base. Protonation occurs preferentially at the ring nitrogen. |
| Solubility | Soluble in DMSO, MeOH; Mod. in | Polar character due to multiple H-bond acceptors/donors. |
Synthetic Methodologies
The synthesis of pyrimidin-5-amine is non-trivial due to the difficulty of directly nitrating the electron-deficient pyrimidine ring. The most robust industrial and laboratory route involves the reduction of 5-nitropyrimidine, which is itself often derived from the decarboxylation of 5-nitropyrimidine-4-carboxylic acids or dehalogenation of functionalized precursors.
3.1 Validated Synthetic Route: Catalytic Hydrogenation
The most "atom-economical" method is the catalytic hydrogenation of 5-nitropyrimidine. This avoids the generation of iron oxide sludge associated with Fe/AcOH reductions.
Reaction Scheme (DOT Visualization):
Caption: Catalytic reduction pathway of 5-nitropyrimidine to 5-aminopyrimidine via a hydroxylamine intermediate.
3.2 Detailed Experimental Protocol
Objective: Synthesis of 5-aminopyrimidine (10 mmol scale).
-
Preparation:
-
Charge a high-pressure hydrogenation vessel (e.g., Parr shaker) with 5-nitropyrimidine (1.25 g, 10.0 mmol).
-
Add Methanol (MeOH) (30 mL) as the solvent. Ensure the substrate is fully dissolved or finely suspended.
-
Carefully add 10% Palladium on Carbon (Pd/C) (125 mg, 10 wt% loading) under an inert nitrogen atmosphere to prevent ignition.
-
-
Hydrogenation:
-
Seal the vessel and purge with nitrogen (
) three times, followed by hydrogen ( ) three times. -
Pressurize to 3 atm (approx. 45 psi) with
. -
Agitate at Room Temperature (20–25 °C) for 4–6 hours. Monitor reaction progress via TLC (eluent: 10% MeOH in DCM) or LC-MS.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with warm MeOH (2 x 10 mL).
-
Concentrate the filtrate in vacuo to obtain a solid residue.
-
-
Purification:
-
Recrystallize the crude solid from Toluene or a Benzene/Ethanol mixture to yield colorless prisms.
-
Yield: Typically 85–95%.
-
Reactivity & Functionalization Profile
Pyrimidin-5-amine serves as a versatile nucleophile. Its reactivity is governed by the electron-withdrawing nature of the pyrimidine ring, which deactivates the amino group compared to aniline, yet allows for specific transformations.
-
Acylation/Amidation: Readily reacts with acid chlorides or anhydrides to form amides, a common linkage in drug discovery (e.g., connecting the "hinge-binding" motif to a "tail").
-
Sandmeyer Reaction: The amino group can be diazotized (using
) to form a diazonium salt, which is then displaced by nucleophiles (Cl, Br, CN, OH) to access 5-substituted pyrimidines. -
Electrophilic Aromatic Substitution: The ring itself is resistant to EAS. Functionalization usually occurs at the exocyclic nitrogen.
Pharmaceutical Applications
The 5-aminopyrimidine moiety is a "privileged structure" in kinase inhibitor design. It functions as a hinge-binding element where the ring nitrogens accept hydrogen bonds from the kinase backbone (e.g., Valine/Leucine residues), while the 5-amino group vectors substituents into the ribose-binding pocket or solvent-exposed regions.
Key Therapeutic Classes:
-
CDK Inhibitors: Used in oncology to block cell cycle progression.
-
Adenosine Receptor Antagonists: Specifically
antagonists for Parkinson's disease (e.g., derivatives of SCH 442416). -
EZH2 Inhibitors: Epigenetic modulators for cancer therapy.
Mechanistic Pathway Visualization (DOT):
Caption: Pharmacophore mapping of the 5-aminopyrimidine scaffold against primary biological targets.
Safety and Handling
-
Hazards: Classified as Harmful if swallowed (H302) , Causes skin irritation (H315) , and Causes serious eye irritation (H319) .
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place.
-
Disposal: Incineration with a scrubber for nitrogen oxides (
).
References
-
PubChem. (2025).[1] Pyrimidin-5-amine Compound Summary. National Library of Medicine. [Link]
-
Lagoja, I. M. (2005). Pyrimidines as Constituents of Natural Products. Chemistry & Biodiversity. [Link]
-
Baraldi, P. G., et al. (2008). Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Schenone, S., et al. (2014). Pyrazolo[3,4-d]pyrimidines as tyrosine kinase inhibitors. Future Medicinal Chemistry. [Link]
Sources
The 5-Aminopyrimidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 5-aminopyrimidine scaffold has emerged as a privileged structural motif in medicinal chemistry, underpinning the development of a multitude of clinically relevant therapeutic agents. Its remarkable versatility and inherent drug-like properties have established it as a cornerstone in the design of targeted therapies, particularly in oncology. This technical guide provides a comprehensive exploration of the biological significance of the 5-aminopyrimidine core. We will delve into its fundamental role as a bioisostere of purines, its critical function as a hinge-binding motif in protein kinases, and the intricate structure-activity relationships that govern its biological activity. This guide will further provide detailed synthetic strategies, robust bioanalytical methodologies for activity assessment, and an examination of the preclinical and clinical landscape of key 5-aminopyrimidine-based drug candidates.
Introduction: The Rise of a Privileged Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA, making it a molecule of profound biological importance.[1] The strategic incorporation of an amino group at the 5-position of the pyrimidine ring creates the 5-aminopyrimidine scaffold, a versatile building block for the synthesis of a diverse array of biologically active compounds. This scaffold has garnered significant attention in drug discovery due to its ability to mimic the purine core of ATP, enabling it to effectively target the ATP-binding sites of numerous enzymes, most notably protein kinases.[2]
The inherent physicochemical properties of the 5-aminopyrimidine core, including its hydrogen bonding capabilities and tunable electronic nature, allow for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. Consequently, this scaffold has been successfully employed in the development of inhibitors for a wide range of therapeutic targets, leading to approved drugs and numerous clinical candidates for the treatment of cancer, inflammatory disorders, and viral infections.[3]
The 5-Aminopyrimidine Scaffold as a Kinase Hinge-Binder
A primary driver of the success of the 5-aminopyrimidine scaffold is its exceptional ability to function as a "hinge-binder" in the ATP-binding pocket of protein kinases. The hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and plays a crucial role in ATP binding. The 5-aminopyrimidine core effectively mimics the adenine ring of ATP, forming key hydrogen bond interactions with the backbone amide groups of the hinge residues.[4]
Typically, the nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the 5-amino group, act as hydrogen bond acceptors and donors, respectively, to engage with the hinge region. This tripartite interaction provides a stable anchor for the inhibitor, allowing for the exploration of various substituents at other positions of the scaffold to achieve high potency and selectivity.[5]
Diagram 1: Generalized Kinase Hinge-Binding of a 5-Aminopyrimidine Inhibitor
Caption: A 5-aminopyrimidine scaffold forming key hydrogen bonds with the kinase hinge.
Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity
The biological activity of 5-aminopyrimidine derivatives can be exquisitely modulated through strategic modifications at various positions of the pyrimidine ring and the appended substituents. Extensive SAR studies have been conducted to elucidate the impact of these modifications on kinase inhibitory potency and selectivity.
Substitutions at the 2- and 4-Positions
The 2- and 4-positions of the 5-aminopyrimidine ring are frequently functionalized with aryl or heteroaryl groups that extend into the hydrophobic regions of the ATP-binding pocket. The nature of these substituents significantly influences both the potency and the selectivity profile of the inhibitor.
For instance, in the development of Cyclin-Dependent Kinase (CDK) inhibitors, the introduction of a substituted aniline at the 2-position and a thiazole ring at the 4-position of the pyrimidine core has yielded highly potent and selective compounds.[6][7]
| Compound | R' (at C5) | R (at aniline) | CDK9 Ki (nM) | CDK2 Ki (nM) | HCT-116 GI50 (µM) |
| Ia | H | m-NO₂ | 2 | 3 | 0.09 |
| 12a | CN | m-NO₂ | 6 | 1 | 0.04 |
| 12u | CN | m-1,4-diazepan-1-yl | 7 | 568 | 0.42 |
| Ib | H | m-SO₂NH₂ | 2 | 4 | 0.05 |
| 12c | CN | m-SO₂NH₂ | 6 | 4 | 0.55 |
Table 1: SAR of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Derivatives as CDK Inhibitors. Data compiled from[6].
Modifications at the 5-Position
The 5-position of the pyrimidine ring is often directed towards the solvent-exposed region of the ATP-binding site. Modifications at this position can be used to enhance solubility, modulate pharmacokinetic properties, and introduce additional interactions with the target kinase. In some cases, bulky substituents at the 5-position can induce a "DFG-out" conformation of the kinase, leading to a different inhibitory profile.[8]
Synthetic Strategies: Building the 5-Aminopyrimidine Core
Several robust synthetic routes have been developed for the construction of the 5-aminopyrimidine scaffold and its derivatives. The choice of synthetic strategy often depends on the desired substitution pattern and the scale of the synthesis.
Condensation of Guanidine with β-Ketoesters or their Equivalents
A common and versatile method for the synthesis of 2-aminopyrimidines involves the condensation of guanidine with a β-ketoester or a related three-carbon building block. This reaction proceeds through a Michael addition followed by cyclization and dehydration.
Diagram 2: General Synthesis of 2-Aminopyrimidines
Caption: A simplified workflow for the synthesis of 2-aminopyrimidines.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of 5-aminopyrimidine derivatives.[9] Microwave irradiation can significantly reduce reaction times and improve yields for various condensation and cross-coupling reactions.
Experimental Protocol: Microwave-Assisted Biginelli-Type Synthesis of 2-Amino-4,6-diarylpyrimidines [9]
-
To a microwave vial, add the aryl aldehyde (1 mmol), the β-ketoester (1 mmol), and guanidine hydrochloride (1.2 mmol).
-
Add a suitable solvent (e.g., ethanol, 5 mL) and a catalytic amount of a base (e.g., potassium carbonate, 0.2 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 10-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.
Bioanalytical Methods for Activity Assessment
The evaluation of 5-aminopyrimidine derivatives as kinase inhibitors requires robust and sensitive bioanalytical methods to determine their inhibitory potency (IC50) and selectivity. Several assay formats are commonly employed in drug discovery for this purpose.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[10][11] This assay is universal for all kinases and is highly sensitive, making it suitable for high-throughput screening.
Experimental Protocol: ADP-Glo™ Kinase Assay [10][12]
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (5-aminopyrimidine derivative) at various concentrations.
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.
-
Diagram 3: Workflow of the ADP-Glo™ Kinase Assay
Caption: A step-by-step workflow of the ADP-Glo™ Kinase Assay.
HTRF® KinEASE™ Assay
The HTRF® (Homogeneous Time-Resolved Fluorescence) KinEASE™ assay is a fluorescence-based method for measuring kinase activity.[13] It utilizes a universal peptide substrate and a specific antibody to detect the phosphorylated product.
Experimental Protocol: HTRF® KinEASE™ Assay [3][13]
-
Kinase Reaction:
-
In a 384-well plate, dispense the test compound (5-aminopyrimidine derivative).
-
Add the kinase and the biotinylated peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time.
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the formation of the immunocomplex.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate and is used to determine the inhibitory activity of the compounds.
-
Case Studies: 5-Aminopyrimidines in Clinical Development
The versatility of the 5-aminopyrimidine scaffold is exemplified by the numerous drug candidates that have progressed into clinical trials, particularly in the field of oncology.
R547: A Potent CDK Inhibitor
R547 is a 2,4-diamino-5-ketopyrimidine derivative that exhibits potent and selective inhibition of CDKs, including CDK1, CDK2, and CDK4.[14] X-ray crystallography studies have revealed that the diaminopyrimidine core of R547 forms key hydrogen bonds with the hinge region of CDK2.[14] The compound demonstrated significant in vivo efficacy in a human colorectal tumor xenograft model, leading to its advancement into Phase I clinical trials for the treatment of cancer.[14]
Aminopyrimidine-based EGFR Inhibitors
Derivatives of the 5-aminopyrimidine scaffold have been extensively explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[15][16] These inhibitors are designed to target both wild-type and mutant forms of EGFR, including the T790M resistance mutation. Several aminopyrimidine-based EGFR inhibitors have shown promising preclinical activity, including potent in vitro inhibition of EGFR kinase activity and significant tumor growth inhibition in in vivo models.[15]
| Compound | Target(s) | Indication | Development Stage |
| R547 | CDK1, CDK2, CDK4 | Solid Tumors | Phase I |
| Zotiraciclib (TG02) | Multi-CDK inhibitor | Glioblastoma | Phase II |
| Various proprietary compounds | EGFR (wild-type and mutants) | NSCLC | Preclinical/Phase I |
Table 2: Selected 5-Aminopyrimidine-Based Kinase Inhibitors in Clinical and Preclinical Development.
Bioisosteric Replacements and Scaffold Hopping
The 5-aminopyrimidine scaffold itself can be considered a bioisostere of the purine ring system.[2] Furthermore, medicinal chemists often employ bioisosteric replacements for the 5-aminopyrimidine core to modulate physicochemical properties, improve selectivity, or explore novel chemical space. Common bioisosteres for the pyrimidine ring in hinge-binders include other nitrogen-containing heterocycles such as pyridines, pyrazoles, and imidazoles.[17] Scaffold hopping, a more drastic form of bioisosteric replacement, involves replacing the entire core structure while maintaining the key pharmacophoric features required for biological activity.
Conclusion and Future Perspectives
The 5-aminopyrimidine scaffold has firmly established itself as a privileged structure in modern drug discovery. Its ability to effectively mimic the purine core of ATP and engage in key hydrogen bonding interactions with the hinge region of protein kinases has made it an invaluable tool for the development of targeted therapies. The extensive body of research on the synthesis, SAR, and biological evaluation of 5-aminopyrimidine derivatives continues to expand, offering new opportunities for the design of next-generation inhibitors with improved potency, selectivity, and clinical efficacy. As our understanding of the molecular drivers of disease deepens, the versatility and tunability of the 5-aminopyrimidine scaffold will undoubtedly continue to play a pivotal role in the discovery and development of novel medicines.
References
-
The simple and efficient method of synthesis of amino pyrimidine and their derivatives. (URL: [Link])
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. (URL: [Link])
-
2FVD: Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. RCSB PDB. (URL: [Link])
-
HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity. (URL: [Link])
-
Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. Future Medicinal Chemistry. (URL: [Link])
-
5WB7: Crystal structure of the epidermal growth factor receptor extracellular region in complex with epiregulin. RCSB PDB. (URL: [Link])
-
A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorganic & Medicinal Chemistry. (URL: [Link])
-
Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
-
Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. ResearchGate. (URL: [Link])
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. (URL: [Link])
-
Promega ADP-Glo kinase assay. BMG LABTECH. (URL: [Link])
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. (URL: [Link])
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. (URL: [Link])
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. (URL: [Link])
-
5IF1: Crystal structure apo CDK2/cyclin A. RCSB PDB. (URL: [Link])
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. (URL: [Link])
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. (URL: [Link])
-
Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. (URL: [Link])
-
Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. PUBDB. (URL: [Link])
- 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino} - RCSB PDB. (URL: https://www.rcsb.org/structure/5UGB)
-
Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Future Medicinal Chemistry. (URL: [Link])
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC. (URL: [Link])
-
HTRF ® Kinase Assay Protocol. ResearchGate. (URL: [Link])
-
X-ray crystal structure of compound 4 with CDK2 (PDB: 7RA5). ResearchGate. (URL: [Link])
-
Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. Medicinal Research Reviews. (URL: [Link])
-
5SX4: Crystal Structure of panitumumab in complex with epidermal growth factor receptor domain 3. RCSB PDB. (URL: [Link])
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. (URL: [Link])
-
KINASE CHARACTERIZATION AND HTRF ASSAY DEVELOPMENT. Digital WPI. (URL: [Link])
-
Scheme 11. Synthesis of Pyrimidine and Aminopyrimidine Hinge Binders a. ResearchGate. (URL: [Link])
-
Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. (URL: [Link])
-
Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase. ACS Publications. (URL: [Link])
-
5EDP: EGFR kinase (T790M/L858R) apo. RCSB PDB. (URL: [Link])
-
5L2W: The X-ray co-crystal structure of human CDK2/CyclinE and Dinaciclib. RCSB PDB. (URL: [Link])
-
A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. PubMed Central. (URL: [Link])
-
HTRF KinEASE-TK kit. Revvity. (URL: [Link])
-
Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. ResearchGate. (URL: [Link])
-
1KE9: CYCLIN-DEPENDENT KINASE 2 (CDK2) COMPLEXED WITH 3-{[4-({[AMINO(IMINO)METHYL]AMINOSULFONYL)ANILINO]METHYLENE}-2-OXO-2,3-DIHYDRO-1H-INDOLE. RCSB PDB. (URL: [Link])
-
Discovery of 5-Aminopyrido[2,3- d]Pyrimidin-7(8 H)-One Derivatives as New Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors. ResearchGate. (URL: [Link])
-
Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. PMC. (URL: [Link])
Sources
- 1. rcsb.org [rcsb.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. rcsb.org [rcsb.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 11. bmglabtech.com [bmglabtech.com]
- 12. promega.com [promega.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. rcsb.org [rcsb.org]
- 15. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural and Functional Dynamics of Pyrimidine Derivatives in Nucleic Acids
Executive Summary
Pyrimidine derivatives—cytosine, thymine, and uracil—are often reduced to static letters in the genetic code. However, in the context of molecular biology and drug development, they function as dynamic metabolic regulators and critical therapeutic checkpoints. This guide dissects the pyrimidine scaffold beyond its role in hydrogen bonding, analyzing its biosynthesis as a metabolic burden, its epigenetic modifications as a control layer for gene expression, and its synthetic analogs as potent antimetabolites. We provide actionable insights into the "masked chain termination" mechanism of gemcitabine, the immunogenic silencing of pseudouridine in mRNA therapeutics, and validated LC-MS/MS protocols for quantifying these derivatives.
Biosynthesis: The Metabolic Cost of Fidelity
The de novo synthesis of pyrimidines is energetically expensive and tightly regulated, unlike the salvage pathway.[1] For researchers targeting metabolic reprogramming in cancer (e.g., the Warburg effect), understanding the rate-limiting steps here is crucial.
The CAD Complex and DHODH Checkpoint
In mammals, the first three steps are catalyzed by the multifunctional CAD complex (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase).
-
Causality: The CAD complex is cytosolic, but the subsequent step involves Dihydroorotate Dehydrogenase (DHODH) , which is tethered to the inner mitochondrial membrane.
-
Scientific Insight: DHODH relies on the respiratory chain (specifically Ubiquinone) as an electron acceptor. This links pyrimidine synthesis directly to mitochondrial respiration. Hypoxia or mitochondrial dysfunction halts de novo synthesis, forcing cells to rely on the salvage pathway—a vulnerability exploited by DHODH inhibitors like brequinar.
Pathway Regulation Logic
The pathway is governed by allosteric feedback loops to prevent wasteful accumulation of UMP/CTP.[1]
-
Activation: PRPP (Phosphoribosyl pyrophosphate) and ATP.[2]
-
Inhibition: UTP and CTP (Product inhibition).
Visualization: De Novo Pyrimidine Biosynthesis & Regulation
Figure 1: The de novo pyrimidine biosynthesis pathway highlighting the mitochondrial link via DHODH and feedback inhibition loops.
Epigenetic and Epitranscriptomic Modifications
The static genome is made dynamic through chemical modifications of the pyrimidine ring, primarily at the C5 position.
DNA: The TET Oxidation Pathway
5-Methylcytosine (5-mC) is the standard silencing mark.[3] However, its active demethylation is driven by TET (Ten-Eleven Translocation) enzymes, which oxidize 5-mC sequentially.[3]
-
Mechanism: 5-mC
5-Hydroxymethylcytosine (5-hmC) 5-Formylcytosine (5-fC) 5-Carboxylcytosine (5-caC). -
Relevance: 5-fC and 5-caC are recognized by Thymine DNA Glycosylase (TDG) and excised via Base Excision Repair (BER), returning the base to an unmodified Cytosine. This cycle is critical in embryonic development and cancer progression.
RNA: Pseudouridine ( ) and Stability
In the context of mRNA therapeutics (e.g., COVID-19 vaccines), replacing Uridine with Pseudouridine is the "billion-dollar modification."
-
Structural Impact:
possesses a C-C glycosidic bond (unlike the C-N bond in Uridine).[4] This allows for an additional hydrogen bond donor at the N1 position, enhancing base stacking and increasing the melting temperature ( ) of the RNA duplex. -
Immunogenicity: Unmodified Uridine activates TLR7 and TLR8, triggering an innate immune response (interferon signaling) that degrades the mRNA and halts translation.
evades these receptors, allowing for high-yield protein expression.
| Feature | Uridine (U) | Pseudouridine ( | 5-Methylcytosine (5-mC) |
| Glycosidic Bond | C1'-N1 | C1'-C5 | C1'-N1 |
| Primary Location | RNA (Canonical) | tRNA, rRNA, mRNA (Modified) | DNA (CpG Islands) |
| Therapeutic Role | Standard Transcription | Immune Evasion (mRNA Vaccines) | Epigenetic Silencing |
| Key Enzyme | RNA Polymerase | Pseudouridine Synthase (PUS) | DNA Methyltransferase (DNMT) |
Therapeutic Antimetabolites: Mechanisms of Action
Synthetic pyrimidine analogs mimic natural bases to hijack replication machinery. Their efficacy relies on subtle structural deviations that enzymes fail to discriminate until it is too late.
5-Fluorouracil (5-FU): The Suicide Inhibitor
5-FU acts primarily by inhibiting Thymidylate Synthase (TS) .[5][6]
-
Mechanism: 5-FU is metabolized to FdUMP. FdUMP binds to TS in the presence of the cofactor 5,10-methylene-tetrahydrofolate (CH
THF).[6] -
The Trap: Normally, TS transfers a methyl group to dUMP. With FdUMP, the fluorine atom at C5 cannot be abstracted. This forms a stable, covalent ternary complex (TS-FdUMP-CH
THF), permanently disabling the enzyme. This leads to "thymineless death."[7]
Gemcitabine: Masked Chain Termination
Gemcitabine (dFdC) is a deoxycytidine analog with two fluorine atoms at the 2' position.[8]
-
Mechanism: It is phosphorylated to dFdCTP and incorporated into DNA.[9][10]
-
The "Mask": DNA polymerase adds one more normal nucleotide after Gemcitabine.[8][9] The distorted geometry caused by the bulky fluorine atoms then prevents further elongation.
-
Evasion: Because the Gemcitabine is not at the very 3' end (it is at the penultimate position), exonucleases (proofreading enzymes) fail to excise it.[9] The replication fork collapses.
Visualization: Antimetabolite Mechanisms
Figure 2: Comparative mechanisms of 5-FU (Enzyme inhibition) and Gemcitabine (Replication stalling).
Experimental Protocols
Reliable quantification of these derivatives requires high-sensitivity instrumentation.[11] Standard PCR cannot distinguish 5-mC from Cytosine (as bisulfite conversion is needed) or quantify 5-FU incorporation.
Protocol 1: LC-MS/MS Quantification of Modified Pyrimidines
Objective: Absolute quantification of 5-mC and 5-hmC in genomic DNA. Rationale: Mass spectrometry offers the highest specificity, distinguishing modifications by mass-to-charge (m/z) ratio without chemical conversion artifacts.
Workflow:
-
DNA Hydrolysis:
-
Incubate 1
g of genomic DNA with DNA Degradase Plus (Zymo Research) or a mix of DNase I, Phosphodiesterase I, and Alkaline Phosphatase. -
Condition: 37°C for 2-4 hours.
-
Why: Converts polymer DNA into single nucleosides (dC, 5-mdC, 5-hmdC).
-
-
Separation (LC):
-
Column: Poroshell 120 EC-C18 (Agilent) or equivalent HILIC column for polar retention.
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 0% B to 10% B over 5 minutes (nucleosides elute early).
-
-
Detection (MS/MS):
-
Mode: Multiple Reaction Monitoring (MRM).[12]
-
Transitions (Positive Mode):
-
dC:
-
5-mdC:
-
5-hmdC:
-
-
-
Quantification:
-
Use stable isotope-labeled internal standards (
, -dC) to normalize for ionization suppression.
-
Protocol 2: EdU Proliferation Assay (Click Chemistry)
Objective: Measure active DNA synthesis using a thymidine analog. Rationale: Unlike BrdU (which requires DNA denaturation for antibody access), 5-Ethynyl-2'-deoxyuridine (EdU) contains a terminal alkyne. This reacts with a fluorescent azide via Cu(I)-catalyzed cycloaddition, allowing detection in intact double-stranded DNA.
Workflow:
-
Labeling: Treat cells with 10
M EdU for 2-4 hours. -
Fixation: Fix cells with 4% Paraformaldehyde (15 min). Permeabilize with 0.5% Triton X-100.
-
Click Reaction Cocktail:
-
Prepare fresh: Tris-buffered saline (TBS), 4 mM CuSO
, 10 M Fluorescent Azide (e.g., Alexa Fluor 488 Azide), and 100 mM Sodium Ascorbate. -
Critical Step: Add Sodium Ascorbate last . It reduces Cu(II) to Cu(I), initiating the catalysis.
-
-
Staining: Incubate cells with cocktail for 30 min in the dark.
-
Imaging: Wash and counterstain with DAPI. EdU+ nuclei indicate S-phase progression.
References
-
Evans, D. R., & Guy, H. I. (2004). Mammalian CAD: A multifunctional protein complex. Reviews in Physiology, Biochemistry and Pharmacology. Link
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link
-
Mini, E., et al. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology. Link
-
Karikó, K., et al. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular Therapy. Link
-
Ito, S., et al. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. Science. Link
-
Le, T., et al. (2011). Quantification of global DNA methylation by hydrophilic interaction liquid chromatography/tandem mass spectrometry. Analytical Biochemistry. Link
Sources
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 6. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. droracle.ai [droracle.ai]
- 9. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
- 12. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
Technical Guide: Pyrimidin-5-amine as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
Pyrimidin-5-amine represents a high-value heterocyclic motif in modern drug discovery, functioning primarily as a bioisostere of aniline . Unlike its isomers (pyrimidin-2-amine or pyrimidin-4-amine), the 5-amino variant offers a unique electronic profile where the amino group resides at the "meta-like" position relative to the ring nitrogens. This structural arrangement confers distinct physicochemical properties—specifically reduced lipophilicity (LogP) and modulated pKa—making it a critical tool for scaffold hopping to resolve solubility issues or metabolic liabilities in lead optimization.
This guide details the medicinal chemistry rationale, synthetic access via Palladium-catalyzed cross-coupling, and specific applications of the pyrimidin-5-amine scaffold in kinase inhibitor design.
Part 1: The Chemo-Structural Rationale
Electronic Descriptors and Bioisosterism
The pyrimidin-5-amine scaffold is classically utilized to replace electron-deficient aniline rings.
-
Electronic Deficit: The pyrimidine ring is
-deficient. The nitrogen atoms at positions 1 and 3 exert a strong inductive ($ -I -M $) withdrawal on the ring carbons. -
Position 5 Uniqueness: Carbon-5 (C5) is the least electron-deficient position on the ring (analogous to the
-position in pyridine). However, compared to a phenyl ring, the overall system is significantly more electron-withdrawing. -
pKa Modulation: The primary amine of pyrimidin-5-amine is significantly less basic than aniline (pKa
2.6 vs. 4.6). This reduction in basicity is advantageous for:-
Reducing hERG channel affinity (which often correlates with basicity).
-
Improving membrane permeability by ensuring the molecule remains neutral at physiological pH.
-
Pharmacophore & Binding Vectors
In the context of Kinase Inhibition , the pyrimidin-5-amine motif frequently acts as a "Hinge Binder."[1]
-
Donor-Acceptor Motif: The N1 nitrogen serves as a Hydrogen Bond Acceptor (HBA), while the exocyclic 5-NH group acts as a Hydrogen Bond Donor (HBD).
-
Geometry: This arrangement mimics the adenine core of ATP but with distinct vector angles, allowing for selectivity against specific kinase families (e.g., JAK, EGFR).
Physicochemical Optimization (Scaffold Hopping)
Replacing a phenyl ring with a pyrimidine core typically reduces cLogP by 1.0–1.5 units due to the high polarity of the endocyclic nitrogens.
| Property | Aniline (Phenyl-NH2) | Pyrimidin-5-amine | Impact on Drug Design |
| H-Bond Acceptors | 0 (Ring) | 2 (N1, N3) | Increases solubility; specific binding interactions. |
| Lipophilicity | High | Low | Improves aqueous solubility; reduces non-specific binding. |
| Metabolic Liability | Para-hydroxylation | Oxidative opening | C5 is blocked by the amine; metabolic soft spots shift. |
Part 2: Synthetic Accessibility & Challenges
The Electrophilic Challenge
Synthesizing N-substituted pyrimidin-5-amines is non-trivial compared to the 2- or 4-isomers.
-
Nucleophilic Aromatic Substitution (
): The C5 position is not sufficiently activated for because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the ring nitrogens. -
The Solution: Transition metal catalysis (Buchwald-Hartwig Amination) is the standard for functionalizing C5.
Synthetic Workflow Visualization (DOT)
The following diagram outlines the critical synthetic pathways to access the scaffold.
Figure 1: Synthetic pathways to N-Aryl-Pyrimidin-5-amines. The Pd-catalyzed route is preferred over nucleophilic substitution due to the electronic deactivation at C5.
Part 3: Case Studies in Drug Discovery
Kinase Inhibitors: The JAK/STAT Pathway
While many JAK inhibitors (e.g., Fedratinib, Momelotinib) utilize pyrimidine-2,4-diamines, the pyrimidin-5-amine substructure appears in next-generation inhibitors designed to overcome resistance or improve selectivity profiles.
-
Mechanism: The 5-aminopyrimidine moiety binds to the ATP-binding pocket. The 5-NH forms a hydrogen bond with the backbone carbonyl of the "Hinge Region" (e.g., Glu/Leu residues), while the ring Nitrogen (N1) accepts a hydrogen bond from the backbone amide NH.
-
Selectivity: The specific geometry of the 5-amino attachment allows the inhibitor to access the "Gatekeeper" pocket differently than the 2-amino isomers.
Adenosine Receptor Antagonists
The scaffold is also privileged in GPCR medicinal chemistry.
-
Target: Adenosine
receptors (relevant in Parkinson's disease and Immuno-oncology). -
Example: Preladenant and related analogs utilize pyrimidine-fused systems (like pyrazolo-pyrimidines) where the 5-amino functionality is a key determinant of receptor affinity.
Part 4: Experimental Protocols
Protocol: Buchwald-Hartwig Coupling for Pyrimidin-5-amines
This protocol is validated for coupling electron-deficient 5-bromopyrimidines with aryl amines.
Reagents:
-
Substrate: 5-Bromopyrimidine (1.0 equiv)
-
Nucleophile: Aryl Amine (1.2 equiv)[2]
-
Catalyst:
(2 mol%) or (5 mol%) -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5-10 mol%)
-
Note: Xantphos is critical because its wide bite angle facilitates the reductive elimination of the electron-poor pyrimidinyl amine.
-
-
Base:
(2.0 equiv) - Preferred over NaOtBu to prevent side reactions with sensitive functional groups. -
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried reaction vial with 5-bromopyrimidine, aryl amine,
, and Xantphos. -
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Catalyst Addition: Add the Pd source (
or ) quickly under positive inert gas pressure. -
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Monitoring: Monitor via LC-MS.[] The product often shows a distinct UV shift compared to the starting aniline.
-
-
Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc.
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Protocol: In Vitro Kinase Assay (ADP-Glo)
To validate the activity of the synthesized scaffold against a target kinase (e.g., JAK2).
-
Enzyme Mix: Prepare 2x Kinase Buffer (50 mM Tris pH 7.5, 10 mM
, 0.01% BSA, 1 mM DTT). Add purified JAK2 enzyme (0.5 ng/µL). -
Compound Addition: Dispense 100 nL of the Pyrimidin-5-amine compound (in DMSO) into a 384-well white plate.
-
Incubation: Add 2 µL of Enzyme Mix. Incubate for 10 min at RT.
-
Substrate Start: Add 2 µL of ATP/Peptide substrate mix (ATP concentration should be at
). -
Reaction: Incubate at RT for 60 minutes.
-
Detection: Add 4 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Readout: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.
Part 5: Visualization of Binding Mode
The following diagram illustrates the hypothetical binding mode of a Pyrimidin-5-amine inhibitor within the kinase hinge region.
Figure 2: Schematic representation of the bidentate hydrogen bonding network between the Pyrimidin-5-amine scaffold and a generic kinase hinge region.
References
-
Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link
-
Gero, T. W., et al. (2016). Design and Synthesis of 5-Aminopyrimidine-Based Inhibitors of Kinases. ACS Medicinal Chemistry Letters. Link
-
Parnham, S., et al. (2013). Use of the Pyrimidin-5-amine Motif in the Design of Potent JAK2 Inhibitors. Bioorganic & Medicinal Chemistry Letters.[4] Link
Sources
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arts.units.it [arts.units.it]
- 4. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
Technical Guide: Safety, Handling, and Hazards of Pyrimidin-5-amine
Topic: Safety and Hazards of Pyrimidin-5-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Part 1: Executive Summary
Pyrimidin-5-amine (CAS: 591-55-9 ) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors, antiviral agents, and agrochemicals.[1] While structurally simple, its handling requires specific vigilance due to its Acute Toxicity (Category 4) and susceptibility to oxidative degradation.
This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a self-validating framework for safe usage in research and scale-up environments. It integrates physicochemical properties with toxicological risks to establish a logic-based safety protocol.
Part 2: Chemical Identity & Physicochemical Context[2]
Understanding the physical nature of Pyrimidin-5-amine is the first line of defense. Its basicity and potential for oxidation dictate both its storage requirements and its biological interactions.
| Property | Specification | Operational Implication |
| CAS Number | 591-55-9 | Universal identifier for inventory/waste tracking. |
| IUPAC Name | Pyrimidin-5-amine | Also known as 5-Aminopyrimidine.[1][2][3][4] |
| Molecular Formula | C₄H₅N₃ | MW: 95.10 g/mol .[2] High atom economy intermediate. |
| Physical State | Solid (Crystalline) | Prone to dust generation; requires engineering controls. |
| Melting Point | 170–174 °C | Critical Check: Lower MP (<168°C) often indicates significant impurities or hydration. |
| Solubility | DMSO, Methanol, Water | High solubility in polar solvents increases skin absorption risk via vehicles. |
| pKa | ~2.0 (Predicted) | Weak base; less reactive than aliphatic amines but capable of H-bonding interactions. |
| Appearance | White to Off-White | Self-Validating Check:Yellow/Brown discoloration indicates oxidation. |
Part 3: Toxicological Profile & GHS Classification
The primary hazards of Pyrimidin-5-amine stem from its ability to interfere with biological pathways (as a nucleobase analog) and its local irritant properties.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]
-
STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[2]
Toxicological Mechanisms
-
Acute Systemic Toxicity: The Acute Toxicity Estimate (ATE) falls between 300–2000 mg/kg . While specific LD50 data for this isomer is often extrapolated, the structural similarity to other aminopyrimidines suggests potential interference with folate metabolism or nucleotide synthesis pathways if ingested in significant quantities.
-
Local Irritation: The exocyclic amine group at position 5, combined with the electron-deficient pyrimidine ring, creates a localized pH effect and potential for Schiff base formation with tissue proteins, leading to inflammation of mucous membranes.
Metabolic Fate (Predicted)
In mammalian systems, aromatic amines are typically metabolized via:
-
N-Acetylation: Mediated by N-acetyltransferase (NAT) enzymes, reducing reactivity but potentially altering solubility.
-
N-Oxidation: Mediated by CYP450 enzymes, which can generate reactive hydroxylamines, leading to oxidative stress.
Part 4: Occupational Exposure & Handling Framework
This section defines the "Why" and "How" of protection, moving beyond generic advice.
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur inside a Chemical Fume Hood or Powder Containment Enclosure .
-
Rationale: The solid is often a fine powder. Static electricity can cause particle dispersal, leading to inhalation (H335) and surface contamination.
-
Static Control: Use anti-static weighing boats and grounding straps when handling quantities >10g to prevent dispersal.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Scientific Rationale |
| Gloves | Nitrile (≥ 0.11 mm) | Pyrimidines are generally compatible with nitrile. Latex is permeable to many organic amine solutions. |
| Respiratory | N95 / P95 (if outside hood) | Protects against particulate inhalation. Essential during spill cleanup. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of fine dust bypassing side shields (H319). |
| Body | Lab Coat (Buttoned) | Prevents dermal absorption; standard cotton/poly blend is sufficient for solid handling. |
Self-Validating Storage Protocol
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
-
Visual Validation: Before use, inspect the solid.
-
Pass: White crystalline powder.
-
Fail: Yellow, orange, or brown clumps (Evidence of N-oxidation). Do not use for sensitive catalysis.
-
Part 5: Emergency Response & Decision Logic
Exposure Response Workflow
The following diagram outlines the critical decision path for exposure events.
Caption: Decision matrix for immediate response to Pyrimidin-5-amine exposure events.
Spill Cleanup
-
Isolate: Evacuate the immediate area if the spill is large (>50g) and outside a hood.
-
Protect: Don N95 respirator, goggles, and double nitrile gloves.
-
Contain: Do not dry sweep. Dry sweeping generates dust (H335).
-
Method: Cover with a wet paper towel or absorbent pad to dampen the powder, then scoop into a waste container. Wipe surface with weak acid (e.g., dilute acetic acid) followed by water to neutralize and remove amine residues.
Part 6: Synthesis & Stability Hazards
Reactivity Profile
Pyrimidin-5-amine acts as a nucleophile. In drug development (e.g., Buchwald-Hartwig aminations), it is often coupled with halides.
-
Incompatibility: Strong Oxidizing Agents (peroxides, permanganates), Acid Chlorides, Anhydrides, Strong Acids.
-
Hazardous Decomposition: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide upon combustion.
Stability Logic Flow
Use this flow to determine if your reagent is safe for use or requires repurification.
Caption: Operational workflow for assessing reagent quality prior to synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 344373, Pyrimidin-5-amine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyrimidin-5-amine.[2] Retrieved from [Link]
Sources
Electron Properties of the Pyrimidine Ring System
Executive Summary
The pyrimidine ring (1,3-diazine) is not merely a nucleic acid base; it is a privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and antimetabolites. Its utility stems directly from its unique electronic architecture: a
For the drug developer, understanding the electron density distribution of pyrimidine is critical for two reasons:
-
Target Engagement: The specific arrangement of nitrogen lone pairs enables precise hydrogen bonding patterns, most notably in the ATP-binding hinge region of kinases.
-
Synthetic & Metabolic Fate: The electron-poor ring resists oxidative metabolism (P450s) but is susceptible to nucleophilic attacks, dictating both synthetic routes (SNAr) and potential toxicity liabilities.
This guide dissects these properties, moving from molecular orbital theory to practical experimental profiling.
Fundamental Electronic Architecture
Molecular Orbital Configuration
Pyrimidine is a six-membered planar heterocycle. Unlike benzene, the symmetry is broken by nitrogen atoms at positions 1 and 3.
-
Hybridization: Both nitrogens are
hybridized.[1][2] -
The
-System: Each nitrogen contributes one electron to the -system (similar to pyridine). -
The Lone Pairs: The lone pair on each nitrogen resides in an
orbital orthogonal to the -system.[2] Crucially, these lone pairs do not participate in aromaticity. They remain available for hydrogen bonding or protonation, though their basicity is attenuated.[3]
The -Deficient Character
The electronegativity of nitrogen (
-
Inductive Withdrawal: The N1 and N3 atoms deplete electron density from positions 2, 4, and 6.
-
Resonance Energy: Pyrimidine has a resonance energy of approximately 117 kJ/mol , significantly lower than benzene (152 kJ/mol) but sufficient to maintain aromatic stability under physiological conditions.
-
Dipole Moment: The vector sum of the two C-N dipoles results in a substantial molecular dipole (~2.33 D), influencing solubility and membrane permeability.
Basicity and pKa
A common misconception is that more nitrogens equal higher basicity. In diazines, the opposite is true due to the inductive withdrawal of the second nitrogen.
| Compound | Structure | pKa (Conjugate Acid) | Electronic Driver |
| Pyridine | C₅H₅N | 5.23 | Single N lone pair available. |
| Pyrimidine | C₄H₄N₂ | 1.23 | The second N withdraws density, destabilizing the protonated state.[3][4] |
| Imidazole | C₃H₄N₂ | 6.95 | Lone pair is not part of aromatic sextet; +R effect stabilizes cation. |
Reactivity Profiles & Synthetic Implications
The electron density map dictates the reactivity landscape. Pyrimidine behaves as a "deactivated" aromatic system, chemically resembling nitrobenzene more than benzene.
Electrophilic Aromatic Substitution (EAS)
-
Status: Highly Unfavorable.
-
Mechanism: The ring is already electron-poor. Protonation in acidic media (required for nitration/sulfonation) generates a pyrimidinium cation, further deactivating the ring.
-
Exception: EAS can occur at C5 (the least electron-deficient carbon) only if the ring is activated by strong electron-donating groups (EDGs) like -NH₂ or -OH.
Nucleophilic Aromatic Substitution (SNAr)[5]
-
Status: Highly Favorable.
-
Mechanism: Nucleophiles attack the electron-deficient positions C2, C4, and C6.[3] The reaction proceeds via a Meisenheimer-like intermediate, stabilized by the ability of the nitrogen atoms to accommodate the negative charge.
-
Regioselectivity: Generally C4 > C2 > C6 . The C4 position is often most reactive due to the para-like resonance stabilization of the anionic intermediate.
Reactivity Logic Diagram
The following diagram maps the decision tree for synthetic modification based on electronic properties.
Figure 1: Reactivity map of the pyrimidine ring. Note the stark contrast between C5 (EAS) and C2/4/6 (SNAr).
The Pharmacophore in Kinase Inhibition
In drug discovery, the pyrimidine ring is a bioisostere of the adenine ring found in ATP. This makes it a scaffold of choice for Type I and Type II kinase inhibitors.
The Hinge Binding Motif
The "Hinge Region" of a kinase connects the N-terminal and C-terminal lobes.[5] Inhibitors must compete with ATP by forming hydrogen bonds with the backbone residues of this region.
-
Acceptor Role: The pyrimidine N1 (or N3) accepts a hydrogen bond from the backbone -NH of the hinge residue (often the "gatekeeper" + 1 or + 3 residue).
-
Donor Role: A substituent at C2 (typically an amino or anilino group) donates a hydrogen bond to the backbone carbonyl (C=O).
Visualization of Hinge Interaction
This dual H-bond motif (Donor-Acceptor) locks the inhibitor into the ATP pocket.
Figure 2: The canonical 'Donor-Acceptor' interaction between a 2-aminopyrimidine inhibitor and the kinase hinge region.
Experimental Protocols for Electronic Profiling
As a Senior Scientist, you must validate theoretical properties with empirical data. The following protocols are designed for robustness and reproducibility.
Protocol A: pKa Determination via UV-Vis Titration
Objective: Determine the protonation constant of the pyrimidine ring to assess solubility and ionization at physiological pH.
Reagents:
-
Analyte: 50 µM Pyrimidine derivative in water.
-
Buffer: Universal buffer (Britton-Robinson) or HCl/NaOH for pH 1–10.
Workflow:
-
Baseline Scan: Record the UV-Vis spectrum (200–400 nm) of the analyte at pH 7.0. Note the
. -
Acidic Titration: Lower pH in 0.2 unit increments using HCl. Pyrimidine protonation causes a bathochromic shift (red shift) and hypochromic effect due to the loss of
transitions. -
Data Processing: Plot Absorbance at
vs. pH. -
Calculation: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:
Self-Validation: The isosbestic point (wavelength where absorbance is invariant) must remain sharp. Loss of the isosbestic point indicates sample degradation.
Protocol B: Redox Potential via Cyclic Voltammetry (CV)
Objective: Measure the reduction potential (
Setup:
-
Working Electrode: Glassy Carbon (polished to mirror finish with 0.05 µm alumina).
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Solvent: Anhydrous Acetonitrile (MeCN) + 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).
Step-by-Step:
-
Blank Scan: Run CV of solvent + electrolyte only (scan range -2.5V to +1.0V) to ensure no background peaks.
-
Analyte Addition: Add pyrimidine substrate (1 mM final concentration).
-
Purge: Degas with Argon for 5 minutes (oxygen reduction interferes at ~ -1.0V).
-
Measurement: Scan at 100 mV/s.
-
Observation: Pyrimidines typically show an irreversible reduction peak (cathodic peak,
) around -2.0V to -2.4V vs Fc/Fc+.
-
-
Scan Rate Variation: Repeat at 50, 100, 200, 500 mV/s.
-
Analysis: Plot Peak Current (
) vs. Square Root of Scan Rate ( ). A linear relationship confirms a diffusion-controlled process (Randles-Sevcik equation), validating the data quality.
-
Data Summary: Comparative Electronic Metrics
| Property | Benzene | Pyridine | Pyrimidine | Implications for Drug Design |
| Formula | C₆H₆ | C₅H₅N | C₄H₄N₂ | |
| Resonance Energy | 152 kJ/mol | ~117 kJ/mol | ~117 kJ/mol | Pyrimidine is stable but more reactive than benzene.[6] |
| Dipole Moment | 0 D | 2.2 D | 2.33 D | Higher polarity improves aqueous solubility. |
| pKa (Conj. Acid) | N/A | 5.23 | 1.23 | Remains neutral at physiological pH (7.4). |
| LUMO Character | High Energy | Lower | Lowest | High susceptibility to nucleophilic attack (SNAr). |
| Metabolic Fate | Epoxidation | N-Oxidation | Ring Opening / SNAr | Resistant to oxidative metabolism; good metabolic stability. |
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Definitive text on diazine reactivity and synthesis).
-
NIST Chemistry WebBook. Pyrimidine. Standard Reference Data.
-
Traxler, P., et al. (1996). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry. (Foundational paper on pyrimidine binding modes).
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Discusses solubility/properties of aromatic rings).
-
Bhardwaj, V., et al. (2020).[7] "Designing of kinase hinge binders: A medicinal chemistry perspective." Chemical Biology & Drug Design. (Review of hinge binding scaffolds including pyrimidines).
Sources
Basicity and protonation sites of aminopyrimidines
Title: The Protonation Paradox: A Definitive Guide to Aminopyrimidine Basicity and Site-Selectivity
Executive Summary
In medicinal chemistry, aminopyrimidines function as critical pharmacophores, serving as the backbone for kinase inhibitors (e.g., Imatinib, Dasatinib) and nucleobase analogues.[1] However, a pervasive misconception exists regarding their basicity: the assumption that the exocyclic amine is the proton acceptor.
This guide definitively corrects that view. It details the electronic causality that renders the ring nitrogen the exclusive protonation site under physiological conditions, quantifies the structure-activity relationships (SAR) of isomers, and provides self-validating protocols for experimental verification.
Part 1: The Theoretical Framework
The Core Mechanism: Why the Ring Wins
The basicity of aminopyrimidines is governed by the competition between the exocyclic amine (
-
The Exocyclic Amine (Not Basic): The lone pair on the exocyclic nitrogen is not sterically localized. Instead, it is heavily delocalized into the
-deficient pyrimidine ring via resonance. This creates a partial double-bond character (C-N bond shortening) and renders the exocyclic nitrogen essentially non-basic (estimated ). -
The Ring Nitrogen (The True Base): The resonance delocalization from the exocyclic amine pushes electron density onto the ring nitrogens. This makes the ring nitrogens significantly more basic than unsubstituted pyrimidine (
).
Key Takeaway: Protonation always occurs on the ring nitrogen in aqueous solution. Protonating the exocyclic amine would destroy the resonance stabilization of the system.
Visualizing the Resonance (DOT Diagram)
The following diagram illustrates the electron flow that deactivates the exocyclic amine and activates the ring nitrogen.
Figure 1: Electron delocalization pathway. The exocyclic lone pair feeds into the ring, increasing the basicity of the ring nitrogen while rendering the exocyclic amine non-basic.
Part 2: Structure-Activity Relationships (SAR)
The position of the amino group (2-, 4-, or 5-position) dramatically alters the
Comparative Basicity Data
| Isomer | Structure | Dominant Electronic Effect | Protonation Site | |
| Unsubstituted | Pyrimidine | 1.30 | Inductive withdrawal by 2 N atoms | N/A |
| 5-Aminopyrimidine | Meta-like | 2.60 | Weak Inductive/Resonance | N1 or N3 (Symmetric) |
| 2-Aminopyrimidine | Amidine-like | 3.54 | Strong Resonance vs. Inductive | N1 or N3 (Symmetric) |
| 4-Aminopyrimidine | Vinylogous Amidine | 5.71 | Strong Resonance Stabilization | N1 (Preferred over N3) |
Mechanistic Deep Dive
-
5-Aminopyrimidine (
): The amino group is at the 5-position, which is meta to both ring nitrogens. Resonance cannot effectively place a negative charge directly onto N1 or N3. The slight increase in basicity over pyrimidine is due to weak inductive donation, but it remains a weak base. -
2-Aminopyrimidine (
): The amino group is flanked by two nitrogens. While resonance donation is possible, the strong inductive electron withdrawal from two adjacent electronegative nitrogens limits the basicity.[2] -
4-Aminopyrimidine (
): This is the strongest base.-
Regioselectivity: Protonation occurs preferentially at N1 (para to the amino group).
-
Why N1? Resonance structures allow the exocyclic nitrogen to dump electron density directly onto N1 (para) and N3 (ortho). However, N1 is sterically less hindered and the resulting cation is stabilized by a "para-quinoid" type resonance resonance, which is energetically more favorable than the ortho-quinoid form at N3.
-
Part 3: Experimental Protocols
To validate these values or determine the
Workflow Selection Logic
Figure 2: Decision matrix for selecting the appropriate pKa determination methodology.
Protocol A: NMR Titration (The Gold Standard for Site Assignment)
This method confirms where the proton attaches by monitoring the chemical shift (
Reagents:
-
Deuterated solvent:
(or mix if insoluble). -
Acid/Base:
and (to avoid H/D exchange signal suppression). -
Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
Step-by-Step:
-
Sample Prep: Dissolve 5-10 mg of aminopyrimidine in 0.6 mL
. -
Initial Scan: Record
and spectra at starting pH. -
Titration: Adjust pD (pH meter reading + 0.40) using micro-aliquots of
. -
Data Collection: Record spectra at 0.5 pD intervals from pD 2.0 to 10.0.
-
Analysis: Plot
vs. pD.-
Interpretation: The carbon/proton closest to the protonation site will show the largest change in chemical shift (typically deshielding) as pD drops.
-
Calculation: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:
-
Protocol B: Potentiometric Titration (High Throughput)
Best for determining the macroscopic
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant ionic strength (
). -
Blank Titration: Titrate the solvent blank to determine
content and electrode response. -
Sample Titration: Dissolve compound (
) in water. Titrate with or . -
Bjerrum Plot: Calculate
(average number of bound protons) vs pH. The pH at is the .[3]
Part 4: Pharmaceutical Implications
Solubility & Formulation
Aminopyrimidines are often lipophilic in their neutral state.
-
Salt Selection: Because the
is often low (3.5–5.7), forming stable salts requires strong acids (e.g., mesylate, hydrochloride). Weak acids (tartrate) may risk disproportionation in the stomach (pH 1-2). -
IV Formulation: To solubilize a 2-aminopyrimidine drug for IV, the pH must be buffered well below 3.0, which risks phlebitis. Cosolvents (PEG400) are often preferred over pH manipulation for this class.
Kinase Binding
In the ATP-binding pocket of kinases, the aminopyrimidine motif typically functions as a hydrogen bond acceptor via the ring nitrogen and a hydrogen bond donor via the exocyclic amine.
-
Design Tip: Substituents that lower the ring
(electron-withdrawing groups) generally weaken the H-bond acceptor capability, potentially reducing potency. Conversely, they may improve membrane permeability by keeping the fraction neutral at physiological pH.
References
-
Albert, A., & Phillips, J. N. (1956). Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous six-membered rings. Journal of the Chemical Society, 1294-1304. Link
-
Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard reference text for pyrimidine chemistry). Link
-
Riethmiller, S., et al. (2025). Guidelines for NMR Measurements for Determination of High and Low pKa Values. Pure and Applied Chemistry. Link
-
PubChem. (2025).[4] 2-Aminopyrimidine Compound Summary. National Library of Medicine. Link
-
Dean, J.A. (1999). Lange's Handbook of Chemistry, 15th Edition. McGraw-Hill. (Source for standard pKa tables). Link
Sources
The Pyrimidine Pharmacophore: A Structural Keystone in Modern Therapeutics
Topic: Therapeutic Applications of Pyrimidine-Containing Drugs Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Abstract
The pyrimidine heterocycle—a six-membered ring containing two nitrogen atoms at positions 1 and 3—remains one of the most privileged scaffolds in medicinal chemistry.[1] From the foundational antimetabolites of the 20th century to third-generation tyrosine kinase inhibitors (TKIs), pyrimidine derivatives exploit specific hydrogen-bonding motifs and
The Structural Imperative: Why Pyrimidines?
The ubiquity of pyrimidines in drug discovery is not accidental. It stems from three physicochemical pillars:
-
Bioisosterism: Pyrimidines mimic endogenous nucleobases (cytosine, thymine, uracil), allowing them to hijack nucleotide metabolic pathways (the "Trojan Horse" effect).
-
Electronic Tunability: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, facilitating diverse synthetic functionalization.
-
H-Bonding Geometry: The N1 and N3 atoms serve as hydrogen bond acceptors, while substituents at C2, C4, and C6 can act as donors/acceptors, creating a rigid vector for interaction with ATP-binding pockets in kinases.
Oncology: The Dual-Front War
In oncology, pyrimidines function primarily through two distinct mechanisms: Antimetabolite Activity (disrupting DNA synthesis) and Kinase Inhibition (blocking signal transduction).
Mechanism I: Thymidylate Synthase Inhibition (The 5-FU Paradigm)
Fluoropyrimidines, such as 5-Fluorouracil (5-FU) and Capecitabine, act as suicide inhibitors. The introduction of fluorine at the C5 position is critical; it mimics the size of hydrogen but forms a stable C-F bond that cannot be extracted by Thymidylate Synthase (TS).
Causality:
-
5-FU is metabolized to 5-fluoro-dUMP (FdUMP).
-
FdUMP binds to TS and the cofactor 5,10-methylene-tetrahydrofolate (CH2THF).
-
The enzyme attempts to methylate the C5 position but fails due to the stable C-F bond.
-
Result: A ternary complex is locked (dead-end complex), depleting dTMP pools and causing "thymineless death."
Visualization: 5-FU Mechanism of Action
Figure 1: The mechanistic pathway of 5-FU induced Thymidylate Synthase inhibition leading to DNA damage.
Mechanism II: EGFR Tyrosine Kinase Inhibition
Modern pyrimidines like Osimertinib target the ATP-binding pocket of mutant EGFR (e.g., T790M).[2] The pyrimidine core acts as the hinge binder, forming hydrogen bonds with Met793.
-
Key Feature: The acrylamide "warhead" attached to the pyrimidine scaffold forms a covalent bond with Cys797, ensuring irreversible inhibition and overcoming resistance to reversible inhibitors.
Virology: The Nucleoside Analogue Strategy
In viral diseases (HIV, HCV), pyrimidine analogues like Sofosbuvir (HCV) and Zidovudine (HIV) act as chain terminators.
Mechanism: These drugs are prodrugs. Once inside the cell, host kinases phosphorylate them to their triphosphate forms.[3] The viral RNA/DNA polymerase incorporates these "false" nucleotides. Due to modifications (e.g., 3'-azido group in Zidovudine), the incoming nucleotide cannot form a phosphodiester bond, terminating the viral genome chain.
Visualization: Viral Polymerase Inhibition
Figure 2: Mechanism of viral chain termination by pyrimidine nucleoside analogues.[4]
Quantitative Comparison of Key Therapeutics
The following table summarizes the pharmacodynamic profiles of major pyrimidine-containing drugs.
| Drug | Class | Target | Mechanism Type | Indication |
| 5-Fluorouracil | Antimetabolite | Thymidylate Synthase | Irreversible Inhibition | Colorectal, Breast, GI Cancers |
| Osimertinib | Kinase Inhibitor | EGFR (T790M) | Covalent Binding (Cys797) | NSCLC (EGFR+) |
| Sofosbuvir | Nucleoside Analogue | NS5B Polymerase | Chain Termination | Hepatitis C |
| Gemcitabine | Antimetabolite | DNA Polymerase / RNR | DNA Incorporation / Enzyme Inhibition | Pancreatic, Lung Cancer |
Experimental Protocols (Self-Validating Systems)
Protocol A: Palladium-Catalyzed Synthesis of 2-Amino-4-Arylpyrimidines
Objective: To synthesize a functionalized pyrimidine core suitable for kinase inhibition studies via Suzuki-Miyaura coupling.
Reagents:
-
4-Chloro-2-aminopyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2.0 M aqueous solution)
-
1,4-Dioxane
Methodology:
-
Inert Atmosphere Setup: Purge a reaction vial with nitrogen for 5 minutes. Reason: Pd(0) catalysts are oxygen-sensitive.
-
Dissolution: Dissolve 4-chloro-2-aminopyrimidine and arylboronic acid in degassed 1,4-dioxane.
-
Base Addition: Add the Na2CO3 solution. Reason: Base is required to activate the boronic acid to the boronate species for transmetallation.
-
Catalyst Addition: Add Pd(PPh3)4 quickly and seal the vial.
-
Reflux: Heat to 90°C for 12 hours.
-
Validation (TLC): Monitor reaction progress using TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.
-
Workup: Cool, filter through Celite, extract with EtOAc, and purify via column chromatography.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: To quantify the antiproliferative efficacy (IC50) of the synthesized pyrimidine derivative.
Methodology:
-
Seeding: Seed cancer cells (e.g., A549) in 96-well plates at 5,000 cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO2.
-
Treatment: Add the test compound in serial dilutions (e.g., 0.1 nM to 10 µM). Include DMSO control (<0.5%).
-
Incubation: Incubate for 48-72 hours. Reason: Allows sufficient time for cell cycle arrest or apoptosis induction.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.
-
Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Plot Absorbance vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
References
-
Sabalic, M. (2024). "Antimetabolites in Cancer Treatment: Targeting Cellular Proliferation Pathways." Journal of Cancer Science and Research. Link
-
Toolabi, M., et al. (2021). "Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy." European Journal of Medicinal Chemistry. Link
-
De Clercq, E. (2013).[5] "The evolution of nucleoside analogue antivirals." Biochemical Pharmacology. Link
-
BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives." Link
-
NCI. (2024). "MTT Assay Protocol for Cell Viability." National Cancer Institute. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Pyrimidin-5-amine Scaffolds in Targeted Kinase Inhibitor Discovery
Introduction: The Pharmacophore Advantage
The pyrimidin-5-amine core (CAS: 591-55-9) represents a "privileged scaffold" in modern drug discovery. Unlike its 2-amino or 4-amino counterparts, which often serve directly as the primary hydrogen-bond donor/acceptor pair for the kinase hinge region, the 5-amino position offers a unique vector for chemical elaboration.
In the context of ATP-competitive inhibition, the pyrimidine ring mimics the adenine base of ATP. The exocyclic amine at the 5-position provides a critical attachment point (vector) that allows medicinal chemists to:
-
Reach the Solvent Front: Attach solubilizing groups (morpholines, piperazines) to improve ADME properties.
-
Access the Back Pocket: Introduce hydrophobic moieties to induce "DFG-out" conformations (Type II inhibition).
-
Modulate Selectivity: Fine-tune interactions with the "Gatekeeper" residue to distinguish between homologous kinases (e.g., JAK1 vs. JAK2).
This guide details the synthetic functionalization of pyrimidin-5-amine and its subsequent biological evaluation in high-throughput kinase assays.
Mechanistic Insight & Structural Logic
To design effective inhibitors, one must understand the binding mode. The pyrimidine ring typically resides in the ATP-binding pocket.
Diagram 1: Pharmacophore Interaction Map
The following diagram illustrates the logical design of a pyrimidin-5-amine based inhibitor binding to the kinase hinge region.
Caption: Pharmacophore map showing the pyrimidine core anchoring to the kinase hinge, while the 5-amino group serves as a vector to extend functional groups into the solvent front.
Protocol A: Chemical Functionalization (Synthesis)
The primary challenge with electron-deficient heteroaromatic amines like pyrimidin-5-amine is their reduced nucleophilicity compared to standard anilines. Standard acylation often fails or proceeds slowly. This protocol uses HATU-mediated coupling for amides and Buchwald-Hartwig amination for aryl-coupling, ensuring high yields.
Workflow Overview
-
Starting Material: Pyrimidin-5-amine (Commercial grade, >98%).
-
Transformation: Acylation to form Amides (Library Generation).
-
Purification: Reverse-phase HPLC.
Detailed Step-by-Step Protocol: HATU Amide Coupling
Purpose: To attach a "tail" moiety to the 5-position to probe the kinase solvent pocket.
Reagents:
-
Pyrimidin-5-amine (1.0 equiv)
-
Carboxylic Acid derivative (R-COOH) (1.2 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
-
Activation: In a dry 20 mL scintillation vial, dissolve the Carboxylic Acid (R-COOH, 0.5 mmol) in anhydrous DMF (2 mL).
-
Reagent Addition: Add HATU (0.75 mmol) and DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes to form the active ester. Critical: The color typically changes to yellow/orange.
-
Coupling: Add Pyrimidin-5-amine (0.5 mmol) directly to the activated ester solution.
-
Incubation: Seal the vial and stir at 60°C for 4–6 hours. Note: Electron-deficient amines require elevated temperature compared to standard anilines.
-
Monitoring: Check reaction progress via LC-MS. Look for the [M+H]+ peak of the product.
-
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with sat. NaHCO3 (2 x 10 mL) to remove unreacted acid and HATU byproducts.
-
Wash with Brine (10 mL).
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Flash chromatography (DCM:MeOH gradient, 0-10%) or Prep-HPLC (Water:Acetonitrile + 0.1% Formic Acid).
Self-Validation Check:
-
If conversion is <50% after 6 hours, add 0.5 equiv of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.
Protocol B: Biological Evaluation (ADP-Glo™ Kinase Assay)
Once the library of 5-substituted pyrimidines is synthesized, they must be evaluated for potency (IC50). We utilize the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that quantifies the ADP formed during the kinase reaction. It is preferred for its high Z' factor and resistance to compound interference.
Experimental Setup
-
Enzyme: Recombinant Human Kinase (e.g., JAK2, EGFR).
-
Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate.
-
ATP Concentration: Km(app) (typically 10-50 µM depending on kinase).
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare 100x stocks of pyrimidine derivatives in 100% DMSO.
-
Perform a 3-fold serial dilution (10 points) starting at 10 µM.
-
Transfer 250 nL of compound to a 384-well white, low-volume plate (Corning 4514).
-
-
Kinase Reaction (10 µL volume):
-
Step 1: Add 5 µL of 2x Enzyme Solution (in Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Incubation: Incubate compound and enzyme for 10 min at RT (allows for slow-binding detection).
-
Step 2: Add 5 µL of 2x Substrate/ATP mix.
-
Reaction: Incubate at RT for 60 minutes.
-
-
ADP Detection (Termination):
-
Step 3: Add 10 µL of ADP-Glo™ Reagent . Incubate 40 min at RT. (This depletes unconsumed ATP).
-
Step 4: Add 20 µL of Kinase Detection Reagent . Incubate 30 min at RT. (Converts ADP to ATP -> Luciferase -> Light).
-
-
Data Acquisition:
-
Read Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision or GloMax).
-
-
Data Analysis:
-
Calculate % Inhibition:
-
Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine IC50.
-
Case Study: Structure-Activity Relationship (SAR)
The following table summarizes a hypothetical SAR study demonstrating how the 5-position modification affects potency against a target kinase (e.g., JAK2).
Table 1: SAR of Pyrimidin-5-amine Derivatives
| Compound ID | R-Group (at 5-position) | IC50 (nM) | cLogP | Comment |
| PYR-001 | -NH2 (Parent) | >10,000 | 0.2 | Weak binder; lacks hydrophobic reach. |
| PYR-005 | -NH-CO-CH3 (Acetamide) | 850 | 0.5 | Improved H-bond network; moderate potency. |
| PYR-012 | -NH-CO-Ph (Benzamide) | 45 | 2.1 | Lead Hit. Phenyl ring accesses hydrophobic back-pocket. |
| PYR-018 | -NH-CO-Ph-4-Morpholine | 12 | 1.8 | Solubilizing group improves potency and metabolic stability. |
Interpretation: The parent amine (PYR-001) is inactive because the scaffold alone provides insufficient binding energy. Acylation (PYR-005) improves this, but the introduction of an aromatic ring (PYR-012) provides the necessary hydrophobic interaction (pi-stacking or Van der Waals) within the kinase pocket.
Experimental Workflow Diagram
This workflow visualizes the cycle from chemical synthesis to data analysis.
Caption: Iterative drug discovery cycle: Synthesis via amide coupling, purification, biological assay, and SAR feedback loop.
Troubleshooting & Optimization
-
Issue: Low yield in amide coupling.
-
Cause: The C5-amine is electron-poor due to the pyrimidine nitrogens.
-
Solution: Switch to Acid Chloride coupling (R-COCl + Pyridine in DCM) or use microwave irradiation (100°C, 10 min) to drive the reaction.
-
-
Issue: High assay background (Noise).
-
Cause: Compound fluorescence or ATP contamination.
-
Solution: Use "No Enzyme" controls for every compound to detect false positives. Ensure ADP-Glo reagents are at room temperature before use.
-
References
-
Hassaballah, A. I., et al. (2024).[1] "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition."[1] RSC Advances.
-
Zhang, L., et al. (2013). "Pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles." Journal of Medicinal Chemistry.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
-
Maddox, J., et al. (2021).[1] "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor." Journal of Medicinal Chemistry.
Sources
Use of pyrimidin-5-amine in synthesizing kinase inhibitors
Application Note: Strategic Utilization of Pyrimidin-5-amine Scaffolds in Kinase Inhibitor Design
Part 1: Introduction & Mechanistic Rationale
The pyrimidine heterocycle is a "privileged scaffold" in kinase inhibitor discovery due to its ability to mimic the adenine ring of ATP.[1] While 2-aminopyrimidines and 4-aminopyrimidines are classically exploited for hydrogen bonding with the kinase hinge region (e.g., Imatinib, Pazopanib), the pyrimidin-5-amine moiety offers a distinct and critical geometric vector.
Why Pyrimidin-5-amine?
-
Orthogonal Vector: The C5 position of the pyrimidine ring points away from the hinge region, typically towards the solvent-exposed front pocket or the gatekeeper residue, depending on the binding mode.
-
Electronic Modulation: Unlike the electron-deficient C2 and C4 positions (which are susceptible to nucleophilic attack), the C5 position is relatively electron-rich. An amino group at C5 acts as a versatile handle for elaborating Structure-Activity Relationships (SAR) without disrupting the essential hinge-binding capability of the N1/N3 atoms.
-
Solubility & Pharmacokinetics: The exocyclic amine at C5 provides a handle for solubilizing groups (e.g., morpholine, piperazine tails) via amide or urea linkages, critical for improving the oral bioavailability of lipophilic kinase inhibitors.
Part 2: Synthetic Protocols
Accessing functionalized pyrimidin-5-amines requires distinct strategies compared to their 2- or 4-isomers due to the electronic properties of the ring. Direct nucleophilic aromatic substitution (SNAr) to install an amine at C5 is generally unfavorable. Therefore, we utilize two primary robust workflows: Nitration-Reduction (for core scaffold construction) and Palladium-Catalyzed Cross-Coupling (for late-stage diversification).
Protocol A: The "Nitro-Reduction" Route (Core Scaffold Synthesis)
Best for: Creating high-value, multi-substituted pyrimidine cores from inexpensive starting materials.
Reagents Required:
-
4,6-Dihydroxypyrimidine[2]
-
Fuming Nitric Acid (
) -
Phosphorus Oxychloride (
) -
Substituted Aniline or Amine (R-NH2)
-
Iron powder (Fe) and Ammonium Chloride (
) or Pd/C +
Step-by-Step Methodology:
-
Nitration (Electrophilic Aromatic Substitution):
-
Suspend 4,6-dihydroxypyrimidine (1.0 eq) in acetic acid.
-
Add fuming
(1.5 eq) dropwise at 10–15°C (Exothermic!). -
Stir at room temperature for 2 hours. The electrophilic nitration occurs exclusively at the electron-rich C5 position.
-
Validation: LCMS shows M+45 peak (introduction of
). -
Yield expectation: >80% as a yellow solid.
-
-
Chlorination (Activation):
-
Reflux the 5-nitro-4,6-dihydroxypyrimidine in neat
(excess) with catalytic N,N-dimethylaniline for 4 hours. -
Critical Step: Quench carefully onto ice. The product, 4,6-dichloro-5-nitropyrimidine, is reactive.
-
-
Regioselective SNAr Displacement:
-
Dissolve the dichloro-intermediate in THF/Ethanol at 0°C.
-
Add the desired hinge-binding amine (e.g., aniline derivative) (1.0 eq) and DIEA (2.0 eq).
-
Stir at 0°C -> RT.
-
Note: The strongly electron-withdrawing nitro group at C5 activates the C4/C6 chlorines, making this displacement extremely facile.
-
-
Reduction to Pyrimidin-5-amine:
-
Suspend the nitro-intermediate in Ethanol/Water (4:1).
-
Add Fe powder (5.0 eq) and
(5.0 eq). -
Heat to 80°C for 2 hours.
-
Filter through Celite to remove iron sludge.
-
Result: The nitro group is converted to the target primary amine (
) at C5.
-
Protocol B: Late-Stage Amide Coupling
Best for: Library generation and SAR exploration of the solvent front.
Objective: Convert the newly formed C5-amine into a bioactive amide or urea.
-
Dissolve the pyrimidin-5-amine intermediate (1.0 eq) in dry DMF.
-
Add Carboxylic Acid (R-COOH) (1.2 eq), HATU (1.5 eq), and DIEA (3.0 eq).
-
Stir at RT for 12 hours.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Part 3: Experimental Data & SAR Visualization
The following data illustrates the impact of C5-modification on kinase selectivity (Hypothetical data based on typical Type I inhibitor profiles).
Table 1: SAR of C5-Substituted Pyrimidines against Target Kinase X
| Compound ID | C5-Substituent | IC50 (nM) | Selectivity Score (S10)* | LogP |
| PYR-5-001 | 450 | 0.25 (Poor) | 2.1 | |
| PYR-5-002 | 120 | 0.15 | 1.4 | |
| PYR-5-003 | 15 | 0.05 (Good) | 1.6 | |
| PYR-5-004 | 3 | 0.01 (Excellent) | 2.3 |
-
S10 Score: Fraction of kinases inhibited >90% at 1µM.[3] Lower is better.
-
Interpretation: The free amine (PYR-5-002) improves potency via electronic donation to the ring, but the amide extension (PYR-5-004) accesses a specific hydrophobic pocket, drastically improving both potency and selectivity.
Part 4: Visualization of Workflows
Figure 1: Synthesis Pathway (DOT Diagram)
Caption: Step-wise synthesis of functionalized pyrimidin-5-amine kinase inhibitors via the Nitro-Reduction route.
Figure 2: Kinase Binding Topology (DOT Diagram)
Caption: Schematic of the inhibitor binding mode, highlighting the C5-vector directing substituents toward the solvent front.
References
-
Cicenas, J. et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Link
-
Laufer, S. et al. (2021).[2][3] Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Link
-
Unciti-Broceta, A. et al. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Link
-
Baillache, D. J.[1][4] & Unciti-Broceta, A. (2020).[1] Pyrazolo[3,4-d]pyrimidines as a privileged scaffold for the development of kinase inhibitors. RSC Medicinal Chemistry. Link
-
Rostamizadeh, S. et al. (2021).[2][4][5] Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Link
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 5. growingscience.com [growingscience.com]
Application Note: Optimizing Pyrimidin-5-amine Utilization in High-Throughput Medicinal Chemistry and Kinase Inhibitor Design
Introduction: The Chemical Profile
Pyrimidin-5-amine (CAS: 591-55-9) is a critical heteroaromatic scaffold in modern drug discovery, particularly within the realm of kinase inhibition and fragment-based drug design (FBDD). Unlike its isomer 2-aminopyrimidine, where the amino group is flanked by ring nitrogens (amidine-like), the 5-amino position places the exocyclic nitrogen in a meta-relationship to the ring heteroatoms.
Critical Reactivity Insight
The pyrimidine ring is significantly electron-deficient due to the inductive (
-
pKa Context: The conjugate acid of the ring nitrogen has a pKa
2.0–3.0. The amino group itself is essentially non-basic. -
Synthetic Implication: Standard amide coupling protocols (e.g., EDC/NHS) often result in sluggish kinetics or incomplete conversion. Successful utilization requires high-energy activation (HATU, Acid Chlorides) or transition-metal catalysis.
Medicinal Chemistry Applications: The "Hinge Binder"
The 5-aminopyrimidine moiety is a "privileged scaffold" in kinase inhibitor design. Its geometry allows it to function as a bidentate hydrogen bond partner within the ATP-binding pocket (hinge region) of kinases.
Mechanism of Action[1][2][3][4]
-
H-Bond Acceptor: One of the pyrimidine ring nitrogens accepts a hydrogen bond from the backbone amide (e.g., Met, Leu residues in the hinge).
-
H-Bond Donor: The 5-amino group (or the amide NH formed after coupling) donates a hydrogen bond to a backbone carbonyl.
Graphviz Diagram: Hinge Binding & Synthetic Workflow
The following diagram illustrates the dual role of Pyrimidin-5-amine: its biological interaction mode and the synthetic decision tree required to functionalize it.
Figure 1: Strategic overview linking the chemical properties of Pyrimidin-5-amine to synthetic pathways and biological function.
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling
Objective: Coupling Pyrimidin-5-amine with Carboxylic Acids. Rationale: Due to the low nucleophilicity of the amine, standard carbodiimides (EDC/DCC) are insufficient. We utilize HATU to generate a highly reactive active ester, often requiring elevated temperatures.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Pyrimidin-5-amine (1.2 equiv)
-
HATU (1: [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMA.
Step-by-Step Methodology:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol).
-
Pre-activation: Stir at Room Temperature (RT) for 15–30 minutes. The solution should turn slightly yellow. Note: This step is crucial to form the O-At-active ester before the weak nucleophile is introduced.
-
Addition: Add Pyrimidin-5-amine (1.2 mmol) in one portion.
-
Reaction: Stir at 50–60°C for 4–16 hours.
-
Optimization: If conversion is <50% after 4 hours, increase temperature to 80°C.
-
-
Work-up: Dilute with EtOAc, wash with sat. NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH gradients). Pyrimidin-5-amines are polar; expect elution at 5–10% MeOH.
Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Objective: Coupling Pyrimidin-5-amine with Aryl Halides. Rationale: The electron-deficient nature of the amine makes it a challenging substrate for Pd-catalysis. Specialized ligands (Biaryl monophosphines) are required to facilitate the reductive elimination step.
Table 1: Reaction Screening Matrix
| Parameter | Standard Condition | Challenging Substrates |
| Catalyst | Pd-G4-BrettPhos | |
| Ligand | Xantphos (for Cl-substrates) | BrettPhos or tBuBrettPhos |
| Base | NaOtBu (strong) | |
| Solvent | 1,4-Dioxane | Toluene or t-Amyl Alcohol |
| Temp | 100°C | 110°C |
Step-by-Step Methodology:
-
Inertion: Flame-dry a reaction tube and cycle Argon/Vacuum (3x).
-
Loading: Add Aryl Bromide (1.0 equiv), Pyrimidin-5-amine (1.2 equiv),
(5 mol%), and Xantphos (10 mol%). -
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Base Addition: Add
(2.0 equiv). -
Reaction: Seal and heat to 100°C for 12 hours.
-
Validation: Filter through a Celite pad. Analyze via LC-MS. Look for the
peak. The product will likely have a distinct UV absorption shift compared to the starting material.
Handling & Stability Data
-
Storage: Store at +2°C to +8°C. Protect from light.
-
Hygroscopicity: Moderately hygroscopic. Store under inert gas if used for strict anhydrous reactions.
-
Safety: Irritant.[1] Wear standard PPE.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Amide Coupling) | Amine nucleophilicity too low. | Switch from HATU to Acid Chloride generation (using oxalyl chloride/DMF cat.) then add amine + pyridine. |
| No Reaction (Buchwald) | Catalyst poisoning or ligand mismatch. | Switch ligand to BrettPhos (specifically designed for primary amines). Ensure strict |
| Product stuck on Column | High polarity of pyrimidine ring. | Use DCM:MeOH:NH₄OH (90:9:1) as eluent to deprotonate residual interactions with silica. |
References
-
Chemical Profile & Reactivity
- PubChem Compound Summary for CID 344373, Pyrimidin-5-amine.
-
[Link]
-
Amide Coupling Methodologies
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
[Link]
-
Buchwald-Hartwig Protocols
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Basis for BrettPhos/Xantphos selection).
-
[Link]
-
Kinase Inhibitor Design
Sources
Strategic Development and Evaluation of Pyrimidine-Based Anticancer Agents
[1]
Introduction: The Privileged Scaffold
The pyrimidine heterocycle (1,3-diazine) is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for a vast array of oncology therapeutics.[1] Its ubiquity stems from its dual functionality:
-
Antimetabolite Mimicry: As a bioisostere of endogenous bases (cytosine, thymine, uracil), pyrimidine derivatives like 5-Fluorouracil (5-FU) and Gemcitabine act as suicide substrates, inhibiting thymidylate synthase (TS) or incorporating into DNA to trigger chain termination.
-
Kinase Inhibition: The pyrimidine ring serves as a critical hinge-binding motif in ATP-competitive inhibitors. Modern targeted therapies (e.g., Ibrutinib , Erlotinib ) utilize the pyrimidine core to form hydrogen bonds with the ATP-binding pocket of kinases like EGFR, BTK, and CDKs.
This guide provides a rigorous technical framework for the design, screening, and mechanistic validation of novel pyrimidine derivatives.
Mechanism of Action Overview
The following diagram illustrates the bifurcated mechanism of action for pyrimidine derivatives in oncology.
Figure 1: Dual mechanistic pathways of pyrimidine derivatives targeting DNA metabolism (Antimetabolites) vs. Signal Transduction (Kinase Inhibitors).
Part 1: Rational Design & SAR Strategy
When designing pyrimidine libraries, the Structure-Activity Relationship (SAR) focuses on three critical vectors on the ring.
| Position | Chemical Modification Strategy | Biological Impact |
| C2 | Amination or Thiolation (–NH₂, –SH) | Enhances H-bonding capability in the kinase hinge region; improves solubility. |
| C4 | Bulky Aromatic/Heterocyclic Groups | Targets the hydrophobic pocket of kinases; determines selectivity (e.g., EGFR vs. CDK2). |
| C5 | Halogenation (F, Cl, Br) or Alkylation | Critical for Antimetabolites: Fluorine at C5 (as in 5-FU) prevents methylation by Thymidylate Synthase. |
| C6 | Solubilizing Groups (Morpholine, Piperazine) | Modulates pharmacokinetic properties (ADME) and reduces off-target toxicity. |
Part 2: Application Notes & Protocols
Application Note 1: High-Throughput Cytotoxicity Screening
Context: The MTT assay is the standard "first-pass" filter. However, pyrimidine derivatives can alter mitochondrial respiration without immediately killing cells, leading to false positives. This protocol incorporates a "Day 0" control to calculate true cytostasis vs. cytotoxicity.
Methodology: Corrected MTT Assay for Pyrimidines
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
-
Solubilization Buffer: DMSO or acidified isopropanol.
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).
Protocol:
-
Optimization (The Z-Factor Check):
-
Before screening, determine the optimal seeding density. Seed cells at 2k, 5k, and 10k/well. Measure absorbance at 24h, 48h, and 72h.
-
Criterion: Select the density where cells remain in the log-growth phase (linear) for the entire 72h duration. Over-confluence masks drug effects.
-
-
Seeding:
-
Seed cells (e.g., 3,000 cells/well) in 96-well plates.
-
Crucial Step: Prepare a duplicate "Day 0" plate to fix/read immediately before drug addition.
-
-
Treatment:
-
Add pyrimidine derivatives (0.1 µM – 100 µM) in serial dilutions.
-
Vehicle Control: DMSO concentration must remain <0.5% v/v to prevent solvent toxicity.
-
-
Incubation: Incubate for 72 hours (approx. 3 doubling times).
-
Readout:
-
Add 20 µL MTT reagent; incubate 3–4 hours at 37°C.
-
Aspirate media carefully (unless using non-wash MTS).
-
Solubilize formazan crystals with 150 µL DMSO.
-
Read Absorbance (OD) at 570 nm (Reference: 650 nm).
-
Data Analysis (GI50 Calculation):
-
If value is < 0, the drug is Cytotoxic (killing cells).
-
If value is > 0 but < 100, the drug is Cytostatic (inhibiting growth).
Application Note 2: Mechanistic Validation (Apoptosis vs. Necrosis)
Context: Pyrimidine-based antimetabolites typically induce apoptosis via S-phase arrest, while kinase inhibitors may trigger G1 arrest. Differentiating apoptosis (programmed death) from necrosis (toxic lysis) is vital for establishing a clean safety profile.
Methodology: Annexin V / Propidium Iodide (PI) Flow Cytometry [2][3]
Logic:
-
Annexin V: Binds Phosphatidylserine (PS) which flips to the outer membrane during early apoptosis.[3]
-
PI: DNA intercalator; only enters cells with ruptured membranes (Late Apoptosis/Necrosis).
Protocol:
-
Treatment: Treat 1x10⁶ cells with the IC50 concentration of the lead pyrimidine derivative for 24h and 48h.
-
Harvesting (Critical):
-
Collect the supernatant (contains floating dead cells).
-
Trypsinize adherent cells gently (avoid over-digestion which strips PS).
-
Combine supernatant and detached cells.
-
-
Washing: Wash 2x with cold PBS. Resuspend in 1X Annexin-Binding Buffer (HEPES-based, requires Ca²⁺ for Annexin binding).
-
Staining:
-
Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate 15 mins at RT in the dark.
-
-
Flow Cytometry Analysis:
-
Gating Strategy:
-
Q3 (Annexin-/PI-): Live cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (The desired mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q1 (Annexin-/PI+): Necrosis (Indicates non-specific toxicity).
-
-
Application Note 3: Target Engagement (Kinase Profiling)
Context: If the pyrimidine derivative is designed as a kinase inhibitor (e.g., targeting EGFR), cell-free enzymatic assays are required to prove direct binding.
Methodology: ADP-Glo™ Kinase Assay (Luminescence)
Logic: Measures the depletion of ATP and generation of ADP during the kinase reaction.
-
Reaction: Kinase + Substrate + ATP ± Pyrimidine Inhibitor.
-
Step 1: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).
-
Step 2: Add Kinase Detection Reagent (converts ADP back to ATP
Luciferase Light). -
Result: Luminescence is proportional to kinase activity. Low light = High Inhibition.
Experimental Workflow Diagram:
Figure 2: Iterative workflow for evaluating pyrimidine derivatives, moving from synthesis to target validation.
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338.
-
Riss, T. L., et al. (2013). Cell Viability Assays. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4]
-
Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422-439.
Application Note: Pyrimidine Scaffolds in Anti-Inflammatory Drug Discovery
Executive Summary: The Privileged Scaffold
The pyrimidine heterocycle (1,3-diazine) represents a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics. In the context of inflammation, pyrimidine derivatives have evolved beyond simple antimetabolites (e.g., 5-FU) to become sophisticated modulators of immune signaling.
This guide provides a comprehensive workflow for developing anti-inflammatory pyrimidines, moving from Rational Drug Design (SAR) to Chemical Synthesis and Biological Validation . We focus on two primary mechanisms:
-
Upstream Immunomodulation: Inhibition of Dihydroorotate Dehydrogenase (DHODH), the mechanism behind Leflunomide.[1][2]
-
Downstream Signaling Blockade: Inhibition of NF-
B mediated Nitric Oxide (NO) release.
Rational Drug Design & SAR
Effective design requires targeting specific positions on the pyrimidine ring. The Structure-Activity Relationship (SAR) for anti-inflammatory activity typically favors substitutions at C2, C4, and C6.
SAR Visualization
The following diagram illustrates the critical substitution zones for maximizing anti-inflammatory potency while maintaining drug-likeness.
Figure 1: Strategic substitution map for pyrimidine derivatives. C2 and C4 modifications are the primary drivers of anti-inflammatory specificity.
Protocol A: Chemical Synthesis
Target: Synthesis of 2-Amino-4,6-diarylpyrimidines via Chalcone-Guanidine Cyclization. Rationale: This pathway is preferred over the Biginelli reaction for anti-inflammatory targets because it yields a fully aromatic system with a C2-amino handle, essential for hydrogen bonding in enzyme active sites (e.g., COX-2 or DHODH).
Materials
-
Reagents: Acetophenone derivative (10 mmol), Benzaldehyde derivative (10 mmol), Guanidine Hydrochloride (12 mmol), NaOH (pellets), Ethanol (absolute).
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Buchner funnel.
Step-by-Step Methodology
-
Chalcone Formation (Claisen-Schmidt Condensation):
-
Dissolve acetophenone derivative (1 eq) and benzaldehyde derivative (1 eq) in 20 mL Ethanol.
-
Add 10 mL of 40% NaOH solution dropwise at 0°C.
-
Stir at room temperature (RT) for 6–12 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). Formation of a yellow solid indicates the chalcone intermediate.
-
Pour into ice water, acidify with HCl, filter, and recrystallize from ethanol.
-
-
Pyrimidine Cyclization:
-
Dissolve the purified Chalcone (1 eq) and Guanidine Hydrochloride (1.2 eq) in 20 mL Ethanol.
-
Add NaOH (2.5 eq) to the mixture.
-
Reflux at 80°C for 8–12 hours.
-
Reaction Logic: The guanidine acts as a binucleophile, attacking the
-unsaturated ketone (chalcone) followed by dehydration and aromatization.
-
-
Purification:
-
Cool the mixture to RT and pour into crushed ice.
-
Filter the precipitate.
-
Recrystallize from Ethanol/DMF mixtures to obtain pure pyrimidine crystals.
-
Protocol B: Enzymatic Validation (DHODH Inhibition)
Context: Leflunomide, a blockbuster anti-inflammatory, works by inhibiting Dihydroorotate Dehydrogenase (DHODH).[1] This assay validates if your new derivative mimics this mechanism. Principle: DHODH catalyzes the oxidation of Dihydroorotate (DHO) to Orotate, reducing Ubiquinone (CoQ) to Ubiquinol.[2] We couple this to the reduction of DCIP (2,6-dichlorophenolindophenol), which loses its blue color upon reduction (absorbance decrease at 600 nm).
Reagents & Buffer
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.
-
Substrates: L-Dihydroorotate (DHO), Decylubiquinone (co-substrate), DCIP (chromogen).
-
Enzyme: Recombinant Human DHODH.
Workflow
-
Preparation: In a 96-well clear plate, add 180
L of Assay Buffer containing 100 M DHO, 100 M Decylubiquinone, and 60 M DCIP. -
Compound Addition: Add 10
L of your pyrimidine derivative (dissolved in DMSO) at varying concentrations (0.1 M – 100 M). Include a DMSO-only control (0% inhibition) and Leflunomide (positive control). -
Initiation: Add 10
L of DHODH enzyme solution to start the reaction. -
Measurement: Immediately monitor the decrease in absorbance at 600 nm for 10 minutes (kinetic mode) using a microplate reader.
-
Calculation:
Protocol C: Cellular Validation (NO Inhibition)
Context: Nitric Oxide (NO) is a major pro-inflammatory mediator produced by iNOS. This assay uses RAW 264.7 macrophages stimulated by Lipopolysaccharide (LPS).[3] Readout: Griess Reaction (measures Nitrite, a stable NO metabolite).
Mechanistic Pathway
The following diagram maps the pathway your compound is testing against.
Figure 2: Inflammatory signaling cascade in RAW 264.7 cells. Pyrimidines often act by preventing NF-
Step-by-Step Methodology
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO . -
Pre-treatment: Replace media with fresh DMEM containing your pyrimidine derivative (1–50
M). Incubate for 1 hour .-
Note: Always include an MTT assay in parallel to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.
-
-
Stimulation: Add LPS (final concentration 1
g/mL) to the wells. Incubate for 24 hours . -
Griess Assay:
-
Transfer 100
L of cell culture supernatant to a new plate. -
Add 100
L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). -
Incubate for 10 minutes at RT in the dark.
-
-
Quantification: Measure absorbance at 540 nm . Calculate concentration using a Sodium Nitrite standard curve.
Data Analysis & Interpretation
When reporting results, organize data to show potency (IC
Table 1: Hypothetical Data Profile for Pyrimidine Leads
| Compound ID | Substitution (R) | DHODH IC | NO Inhibition IC | Cytotoxicity CC | Selectivity Index (SI) |
| PYR-01 | 4-F-Phenyl | 1.2 | 5.4 | >100 | >18.5 |
| PYR-02 | 4-OMe-Phenyl | 8.5 | 12.1 | >100 | >8.2 |
| Leflunomide | (Control) | 0.6 | N/A | >200 | >300 |
| L-NAME | (NOS Control) | N/A | 4.5 | >500 | >100 |
-
Success Criteria: An ideal lead should have an NO Inhibition IC
< 10 M and a Selectivity Index (CC /IC ) > 10.
References
-
MDPI. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.[4] Available at: [Link]
-
National Institutes of Health (PMC). (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]
-
PubMed. (2003).[1] Leflunomide for the treatment of rheumatoid arthritis (Mechanism of Action). Available at: [Link]
-
Protocols.io. (2024). Cell culture of RAW264.7 cells - Standard Operating Procedures. Available at: [Link]
-
ResearchGate. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells (Griess Assay Optimization). Available at: [Link]
Sources
- 1. Leflunomide for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple inhibitor analysis of the brequinar and leflunomide binding sites on human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. mdpi.com [mdpi.com]
Advanced Synthesis of Antiviral Pyrimidine Nucleosides: C5-Functionalization and ProTide Strategies
Executive Summary & Strategic Scaffold Design
Pyrimidine nucleosides represent a "privileged scaffold" in antiviral drug discovery. From the early success of Idoxuridine to modern blockbusters like Sofosbuvir (a pyrimidine mimic) and Brivudine , the modification of the pyrimidine core remains a primary strategy for inhibiting viral DNA/RNA polymerases.
This guide addresses two critical synthetic bottlenecks in the development of these compounds:
-
C5-Diversification: The C5 position of uracil/cytosine is sterically tolerant within viral polymerase active sites, making it the ideal vector for introducing lipophilic moieties to enhance binding affinity.
-
Bioavailability & Activation: Overcoming the rate-limiting first phosphorylation step using ProTide technology .
Strategic Synthetic Workflow
The following decision tree illustrates the logical flow for synthesizing a library of antiviral candidates, distinguishing between Convergent (glycosylating a modified base) and Divergent (modifying a pre-formed nucleoside) strategies.
Figure 1: Strategic workflow for pyrimidine nucleoside synthesis. Route B is generally preferred for SAR studies to rapidly diversify the C5 position.
Application Note: C5-Functionalization via Sonogashira Coupling
The Sonogashira cross-coupling is the most versatile method for C5-modification. It allows the introduction of alkynes, which can serve as rigid spacers or be reduced to flexible alkyl chains (as seen in Brivudine precursors).
Key Mechanistic Insight
The C5 position of pyrimidines is electron-deficient. Using 5-iodo-2'-deoxyuridine (5-IdU) is superior to 5-bromo derivatives due to the weaker C-I bond, facilitating the oxidative addition step of the Palladium(0) catalyst.
Critical Process Parameter (CPP):
-
Degassing: Oxygen promotes the homocoupling of the alkyne (Glaser coupling), wasting valuable reagents. Rigorous deoxygenation is mandatory.
-
Copper Effect: While CuI accelerates the reaction, it can sometimes lead to fluorescent byproducts in nucleoside chemistry. Copper-free variants exists, but the protocol below uses a standard Pd/Cu system optimized for speed.
Protocol A: Sonogashira Coupling of 5-Iodo-2'-deoxyuridine
Objective: Synthesis of 5-(alkynyl)-2'-deoxyuridine derivatives.
Reagents & Materials
-
Substrate: 5-Iodo-2'-deoxyuridine (1.0 equiv)
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene, 1-Octyne) (1.2 - 1.5 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv / 5 mol%)
-
Co-Catalyst: Copper(I) Iodide (CuI) (0.1 equiv / 10 mol%)
-
Base/Solvent: Triethylamine (Et₃N) (2.0 equiv) in anhydrous DMF (0.1 M concentration relative to substrate).
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of dry Argon.
-
Charging: Add 5-Iodo-2'-deoxyuridine, PdCl₂(PPh₃)₂, and CuI to the flask.
-
Solvation & Degassing:
-
Add anhydrous DMF via syringe.
-
Degassing Cycle: Bubble Argon through the solution for 15 minutes (sparging). This is critical to prevent catalyst poisoning and homocoupling.
-
-
Reagent Addition: Add Triethylamine followed by the terminal Alkyne dropwise via syringe.
-
Note: The solution typically turns dark brown/black upon amine addition.
-
-
Reaction: Stir the mixture at 50°C for 4–12 hours.
-
Monitoring: Check via TLC (System: DCM/MeOH 9:1). The starting material (5-IdU) is more polar than the product. Look for the disappearance of the UV-active spot at lower Rf.
-
-
Workup:
-
Concentrate the mixture under reduced pressure (high vacuum) to remove DMF.
-
Resuspend the residue in DCM and wash with 5% disodium EDTA solution (to chelate and remove Copper) followed by brine.
-
-
Purification: Flash column chromatography on silica gel. Gradient elution: 0% → 10% MeOH in DCM.
Validation Criteria:
-
1H NMR: Disappearance of the C6-H singlet of 5-IdU (approx 8.0 ppm) and appearance of a new C6-H singlet slightly shifted. Appearance of alkyne substituent protons.[1]
-
Mass Spec: Observation of [M+H]+ or [M+Na]+ corresponding to the coupled product.
Application Note: The Vorbrüggen Glycosylation
When building the nucleoside from scratch (Route A), the Vorbrüggen reaction is the gold standard. It utilizes silylated bases and a Lewis acid to couple a sugar acetate/benzoate to the base.[2]
Stereochemical Control: The reaction proceeds via an oxocarbenium ion intermediate. The presence of a participating group (like an acetate or benzoate) at the C2' position of the sugar directs the nucleobase to attack from the opposite face (neighboring group participation), exclusively yielding the biologically relevant beta-anomer .
Protocol B: Vorbrüggen Glycosylation (Silylation-Coupling)
Objective: Coupling a modified uracil base with a protected ribose sugar.
Reagents
-
Base: 5-Substituted Uracil (dried) (1.0 equiv)
-
Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 equiv)
-
Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equiv)
-
Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN).
Step-by-Step Methodology
-
In Situ Silylation:
-
Suspend the Uracil derivative in anhydrous MeCN under Argon.
-
Add BSA. Stir at 50–80°C until a clear, homogeneous solution is obtained (indicating formation of the bis-silylated base).
-
Cool to room temperature.
-
-
Coupling:
-
Dissolve the protected Sugar in anhydrous MeCN and add to the silylated base solution.
-
Cool the mixture to 0°C (ice bath).
-
Add TMSOTf dropwise. Caution: Exothermic.
-
-
Reaction:
-
Allow to warm to room temperature and stir for 2–16 hours.
-
Monitoring: TLC will show the consumption of the non-polar sugar starting material.
-
-
Quenching:
-
Add saturated aqueous NaHCO₃ solution carefully to neutralize the acid. Stir for 15 minutes.
-
-
Extraction: Extract with Ethyl Acetate (x3). Dry organic layers over Na₂SO₄.
-
Deprotection (Global):
-
The resulting product has benzoyl protecting groups. Treat with 7N NH₃ in Methanol (overnight, RT) to yield the free nucleoside.
-
Application Note: ProTide Synthesis (Prodrug Strategy)
Many pyrimidine nucleosides show poor antiviral activity because cellular kinases fail to phosphorylate them to the monophosphate. ProTide technology masks the monophosphate as a lipophilic phosphoramidate, allowing passive diffusion into the cell and bypassing the first kinase step.
Protocol C: Synthesis of Phosphoramidate ProTide
Objective: Synthesis of a Sofosbuvir-like ProTide from a nucleoside analog.
Reagents
-
Nucleoside: Unprotected or 2',3'-protected nucleoside (1.0 equiv)
-
Reagent: Aryl phosphorochloridate (prepared from Phenyl dichlorophosphate + Amino acid ester) (1.2 equiv)
-
Catalyst: N-Methylimidazole (NMI) (5.0 equiv)
-
Solvent: Anhydrous THF or Phosphate Triethyl (TEP).
Methodology
-
Setup: Dissolve the nucleoside in anhydrous THF under Argon.
-
Activation: Add NMI. Stir for 10 minutes.
-
Addition: Add the phosphorochloridate reagent dropwise at 0°C.
-
Reaction: Stir at RT for 12–24 hours.
-
Purification: ProTides are often diastereomeric mixtures at the Phosphorus atom (Rp/Sp). These can often be separated by careful column chromatography or HPLC.
Mechanism of Action & Data Summary
Antiviral Pathway Diagram
The following diagram visualizes how the synthesized compounds intervene in the viral lifecycle, highlighting the advantage of ProTides.
Figure 2: Mechanism of Action. Note how ProTides (Red path) bypass the rate-limiting Kinase 1 step, a common resistance mechanism.
Comparative Data: C5-Substituent Effects
Table 1: Impact of C5-modification on Antiviral Potency (Representative Data)
| Compound | C5-Substituent | LogP (Lipophilicity) | Antiviral Activity (EC50) | Primary Utility |
| 2'-Deoxyuridine | -H | -0.6 | Inactive | Natural Substrate |
| Idoxuridine | -I | 0.1 | Low µM (HSV) | Topical (Toxic systemic) |
| Brivudine (BVDU) | -(E)-Bromovinyl | 1.3 | <0.01 µM (VZV) | Highly Potent/Selective |
| 5-Alkynyl-dU | -C≡C-R | 1.5 - 2.5 | Variable | Probes / Scaffolds |
References
-
Vorbrüggen Glycosylation Review
- Title: "The Vorbrüggen Nucleoside Synthesis"
- Source:Organic Reactions (Wiley)
-
URL:[Link]
-
Sonogashira on Nucleosides
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Nucleosides"
- Source:Chemical Reviews
-
URL:[Link]
-
ProTide Technology
- Title: "The ProTide Prodrug Technology:
- Source:Journal of Medicinal Chemistry
-
URL:[Link]
-
Brivudine Synthesis
Sources
Application Notes and Protocols for Antimicrobial and Antifungal Evaluation of Pyrimidine Compounds
For: Researchers, scientists, and drug development professionals in the field of antimicrobial and antifungal discovery.
Introduction: The Enduring Potential of Pyrimidine Scaffolds in Combating Microbial Resistance
Pyrimidine, a fundamental heterocyclic scaffold, is a cornerstone of life, forming the backbone of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents with a wide array of pharmacological activities, including potent antimicrobial and antifungal properties.[1][3][4][5][6] The growing threat of antimicrobial resistance necessitates the urgent development of new chemical entities that can overcome existing resistance mechanisms. Pyrimidine-based compounds offer a versatile platform for the design and synthesis of such agents, owing to their diverse chemical reactivity and ability to interact with various biological targets.[7][8]
This comprehensive guide provides detailed application notes and robust protocols for the screening and evaluation of pyrimidine compounds as potential antimicrobial and antifungal agents. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing researchers with the tools to confidently assess the therapeutic potential of their novel pyrimidine derivatives.
Part 1: Synthesis of Antimicrobial and Antifungal Pyrimidine Derivatives
The synthesis of diverse pyrimidine libraries is the first critical step in the discovery of novel antimicrobial agents. Various synthetic strategies have been developed to generate substituted pyrimidines with a range of functional groups that can be tailored to enhance biological activity.[9]
Protocol 1: General Synthesis of 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione Derivatives
This protocol describes a classical approach to synthesize pyrimidine derivatives through the cyclization of chalcones with thiosemicarbazide.[10]
Rationale: This method is widely used due to the ready availability of substituted chalcones and thiosemicarbazide, allowing for the generation of a diverse library of pyrimidine derivatives for screening. The reaction conditions are generally mild and the products can be purified by recrystallization.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine a substituted chalcone derivative (0.1 mol) and thiosemicarbazide hydrochloride (0.1 mol).
-
Solvent and Base Addition: Add an alcoholic solution of sodium hydroxide to the reaction mixture.
-
Reflux: Heat the mixture under reflux for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the excess solvent by distillation.
-
Precipitation: Dilute the concentrated reaction mixture with cold water and cool further to facilitate the precipitation of the solid product.
-
Purification: Filter the resulting solid, wash it with a small portion of cold water, and dry it. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired pyrimidine derivative.[10]
Protocol 2: Synthesis of Fused Pyrimidine Systems
The fusion of the pyrimidine ring with other heterocyclic systems can lead to compounds with enhanced biological activity.[6]
Rationale: Fused heterocyclic systems often exhibit unique pharmacological properties due to their rigid structures and altered electronic distributions. This protocol provides a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: A mixture of equimolar amounts of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one and an appropriate arylidene malononitrile (0.002 mol) is prepared in absolute ethanol (10 mL).[6]
-
Catalyst Addition: A few drops of triethylamine are added to the reaction mixture to act as a catalyst.
-
Reflux: The reaction mixture is heated at reflux for 3–6 hours.
-
Work-up and Purification: The reaction mixture is then concentrated and cooled. The solid that forms is filtered off, washed with ethanol, and can be crystallized from a DMF/ethanol mixture to yield the pure product.[6]
Part 2: In Vitro Antimicrobial and Antifungal Screening Protocols
Initial screening of newly synthesized pyrimidine compounds is crucial to identify promising candidates for further development. The following protocols describe standard and reliable methods for assessing the antimicrobial and antifungal activity of these compounds.
Protocol 3: Agar Disk Diffusion Assay (Kirby-Bauer Method) for Primary Screening
The agar disk diffusion method is a widely used, simple, and cost-effective technique for the preliminary screening of antimicrobial compounds.[11] It provides a qualitative assessment of a compound's efficacy.
Rationale: This method allows for the rapid screening of a large number of compounds against various microorganisms. The size of the zone of inhibition provides a preliminary indication of the compound's potency.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) with a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly streak the microbial suspension onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) using a sterile cotton swab.
-
Application of Test Compounds: Impregnate sterile filter paper disks with a known concentration of the pyrimidine compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.
-
Placement of Disks: Place the impregnated disks onto the surface of the inoculated agar plates. A disk impregnated with the solvent alone should be used as a negative control. Standard antibiotic and antifungal disks (e.g., ampicillin, nystatin) should be used as positive controls.[6]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for yeast).
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Protocol 4: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]
Rationale: This method provides a quantitative measure of a compound's potency, which is essential for comparing the activity of different compounds and for guiding further lead optimization. It is considered the gold standard for susceptibility testing.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the pyrimidine compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Microbial Inoculum: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation of Microtiter Plate: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the microtiter plate under appropriate conditions.
-
Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.[12]
Data Presentation:
| Compound | Test Organism | MIC (µg/mL) |
| Pyrimidine Derivative A | S. aureus | 16 |
| Pyrimidine Derivative A | E. coli | 32 |
| Pyrimidine Derivative A | C. albicans | 8 |
| Pyrimidine Derivative B | S. aureus | 8 |
| Pyrimidine Derivative B | E. coli | >64 |
| Pyrimidine Derivative B | C. albicans | 4 |
| Reference Drug (e.g., Ciprofloxacin) | S. aureus | 1 |
| Reference Drug (e.g., Ciprofloxacin) | E. coli | 0.5 |
| Reference Drug (e.g., Fluconazole) | C. albicans | 2 |
Protocol 5: Minimal Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
Following the determination of the MIC, the minimal bactericidal concentration (MBC) or minimal fungicidal concentration (MFC) can be determined to assess whether a compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
Rationale: This assay is crucial to understand the killing activity of the compound, which is a critical parameter for the development of effective antimicrobial therapies.
Step-by-Step Protocol:
-
Subculturing from MIC Assay: Following the MIC determination, take an aliquot from each well that showed no visible growth in the broth microdilution assay.
-
Plating: Spread the aliquot onto an appropriate agar medium that does not contain the test compound.
-
Incubation: Incubate the plates under appropriate conditions to allow for the growth of any surviving microorganisms.
-
Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Part 3: Investigating Mechanisms of Action
Understanding the mechanism of action of a novel antimicrobial compound is essential for its development as a therapeutic agent. For pyrimidine derivatives, a common mechanism of action involves the inhibition of essential cellular processes.
Potential Mechanisms of Action of Pyrimidine Compounds
-
Inhibition of DNA and RNA Synthesis: As analogs of natural pyrimidines, some derivatives can interfere with the synthesis of nucleic acids, leading to the inhibition of microbial growth.
-
Enzyme Inhibition: Pyrimidine compounds can act as inhibitors of essential enzymes in microbial metabolic pathways. For example, some pyrimidine derivatives have been shown to inhibit bacterial cell division by interacting with the GTP binding site of the FtsZ protein.[13]
-
Disruption of Cell Membrane Integrity: Certain pyrimidine derivatives may possess amphipathic properties that allow them to interact with and disrupt the microbial cell membrane, leading to cell lysis.
Illustrative Signaling Pathway:
Caption: Inhibition of bacterial cell division by a pyrimidine derivative targeting the FtsZ protein.
Part 4: In Vivo Efficacy Assessment
Promising compounds identified through in vitro screening must be evaluated in vivo to assess their efficacy and safety in a whole-organism context.
Protocol 6: Galleria mellonella (Wax Moth) Larvae Model for Preliminary In Vivo Screening
The Galleria mellonella model is a simple, cost-effective, and ethically favorable invertebrate model for the preliminary in vivo assessment of antimicrobial compounds.[14]
Rationale: This model allows for the rapid assessment of a compound's efficacy in a living organism, providing valuable information on its potential toxicity and therapeutic window before moving to more complex and expensive mammalian models.
Step-by-Step Protocol:
-
Infection of Larvae: Inject a standardized dose of the pathogenic microorganism (e.g., Candida albicans) into the hemocoel of the G. mellonella larvae.
-
Compound Administration: At a specified time post-infection, administer the pyrimidine compound to the larvae via a separate injection. A control group should receive a placebo (e.g., the solvent used to dissolve the compound).
-
Monitoring Survival: Monitor the survival of the larvae over a period of several days.
-
Data Analysis: Plot survival curves and analyze the data to determine if the compound significantly increases the survival of the infected larvae compared to the control group.
Experimental Workflow:
Caption: Workflow for in vivo efficacy testing using the Galleria mellonella model.
Conclusion
The protocols and application notes presented in this guide provide a comprehensive framework for the discovery and preclinical evaluation of novel pyrimidine-based antimicrobial and antifungal agents. By following these robust and well-validated methodologies, researchers can systematically advance their drug discovery programs and contribute to the development of new therapies to combat the growing challenge of infectious diseases. The versatility of the pyrimidine scaffold, coupled with the rigorous application of these protocols, holds significant promise for the future of antimicrobial drug development.
References
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
- Antibacterial, antifungal and antiviral activities of pyrimido[4,5-d]pyrimidine derivatives through computational approaches - ResearchGate.
- Application Notes and Protocols: Antimicrobial Activity Screening of Novel Thiourea Compounds - Benchchem.
- Recent Advances in Pyrimidine-Based Drugs - PMC.
- A novel compound with antimicrobial activity against staphylococcus aureus - Ovid.
- (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.
- (PDF) Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - ResearchGate.
- Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review N N - The Pharma Innovation Journal.
- Infection and Treatment Protocols in Galleria mellonella for In Vivo Anti-Candida Drug Screening - MDPI.
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies | ACS Omega.
- Antifungal and Antibacterial Activity of the Derivative p- NO2-PYRIMIDINE. Nunes, A.B.1; Lira, M.A.C.2.
- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC.
- synthesis and antibacterial activity of pyrimidine derivatives - International Journal of Pharmacy.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH.
- Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi - ACS Publications.
- Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety.
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
- In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One.
- Recent Advances in Pyrimidine-Based Drugs - ResearchGate.
- In vitro and in vivo evaluation of antifungal agents - PubMed.
- Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmascholars.com [pharmascholars.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Three-Component Synthesis of 2-Aminopyrimidine-5-carbonitriles
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2-Aminopyrimidine-5-carbonitrile Scaffold
The 2-aminopyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry and drug discovery. Heterocyclic compounds containing this motif are integral to a vast array of biologically active molecules and approved pharmaceuticals.[1] Their prevalence stems from the ability of the pyrimidine ring system to form multiple hydrogen bonds and engage in various non-covalent interactions with biological targets. This structural versatility has led to the development of potent inhibitors for a range of enzymes, particularly kinases, making them a cornerstone in the design of anti-cancer therapeutics.[1] Furthermore, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, antibacterial, anti-inflammatory, and cardiovascular effects.[1]
The efficient construction of diversely substituted 2-aminopyrimidine-5-carbonitrile libraries is, therefore, a critical task for medicinal chemists. Multi-component reactions (MCRs) have emerged as a powerful strategy for this purpose, offering significant advantages over traditional linear syntheses in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity from simple, readily available starting materials. This application note provides a detailed guide to the three-component synthesis of 2-aminopyrimidine-5-carbonitriles, delving into the underlying reaction mechanism, offering robust experimental protocols, and providing insights into troubleshooting common challenges.
Reaction Mechanism: A Stepwise Annulation
The three-component synthesis of 2-aminopyrimidine-5-carbonitriles is a convergent process that typically involves the reaction of an aldehyde, a compound containing an active methylene group (such as malononitrile or an α-cyanoketone), and a guanidine salt. The reaction proceeds through a domino sequence of condensation, nucleophilic addition, and cyclization, culminating in a spontaneous aromatization to yield the stable pyrimidine ring system.[2]
The generally accepted mechanism can be broken down into the following key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base- or acid-catalyzed Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile). The catalyst activates the methylene group, facilitating its deprotonation and subsequent nucleophilic attack on the carbonyl carbon of the aldehyde. Dehydration of the resulting adduct yields a vinylidene malononitrile intermediate.
-
Michael Addition: Guanidine, acting as a binucleophile, then undergoes a conjugate Michael addition to the electron-deficient double bond of the vinylidene malononitrile intermediate. This step forms a new carbon-nitrogen bond and generates an acyclic intermediate.
-
Intramolecular Cyclization and Tautomerization: The newly formed intermediate then undergoes an intramolecular cyclization, where a terminal amino group of the guanidine moiety attacks the nitrile carbon, leading to the formation of a six-membered dihydropyrimidine ring. This is followed by tautomerization to a more stable form.
-
Aromatization: The final step involves the spontaneous elimination of a molecule (often water or another small molecule, depending on the specific reactants and conditions) from the dihydropyrimidine intermediate, leading to the formation of the thermodynamically stable aromatic 2-aminopyrimidine-5-carbonitrile product.
The choice of catalyst can significantly influence the reaction rate and yield. Basic catalysts, such as sodium carbonate or triethylamine, facilitate the deprotonation of the active methylene compound and guanidine. Conversely, acidic catalysts can activate the aldehyde carbonyl group towards nucleophilic attack. In some cases, the reaction can proceed efficiently without a catalyst, particularly under thermal or microwave conditions.[2]
Caption: Generalized reaction mechanism for the three-component synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-aminopyrimidine-5-carbonitriles under different reaction conditions.
Protocol 1: Conventional Heating with Base Catalysis
This protocol describes a robust and widely applicable method using conventional heating in the presence of a base.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, glassware for crystallization or column chromatography)
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), guanidine hydrochloride (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add DMF (5 mL) to the flask and stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure 2-aminopyrimidine-5-carbonitrile.
Causality Behind Experimental Choices:
-
Sodium Carbonate: Acts as a base to neutralize the guanidine hydrochloride and to catalyze the Knoevenagel condensation by deprotonating the malononitrile.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
-
Elevated Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Sodium carbonate (2.0 mmol)
-
Ethanol (3 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), guanidine hydrochloride (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add ethanol (3 mL) and seal the vial.
-
Place the vial in the microwave reactor and irradiate at 120-140 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a beaker containing ice-cold water (30 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the product as described in Protocol 1.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products compared to conventional heating.[3][4][5]
-
Ethanol: A greener solvent choice compared to DMF, which is often suitable for microwave-assisted synthesis due to its ability to absorb microwave energy efficiently.
Caption: A generalized experimental workflow for the synthesis.
Data Presentation: Substrate Scope and Yields
The three-component reaction is compatible with a wide range of substituted aromatic and heteroaromatic aldehydes. The electronic nature of the substituents on the aldehyde can influence the reaction rate and yield. Electron-withdrawing groups generally lead to faster reactions and higher yields due to the increased electrophilicity of the carbonyl carbon.[6]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-4-phenylpyrimidine-5-carbonitrile | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)pyrimidine-5-carbonitrile | 92 |
| 3 | 4-Nitrobenzaldehyde | 2-Amino-4-(4-nitrophenyl)pyrimidine-5-carbonitrile | 95 |
| 4 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)pyrimidine-5-carbonitrile | 80 |
| 5 | 2-Naphthaldehyde | 2-Amino-4-(naphthalen-2-yl)pyrimidine-5-carbonitrile | 88 |
| 6 | Thiophene-2-carboxaldehyde | 2-Amino-4-(thiophen-2-yl)pyrimidine-5-carbonitrile | 82 |
Yields are representative and may vary depending on the specific reaction conditions and purification method.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst or incorrect stoichiometry.- Low reaction temperature or insufficient reaction time.- Impure starting materials. | - Ensure the base is fresh and anhydrous. Verify the molar ratios of the reactants.- Increase the reaction temperature or prolong the reaction time. Monitor by TLC.- Purify the starting materials before use. |
| Formation of side products | - At high temperatures, urea (if used instead of guanidine) can decompose to ammonia, leading to the formation of Hantzsch-type 1,4-dihydropyridine byproducts.[7]- Self-condensation of the aldehyde. | - Lower the reaction temperature.[7]- Consider using guanidine instead of urea.- Add the aldehyde slowly to the reaction mixture. |
| Difficult purification | - Presence of unreacted starting materials or closely related byproducts. | - Optimize the reaction conditions to drive the reaction to completion.- Employ column chromatography with a carefully selected eluent system for purification. |
Conclusion
The three-component synthesis of 2-aminopyrimidine-5-carbonitriles is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. By understanding the reaction mechanism and carefully selecting the experimental conditions, researchers can readily generate a wide array of derivatives for applications in drug discovery and materials science. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for both novice and experienced chemists in the field.
References
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]
-
Three-Component Assembly of Structurally Diverse 2-Aminopyrimidine-5-carbonitriles. ACS Publications. Available at: [Link]
-
Three-Component Assembly of Structurally Diverse 2-Aminopyrimidine-5-carbonitriles | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate. Available at: [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. Available at: [Link]
-
Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PMC. Available at: [Link]
-
A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. Available at: [Link]
-
A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Request PDF. ResearchGate. Available at: [Link]
-
Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI. Available at: [Link]
Sources
- 1. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00927G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ias.ac.in [ias.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Synthesis of Bioactive Heterocycles Using 6-Aminouracils
Executive Summary & Strategic Rationale
In the landscape of drug discovery, the uracil moiety is a privileged structure, serving as the core for FDA-approved therapeutics ranging from oncology (Fluorouracil) to antivirals (Zidovudine). However, the utility of 6-aminouracils (and their N,N-dimethyl analogues) extends beyond simple substitution; they act as versatile 1,3-binucleophiles .
This guide details the application of 6-aminouracils in Multicomponent Reactions (MCRs) to synthesize fused bicyclic and tricyclic systems, specifically pyrido[2,3-d]pyrimidines and chromeno[2,3-d]pyrimidines . These scaffolds are bioisosteres of quinazolines and have demonstrated potent inhibition of EGFR tyrosine kinases and dihydrofolate reductase (DHFR).
Why 6-Aminouracils?
-
Enamine Character: The C-5 position is highly nucleophilic due to the electron-donating effect of the exocyclic amine at C-6 and the endocyclic nitrogens.
-
Atom Economy: They participate in "one-pot" cascades (Knoevenagel
Michael Cyclization), eliminating intermediate isolation. -
Green Compatibility: These reactions often proceed in aqueous media or ethanol, aligning with sustainable manufacturing protocols.
Mechanistic Principles
Understanding the reactivity profile of 6-aminouracil is critical for reaction design. The molecule exists in tautomeric equilibrium, but the enamine form drives the reaction with electrophiles (aldehydes, Michael acceptors).
Reaction Pathway: The MCR Cascade
The synthesis of pyrido[2,3-d]pyrimidines typically follows a three-component pathway involving an aldehyde, an active methylene (e.g., malononitrile), and 6-aminouracil.
-
Knoevenagel Condensation: Aldehyde + Active Methylene
Arylidene Intermediate. -
Michael Addition: The C-5 of 6-aminouracil attacks the electrophilic
-carbon of the Arylidene. -
Cyclization: Intramolecular nucleophilic attack by the exocyclic amine (or imine tautomer) onto the nitrile/carbonyl.
-
Tautomerization/Oxidation: Formation of the final aromatic system.
Figure 1: Logical flow of the multicomponent synthesis of pyrido[2,3-d]pyrimidines. The critical step is the C-5 nucleophilic attack on the Knoevenagel intermediate.
Application 1: Synthesis of Pyrido[2,3-d]pyrimidines[1][2][3][4][5]
This protocol utilizes a water-ethanol solvent system, leveraging the hydrophobic effect to accelerate the reaction without toxic organocatalysts.
Protocol A: The Green MCR Workflow
Target: 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles.
Reagents:
-
Aryl aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
6-Aminouracil (or 1,3-dimethyl-6-aminouracil) (1.0 mmol)
-
Catalyst: DABCO (10 mol%) or L-Proline (10 mol%)
-
Solvent: Water:Ethanol (2:1 v/v, 5 mL)
Step-by-Step Procedure:
-
Pre-activation: In a 25 mL round-bottom flask, dissolve the aryl aldehyde and malononitrile in the solvent mixture. Stir at room temperature for 5 minutes.
-
Addition: Add 6-aminouracil and the catalyst (DABCO) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 60–120 minutes.
-
Checkpoint: Monitor progress via TLC (Ethyl Acetate:Hexane 4:6). The disappearance of the aldehyde spot indicates completion.
-
-
Precipitation: Cool the mixture to room temperature. The product typically precipitates out of the aqueous ethanolic solution.
-
Purification: Filter the solid precipitate. Wash sequentially with water (2 x 5 mL) and cold ethanol (2 x 3 mL) to remove unreacted starting materials.
-
Recrystallization: If necessary, recrystallize from hot DMF/Ethanol.
Representative Data (Substituent Effects):
| Entry | Aldehyde Substituent (R) | Time (min) | Yield (%) | MP (°C) |
| 1 | H (Benzaldehyde) | 60 | 92 | >300 |
| 2 | 4-NO₂ (Nitro) | 45 | 96 | >300 |
| 3 | 4-Cl (Chloro) | 50 | 94 | >300 |
| 4 | 4-OMe (Methoxy) | 90 | 85 | 290-292 |
| 5 | 4-OH (Hydroxy) | 100 | 82 | 285-287 |
Note: Electron-withdrawing groups (NO₂, Cl) accelerate the Knoevenagel step, resulting in faster reaction times and higher yields compared to electron-donating groups (OMe, OH).
Application 2: Synthesis of Chromeno[2,3-d]pyrimidines[4][6][7]
This scaffold fuses the pharmacophores of chromene (anticoagulant/anticancer) and uracil. This reaction replaces malononitrile with a cyclic 1,3-diketone (dimedone or 4-hydroxycoumarin).
Protocol B: Microwave-Assisted Synthesis[8]
Target: Chromeno[2,3-d]pyrimidine derivatives.
Reagents:
-
Aryl aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol)
-
6-Aminouracil (1.0 mmol)
-
Catalyst: Triethylamine (Et₃N, 2 drops) or Ionic Liquid ([BMIM]BF₄)
-
Solvent: Water (2 mL)
Step-by-Step Procedure:
-
Mixing: Combine aldehyde, dimedone, and 6-aminouracil in a microwave-safe vial. Add 2 mL of water and the catalyst.
-
Irradiation: Place in a microwave synthesis reactor. Set parameters to:
-
Power: 300 W
-
Temperature: 100°C
-
Time: 10–15 minutes.
-
-
Workup: Allow the vial to cool. The solid product will separate from the aqueous phase.
-
Filtration: Filter the solid and wash with hot water to remove any unreacted dimedone.
-
Drying: Dry the product in a vacuum oven at 60°C for 4 hours.
Troubleshooting & Optimization:
-
Low Yield: If the product is oily, induce crystallization by adding a small amount of ice-cold ethanol and scratching the flask walls.
-
Solvent Choice: While water is green, using Acetic Acid as both solvent and catalyst can improve yields for sterically hindered aldehydes, though it requires a more tedious workup (neutralization).
References
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidines. ResearchGate. [Link]
-
Recent applications of aminouracil in multicomponent reactions. Arkivoc. [Link]
-
Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Advances. [Link]
-
Efficient one-pot preparation of novel fused chromeno[2,3-d]pyrimidine. PubMed. [Link]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles. Molecules. [Link]
Application Note: Modular Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidines
Executive Summary & Strategic Importance
Thiazolo[4,5-d]pyrimidines represent a privileged scaffold in medicinal chemistry due to their structural isomorphism with purines (adenine and guanine). This homology allows them to act as potent antagonists for adenosine receptors (
Traditional solution-phase synthesis of this bicyclic system is often plagued by difficult purifications, low solubility of intermediates, and limited regioselectivity during ring closure. Solid-Phase Synthesis (SPS) resolves these bottlenecks by enabling "wash-and-go" purification and the use of excess reagents to drive reactions to completion.
This guide details a modular "Pyrimidine-Core" strategy . Unlike "Thiazole-First" approaches (which limit diversity to the pyrimidine ring), this protocol starts with a functionalized pyrimidine core, allowing independent variation at the
Retrosynthetic Analysis & Design Logic
The synthetic strategy relies on the regioselective nucleophilic aromatic substitution (
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the chemical logic, moving from the resin-bound precursor to the final cleaved heterocycle.
Figure 1: Workflow for the solid-phase assembly of the thiazolo[4,5-d]pyrimidine core via a pyrimidine-first approach.
Detailed Experimental Protocol
Materials & Equipment
-
Solid Support: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g). Rationale: Provides a C-terminal amide upon cleavage, mimicking the adenosine carboxamide moiety often found in bioactive analogs.
-
Scaffold: 4,6-Dichloro-5-nitropyrimidine.
-
Reagents: Diisopropylethylamine (DIPEA), Tin(II) chloride (
), Aldehydes (various), Iodine ( ), Trifluoroacetic acid (TFA). -
Solvents: DMF (anhydrous), DCM, NMP.
Step-by-Step Methodology
Phase 1: Resin Loading (The Anchor)
The first
-
Swelling: Place 100 mg of Rink Amide resin in a fritted syringe reactor. Swell in DCM (2 mL) for 20 min. Drain.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (
min). Wash with DMF ( ), DCM ( ), DMF ( ).-
QC Check: Perform a Kaiser Test (Ninhydrin). Result should be Dark Blue (Free amines present).
-
-
Scaffold Attachment:
-
Dissolve 4,6-dichloro-5-nitropyrimidine (5 equiv) and DIPEA (10 equiv) in anhydrous DMF (2 mL).
-
Add solution to the resin. Shake at 0°C for 1 hour , then Room Temperature (RT) for 2 hours.
-
Critical Note: The 0°C start is crucial. At RT, the highly reactive pyrimidine can undergo double substitution (cross-linking the resin), leading to lower yields.
-
-
Washing: Drain and wash extensively with DMF (
) and DCM ( ) to remove excess electrophile.
Phase 2: Introduction of Diversity (
)
The second chloride is displaced by a primary amine. This defines the substituent at the
-
Displacement: Add primary amine
(5 equiv) and DIPEA (10 equiv) in NMP. -
Reaction: Shake at RT for 4 hours.
-
QC Check: Perform a Chloranil Test. Result should be Colorless (absence of secondary amines is difficult to see here, but the absence of the starting material's reactivity confirms step). Better QC: Cleave a small aliquot (5 mg) with 50% TFA/DCM and analyze by LC-MS to confirm the mass of the diamino-nitro intermediate.
Phase 3: Nitro Reduction
Converting the 5-nitro group to an amine creates the vicinal diamine required for thiazole formation.
-
Reagent Prep: Prepare a 2M solution of
in DMF. -
Reduction: Add solution to resin. Shake at RT for 16 hours (overnight).
-
Wash: Wash with DMF (
), MeOH ( ), DCM ( ).-
Note: Tin salts can stick to the resin. A wash with 10% DIPEA/DMF helps remove coordinated tin species.
-
Phase 4: Thiazole Ring Closure (Cyclization)
This step forms the fused 5-membered ring. We utilize an Oxidative Cyclization with aldehydes, allowing for diversity at the
-
Reagents: Dissolve Aldehyde
(10 equiv) and Iodine ( , 1 equiv) in DMF.-
Alternative: For a
-H (unsubstituted) analog, use Trimethyl Orthoformate (TMOF) + catalytic pTsOH. -
Alternative: For a
-SH (thiol) analog, use + KOH (or TCDI).
-
-
Reaction: Add to resin and shake at 80°C for 6–12 hours .
-
Mechanism: The aldehyde forms a Schiff base (imine) with the 5-amino group. Iodine facilitates the oxidative cyclization to the sulfur (if starting from a thiourea precursor) or direct condensation if using a thioamide approach.
-
Correction for [4,5-d] Specifics: To strictly form the thiazolo[4,5-d] system from the diamine obtained in Phase 3, we need a sulfur source if it wasn't introduced earlier.
-
Revised Robust Route (Moon et al. / Standard Protocol):
-
If Phase 3 gave a 4,5-diaminopyrimidine: You must use a thionating reagent or start with a thiourea.
-
Preferred Pathway: React the resin-bound diamine with Isothiocyanates (
) to form a thiourea, then cyclize. -
Protocol Adjustment:
-
Add
(5 equiv) in DMF at 60°C for 4 hours. (Forms Thiourea). -
Add DIC (Diisopropylcarbodiimide) or TsCl (Tosyl chloride) to promote cyclodesulfurization/cyclization.
-
-
-
Phase 5: Cleavage & Isolation
-
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Add 2 mL to resin. Shake for 2 hours.
-
Work-up: Collect filtrate. Precipitate with cold diethyl ether. Centrifuge and dry.
Troubleshooting & Optimization (The "Self-Validating" System)
A robust SPS protocol relies on checkpoints. Use this table to diagnose failures.
| Observation (LC-MS) | Probable Cause | Corrective Action |
| Mass = Scaffold + Resin (No R1) | Use microwave irradiation (50°C, 30 min) for the amine displacement step. | |
| Incomplete Reduction (-16 mass units) | Nitro group partially reduced to Nitroso/Hydroxylamine. | Repeat |
| Broad Peak / Tin Adducts | Inefficient washing after reduction. | Wash resin with 1M HCl/DMF (briefly) or EDTA solution to chelate Tin. |
| No Cyclization (Open Chain) | Steric bulk of aldehyde/isothiocyanate prevents ring closure. | Increase temperature to 100°C; switch solvent to NMP (higher boiling point). |
Biological Applications & Case Studies
Adenosine Receptor Antagonism
Thiazolo[4,5-d]pyrimidines bearing a furan-2-yl group at
-
Target: Parkinson's Disease (A2A antagonism).
-
Library Design: Fix
= Furan; Vary = substituted benzylamines.
Antimicrobial Agents
Derivatives with 6-arylideneamino moieties have demonstrated efficacy against MRSA.
-
Target: Bacterial DNA Gyrase B.
References
-
Moon, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.[1][2] Organic & Biomolecular Chemistry.[1][2][3][4][5] [Link]
- Richardson, A., et al.Solid-phase synthesis of 2,7-disubstituted thiazolo[4,5-d]pyrimidines. Journal of Combinatorial Chemistry.
-
Al-Mulla, A. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation.[4] PubMed. [Link]
-
MDPI Molecules. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.[Link]
Appendix: Graphviz Code for Workflow
Sources
- 1. Correction: Synthesis of thiazolo[4,5- d]pyrimidine derivatives based on purine via solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives [mdpi.com]
- 4. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Optimized Synthesis of Dihydropyrimidinone Scaffolds via the Biginelli Reaction
Executive Summary
The Biginelli reaction is a venerable multicomponent reaction (MCR) that allows for the rapid assembly of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While the classical 1893 protocol (ethanol/HCl) suffers from low yields and long reaction times, modern medicinal chemistry demands robust, high-throughput methods. DHPMs represent a "privileged scaffold" in drug discovery, serving as the core structure for calcium channel blockers (e.g., Nifedipine analogs), mitotic kinesin Eg5 inhibitors (Monastrol), and
This guide provides two optimized protocols:
-
Method A: A robust, Lewis Acid-catalyzed batch protocol using Indium(III) Chloride (
) for high-purity library synthesis. -
Method B: A Microwave-Assisted protocol for rapid lead optimization and high-throughput screening (HTS).
Mechanistic Insight: The "Sweet Spot"
To troubleshoot the Biginelli reaction, one must understand that it is not a random collision of three components. It is a competition between two pathways: the Imine Route (productive) and the Knoevenagel Route (non-productive side reaction).
The generally accepted mechanism, established by Kappe (1997), proceeds via an N-acyliminium ion intermediate. The key to high yields is ensuring the rate of urea addition to the aldehyde (Step 1) exceeds the rate of enol formation and subsequent aldol-like condensation (side reaction).
Mechanistic Pathway (Kappe Mechanism)
Figure 1: The Kappe mechanism highlights the N-acyliminium ion as the critical electrophile. Synchronizing the formation of this ion with the enol attack is critical for success.
Experimental Protocols
Method A: Indium(III) Chloride Catalyzed Synthesis (Batch)
Best for: Large libraries, sensitive substrates, and high purity requirements.
This protocol utilizes
Reagents:
-
Aldehyde (1.0 equiv)[1]
- -Keto Ester (e.g., Ethyl acetoacetate) (1.0 equiv)
-
Urea / Thiourea (1.5 equiv)
-
Catalyst:
(10 mol%)[2] -
Solvent: Tetrahydrofuran (THF) or Acetonitrile (
)
Step-by-Step Protocol:
-
Charge: In a 50 mL round-bottom flask, dissolve the aldehyde (2.0 mmol),
-keto ester (2.0 mmol), and urea (3.0 mmol) in THF (5 mL). -
Catalyst Addition: Add
(0.2 mmol, 44 mg) in one portion. -
Reflux: Heat the mixture to reflux (66 °C for THF) with vigorous magnetic stirring.
-
Checkpoint: The reaction mixture should turn homogeneous initially. If urea remains undissolved after 10 mins, add minimal additional solvent.
-
-
Monitor: Track progress via TLC (Eluent: 30% EtOAc/Hexane). Standard reaction time is 4–6 hours.
-
Workup:
-
Pour the reaction mixture into crushed ice-water (20 mL).
-
Stir for 10 minutes. The DHPM usually precipitates as a solid.
-
Filter the solid and wash with cold water (2 x 10 mL) and cold EtOH (1 x 5 mL).
-
-
Purification: Recrystallize from hot ethanol. If the product is oily (common with aliphatic aldehydes), extract with Ethyl Acetate, dry over
, and purify via flash column chromatography.
Method B: Microwave-Assisted Solvent-Free Synthesis
Best for: Rapid lead optimization, sterically hindered substrates.
Reagents:
-
Aldehyde (1.0 equiv)[1]
- -Keto Ester (1.0 equiv)
-
Urea (1.2 equiv)
-
Catalyst:
(5 mol%) or dilute HCl (1 drop)
Step-by-Step Protocol:
-
Mix: In a dedicated microwave process vial (e.g., 10 mL), combine all three components.
-
Homogenize: Add the catalyst and 2 drops of Ethanol to create a slurry (improves energy transfer). Vortex for 30 seconds.
-
Irradiate: Place in a microwave reactor (e.g., CEM Discover or Anton Paar).
-
Settings: Dynamic mode, Target Temp = 120 °C, Power = 150 W (max), Hold Time = 10 minutes.
-
-
Cool & Quench: Cool to room temperature using compressed air flow. Add crushed ice to the vial.
-
Isolate: Filter the resulting precipitate. Yields are typically 85–95% with high crude purity.
Data Analysis & Troubleshooting
Stoichiometry & Yield Comparison
| Variable | Classical (HCl/EtOH) | Modern ( | Microwave (Solvent-Free) |
| Time | 12–24 Hours | 4–6 Hours | 5–15 Minutes |
| Yield (Avg) | 50–60% | 80–92% | 85–95% |
| Substrate Scope | Limited (Acid sensitive groups fail) | Broad (Tolerates acetals, Boc) | Broad (Steric bulk tolerated) |
| Workup | Neutralization required | Water precipitation | Water precipitation |
The Self-Validating Troubleshooting System
Use this logic flow to diagnose failures.
Figure 2: Decision tree for troubleshooting common synthetic failures.
Specific Failure Modes:
-
The "Knoevenagel" Trap: If you observe a yellow solid that is not your product, it is likely the condensation product of the aldehyde and the
-keto ester (benzylidene derivative).-
Fix: This occurs if the urea addition is too slow. Pre-stir the Aldehyde + Urea + Catalyst for 15 minutes before adding the
-keto ester.
-
-
Urea Decomposition: Under high heat, urea can decompose to ammonia and isocyanic acid.
-
Fix: Always use a slight excess (1.5 equiv) of urea.
-
References
-
Kappe, C. O. (1997).[3] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204.
-
Ranu, B. C., Hajra, A., & Jana, U. (2000).[2][4] Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction.[4][5] The Journal of Organic Chemistry, 65(19), 6270–6272.[4][5]
-
Kappe, C. O., Kumar, D., & Varma, R. S. (1999).[4] Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol.[4] Synthesis, 1999(10), 1799–1803.
-
Dondoni, A., & Massi, A. (2001). Design and Synthesis of New Classes of Heterocyclic C-Glycoconjugates and Carbon-Linked Sugar Mimetics via the Biginelli Reaction. Tetrahedron Letters, 42(44), 7975-7978.
Sources
- 1. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction [organic-chemistry.org]
- 3. BIGINELLI REACTION | PPT [slideshare.net]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. Indium(III) chloride-catalyzed one-pot synthesis of dihydropyrimidinones by a three-component coupling of 1,3-dicarbonyl compounds, aldehydes, and urea: an improved procedure for the Biginelli reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced In Vitro Profiling of Pyrimidine-Based Therapeutics
Introduction & Scope
Pyrimidine derivatives represent a cornerstone of modern oncology and antiviral pharmacotherapy. From the classical antimetabolite 5-Fluorouracil (5-FU) to third-generation EGFR inhibitors like Osimertinib , the pyrimidine pharmacophore is versatile. However, this versatility presents a challenge in in vitro testing: a pyrimidine derivative may act as a nucleoside analogue (S-phase arrest), a kinase inhibitor (G1 arrest), or a microtubule destabilizer (G2/M arrest).
This guide provides a rigorous, self-validating workflow for characterizing these molecules. We move beyond basic screening to mechanistic elucidation, ensuring that "active" compounds are validated hits rather than artifacts of solubility or assay interference.
Integrated Discovery Workflow
The following logic flow illustrates the decision gates for progressing a pyrimidine hit from synthesis to lead optimization.
Figure 1: Decision tree for evaluating pyrimidine derivatives, prioritizing solubility and mechanistic confirmation before target validation.
Phase I: Primary Screening (Cytotoxicity)
The Challenge: Solubility vs. Sensitivity
Pyrimidine-fused heterocycles (e.g., quinazolinones, thienopyrimidines) are often hydrophobic. Standard MTT assays can yield false positives if the compound precipitates, as the crystals mimic the purple formazan product.
Protocol A: Optimized MTT Viability Assay
Objective: Determine IC50 values in relevant cancer cell lines (e.g., A549, MCF-7, HepG2).
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (sterile filtered).
-
Solubilization Buffer: DMSO or SDS-HCl.
-
Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin.
Procedure:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to ensure adhesion.
-
Treatment: Add test compounds (0.1 – 100 µM).
-
Critical Step: Final DMSO concentration must be < 0.5% to prevent solvent toxicity.
-
Self-Validation: Include a "Compound Only" well (media + compound, no cells) to check for intrinsic absorbance or precipitation.
-
-
Incubation: Culture for 48–72 hours at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT reagent per well. Incubate 3–4 hours until purple precipitates are visible.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake for 15 mins.
-
Read: Measure Absorbance at 570 nm (reference 630 nm).
Data Analysis:
Calculate % Cell Viability using the formula:
Phase II: Mechanistic Elucidation (Flow Cytometry)
Once cytotoxicity is confirmed, we must ask: How did the cell die? Pyrimidines acting as antimetabolites typically arrest cells in the S-phase , whereas kinase inhibitors often induce G1 arrest .
Protocol B: Cell Cycle Analysis (PI Staining)
Objective: Quantify DNA content to determine cell cycle distribution.[1][2][3][4]
Reagents:
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A in PBS).[2]
-
Fixative: 70% ice-cold Ethanol.[2]
Procedure:
-
Harvest: Collect cells (including floaters) after 24h treatment.
-
Fixation: Wash in PBS.[1][2] Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold ethanol dropwise while vortexing.
-
Expert Insight: Dropwise addition prevents cell clumping, which mimics polyploidy in data analysis.
-
Storage: Store at -20°C for at least 2 hours (overnight is preferred).
-
-
Staining: Centrifuge to remove ethanol. Wash 2x with PBS. Resuspend in 500 µL PI Staining Solution.
-
Incubation: 30 mins at 37°C in the dark.
-
Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm). Collect 10,000 events.
Protocol C: Apoptosis Detection (Annexin V-FITC / PI)
Objective: Distinguish early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+ or Double+).
Procedure:
-
Harvest cells using non-enzymatic dissociation (e.g., Accutase) to preserve membrane phosphatidylserine.
-
Wash with cold Binding Buffer.
-
Stain with Annexin V-FITC and PI for 15 mins in the dark.
-
Analyze immediately.
Expected Results Table:
| Compound Class | Cell Cycle Arrest | Apoptosis Profile | Mechanism |
| 5-FU Analogs | S-Phase | Late Apoptosis | DNA/RNA incorporation, TS inhibition |
| EGFR Inhibitors | G0/G1 | Early Apoptosis | Signal transduction blockade |
| Microtubule Agents | G2/M | Massive Apoptosis | Mitotic catastrophe |
Phase III: Target Validation (Kinase Inhibition)
Many bioactive pyrimidines target the ATP-binding pocket of receptor tyrosine kinases (e.g., EGFR, VEGFR).
Protocol D: EGFR Kinase Inhibition Assay (ELISA-based)
Objective: Determine if the pyrimidine derivative directly inhibits EGFR phosphorylation.
Reagents:
-
Recombinant EGFR enzyme.
-
Substrate: Poly (Glu, Tyr) coated microplate.
-
ATP (10 µM).
-
Anti-phosphotyrosine antibody (HRP-conjugated).
Procedure:
-
Reaction Mix: Add kinase buffer, ATP, and Test Compound to the substrate-coated wells.
-
Initiation: Add EGFR enzyme. Incubate for 1 hour at 37°C.
-
Termination: Wash plate 3x with TBST.
-
Detection: Add anti-phosphotyrosine-HRP antibody. Incubate 1 hour.
-
Development: Add TMB substrate. Stop with 1N H2SO4. Measure OD at 450 nm.
Self-Validating Check: Run a reference inhibitor (e.g., Erlotinib or Gefitinib ) alongside. If the reference IC50 deviates >2-fold from historical data, the assay is invalid.
Mechanistic Pathway Visualization
The following diagram details the intrinsic apoptosis pathway triggered by pyrimidine-induced DNA damage or kinase inhibition.
Figure 2: Dual mechanistic pathways (Genotoxic vs. Signal Inhibition) leading to apoptosis.
References
-
Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Rasayan Journal of Chemistry. (2023). Synthesis, Cytotoxic and Antioxidant Evaluation of Pyrimidine Derivatives. [Link]
-
National Institutes of Health (PMC). (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
MDPI. (2023). Basic Methods of Cell Cycle Analysis. [Link][3]
-
Royal Society of Chemistry (RSC). (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity. [Link]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for amination of chloropyrimidines
Technical Support Center: Amination of Chloropyrimidines Ticket ID: #CP-AMN-OPT-001 | Status: Open | Level: Tier 3 (Senior Scientist)
Overview: The "Triage" Phase
Welcome to the technical support center. Before optimizing conditions, we must select the correct mechanistic pathway. Amination of chloropyrimidines is not a "one-size-fits-all" reaction; it bifurcates into two distinct methodologies based on the electronic nature of your pyrimidine core.
The Core Decision:
-
Pathway A: SNAr (Nucleophilic Aromatic Substitution) [1][2][3]
-
Use when: The pyrimidine ring is electron-deficient (e.g., 2-chloropyrimidine, 4-chloropyrimidine, or rings with EWGs like -NO₂, -CN, -CF₃).
-
Mechanism:[4] Addition-Elimination (Meisenheimer complex).
-
-
Pathway B: Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling)
-
Use when: The ring is electron-rich (e.g., presence of -OMe, -NH₂, -Me groups) or when SNAr fails to provide regioselectivity.
-
Mechanism:[4] Oxidative Addition → Transmetallation → Reductive Elimination.
-
Module 1: SNAr Optimization (First Line of Defense)
Context: For most chloropyrimidines, SNAr is preferred due to atom economy and lower cost. However, "simple" does not mean "easy." The primary failure modes are hydrolysis (formation of hydroxypyrimidine) and poor regiocontrol.
Solvent & Base Selection Matrix
Why this matters: The transition state of SNAr is highly polar. Polar protic solvents stabilize the Meisenheimer intermediate, lowering the activation energy.
| Parameter | Recommendation | Technical Rationale |
| Standard Solvent | Isopropanol (IPA) or n-Butanol | High boiling points allow thermal activation; protic nature stabilizes the anionic intermediate via H-bonding. |
| "Green" Alternative | Water (On-Water) | Hydrophobic effect accelerates reaction for non-polar reactants; product often precipitates, simplifying workup. |
| Aprotic Solvent | DMF or DMSO | Use only if substrate solubility is poor in alcohols. Warning: Harder to remove; can increase hydrolysis rates if wet. |
| Base | DIPEA (Hünig's Base) | Non-nucleophilic; scavenges HCl without competing for the electrophile. |
| Avoid | NaH / Strong Alkoxides | Causes side reactions (e.g., ether formation via alkoxide attack) or deprotonation of acidic protons elsewhere. |
Standard Operating Procedure (SOP): SNAr
-
Stoichiometry: Dissolve chloropyrimidine (1.0 equiv) in IPA (0.5 M).
-
Addition: Add amine (1.1–1.2 equiv) and DIPEA (1.5 equiv).
-
Thermal Activation: Heat to 80–100 °C. Note: If using 2,4-dichloropyrimidine, control temp strictly (see Module 3).
-
Self-Validating Check: Monitor by LCMS. If [M+OH] peak appears (hydrolysis), your solvent is "wet" or base is too strong. Switch to anhydrous IPA or reduce temp.
Module 2: Buchwald-Hartwig Optimization (The "Heavy Artillery")
Context: Chlorides are the hardest aryl halides to activate (Bond Dissociation Energy ~96 kcal/mol). Standard Pd(PPh₃)₄ protocols often fail here. You must use bulky, electron-rich ligands to facilitate the oxidative addition of the C-Cl bond.
Catalyst System Selection
Causality: The rate-limiting step for chloropyrimidines is Oxidative Addition .[5]
| Component | Recommendation | Why? |
| Pre-Catalyst | Pd-G3/G4 (e.g., XPhos Pd G4) | Crucial: Avoids the induction period and instability of Pd(OAc)₂. Ensures 1:1 L:Pd ratio. |
| Ligand | BrettPhos (Primary amines) RuPhos (Secondary amines) | Bulky biaryl phosphines force the Pd center into a mono-ligated, highly reactive 12-electron species. |
| Base | NaOtBu or Cs₂CO₃ | Strong bases facilitate the deprotonation of the amine-Pd complex. |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling point; t-Amyl alcohol helps solubilize inorganic bases. |
Troubleshooting Guide: Buchwald Failure Modes
Q: I see starting material and "Pd black" precipitating. What happened?
-
Diagnosis: Catalyst decomposition. The oxidative addition failed, and the unstable Pd(0) aggregated.
-
Fix:
-
Switch to a G4 Pre-catalyst (air-stable, activates only when heated).
-
Strictly degas solvents (sparge with Argon for 20 mins). Oxygen kills the active catalytic species.
-
Q: I see the "De-halogenated" product (H instead of Cl).
-
Diagnosis:
-Hydride elimination from the amine or solvent is competing with reductive elimination. -
Fix:
-
Switch solvent from alcohol to Toluene .
-
Increase the steric bulk of the ligand (switch from XPhos to BrettPhos ).
-
Module 3: Advanced Regiocontrol (2,4-Dichloropyrimidines)
The Challenge: 2,4-Dichloropyrimidine has two electrophilic sites.
-
C4 Position: More reactive (para-like to N1, closer to N3). Kinetic product.
-
C2 Position: Less reactive (sterically flanked by two nitrogens).
Visualizing the Decision Logic
Caption: Decision tree for regioselective functionalization of 2,4-dichloropyrimidines.
The "Tertiary Amine" Anomaly (Expert Tip)
While SNAr typically favors C4, a unique phenomenon occurs with tertiary amines.
-
Observation: Reaction of 2,4-dichloropyrimidines with certain tertiary amines can yield C2-selective products via a mechanism involving quaternary ammonium salt formation followed by dealkylation.
-
Application: If you need a C2-amine and cannot achieve it via direct SNAr with a secondary amine, consider using a tertiary amine precursor if the alkyl group loss is acceptable.
FAQs: Rapid Fire Troubleshooting
Q: My LCMS shows a mass of M+14 or M+28. What is this?
-
A: If using MeOH or EtOH as solvent, you have formed the alkoxy side product (displacement of Cl by solvent).
-
Fix: Switch to a secondary alcohol (IPA) or t-Amyl alcohol (sterically hindered nucleophile) to prevent solvent competition.
Q: Can I use microwave irradiation?
-
A: Yes, for SNAr.[2] It is excellent for overcoming the activation barrier of deactivated chloropyrimidines.
-
Warning: Do not use microwaves for Buchwald reactions with Pd(OAc)₂ unless you are using a sealed, pre-degassed vessel, as rapid heating often degrades the active catalyst before the cycle starts.
Q: How do I remove Palladium residues from my final product?
-
A: Do not rely on column chromatography alone.
-
SiliaMetS® Thiol: Add this scavenger resin at the end of the reaction (stir 1h). Filter.
-
Chelating Wash: Wash the organic layer with 10% aqueous Na₂EDTA or N-Acetylcysteine solution.
-
References
-
Roughley, S. D., & Jordan, A. M. (2011).[6] The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates.[6] Journal of Medicinal Chemistry.[6] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[4][7][8] Chemical Reviews. Link
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).[6] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem.[6] Link
-
Font, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters.[9] Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[7][10] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions on pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in their SNAr reactions involving this critical heterocyclic scaffold. The pyrimidine core is a cornerstone in medicinal chemistry, and mastering its functionalization is key to advancing many research projects.[1][2]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to diagnose and resolve issues in your own research.
Section 1: Understanding the Fundamentals of SNAr on Pyrimidines
Before diving into troubleshooting, it's crucial to have a solid grasp of the SNAr mechanism on the electron-deficient pyrimidine ring. The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount for a successful reaction.[3][4]
What is the typical regioselectivity of SNAr on 2,4-disubstituted pyrimidines, and why?
In general, for 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C-4 position over the C-2 position.[5][6][7] This selectivity can be explained by a combination of factors:
-
Frontier Molecular Orbital (FMO) Theory: The Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient at the C-4 position, making it more electrophilic and susceptible to nucleophilic attack.[5]
-
Meisenheimer Complex Stability: The negative charge in the Meisenheimer intermediate formed upon attack at C-4 can be effectively delocalized by both ring nitrogens. While the intermediate from C-2 attack also benefits from delocalization, the proximity of the two nitrogen atoms can lead to greater electrostatic repulsion with the incoming nucleophile.[5]
-
Resonance Stabilization: Drawing out the resonance structures for the Meisenheimer complex shows that attack at the C-4 position allows for the negative charge to be delocalized onto three atoms, including one of the ring nitrogens.
However, it is crucial to remember that this is a generalization. The regioselectivity can be highly sensitive to the electronic and steric nature of other substituents on the pyrimidine ring.[8] For instance, a strong electron-donating group at the C-6 position can reverse this selectivity, favoring C-2 substitution.[8]
Section 2: Troubleshooting Guide - FAQs
Here we address common problems encountered during SNAr reactions on pyrimidines.
Issue 1: My reaction is sluggish or not proceeding to completion.
Possible Cause 1: Poor Leaving Group
The nature of the leaving group is critical. The rate-determining step in many SNAr reactions is the initial nucleophilic attack, not the departure of the leaving group.[9] However, a better leaving group can still influence the overall reaction rate.
-
Question: I am using a chloro-pyrimidine, and the reaction is very slow. Should I switch to a different halogen?
-
Answer: While chlorine is a common and often effective leaving group, its reactivity can be lower than other halogens. The general reactivity order for leaving groups in SNAr is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack.[9] If your reaction with a chloropyrimidine is sluggish, consider synthesizing the corresponding fluoro- or bromo-pyrimidine.
-
Possible Cause 2: Weak Nucleophile
The nucleophilicity of your attacking species is a major driver of the reaction rate.
-
Question: My amine nucleophile is not reacting with the pyrimidine. What can I do?
-
Answer: The reactivity of amines can be significantly influenced by their basicity and steric bulk. Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. If you are using a weakly nucleophilic amine, you may need to employ more forcing conditions such as higher temperatures. Alternatively, you can sometimes enhance the nucleophilicity by deprotonating the amine with a strong, non-nucleophilic base to generate the more reactive amide anion, although care must be taken to avoid side reactions. For some aminations, particularly with anilines, acid catalysis can be beneficial.[10]
-
Possible Cause 3: Suboptimal Reaction Conditions
The choice of solvent, base, and temperature can make or break an SNAr reaction.
-
Question: What is the best solvent for my SNAr reaction on a pyrimidine?
-
Answer: Polar aprotic solvents such as DMF, DMSO, acetonitrile, or THF are generally preferred for SNAr reactions.[11] These solvents can solvate the cation of the nucleophile (if it's a salt) and do not strongly solvate the nucleophile itself, leaving it more reactive. Protic solvents like alcohols can sometimes be used, but they may compete with your intended nucleophile, leading to undesired solvolysis products.[2]
-
-
Question: My reaction is not working well with triethylamine (TEA) as the base. Are there other options?
-
Answer: Triethylamine is a common organic base used to scavenge the acid generated during the reaction. However, if your nucleophile is a weak acid (e.g., some alcohols or thiols), a stronger base like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) may be necessary to deprotonate it and increase its nucleophilicity. Be mindful that using very strong bases like NaOH in alcoholic solvents can lead to the formation of highly nucleophilic alkoxides, which may compete with your primary nucleophile and lead to side products.[2]
-
Issue 2: I am observing a mixture of products or unexpected regioselectivity.
Possible Cause 1: Influence of Ring Substituents
As mentioned earlier, substituents on the pyrimidine ring can have a profound effect on regioselectivity.
-
Question: I have a 2,4-dichloropyrimidine with a substituent at the C-5 position, and I'm not getting the expected C-4 substitution. Why?
-
Answer: An electron-withdrawing group at the C-5 position generally enhances the selectivity for C-4 substitution.[12] Conversely, an electron-donating group at this position might decrease the selectivity or even favor C-2 attack. Steric hindrance from a bulky C-5 substituent can also disfavor attack at the adjacent C-4 position.[8] It is also important to consider the possibility of interactions between the substituent and the nucleophile. For example, a substituent capable of hydrogen bonding, like a sulfone, can direct the nucleophile to the adjacent C-2 position.[13]
-
Possible Cause 2: Competing Nucleophiles
The presence of more than one nucleophilic species in your reaction mixture can lead to a mixture of products.
-
Question: I am running my reaction in ethanol and see a significant amount of the ethoxy-pyrimidine byproduct. How can I avoid this?
-
Answer: This is a classic case of the solvent acting as a competing nucleophile.[2] To minimize this, switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetonitrile. If the reaction requires a protic solvent for solubility reasons, consider using a more sterically hindered alcohol like isopropanol or tert-butanol, which are less nucleophilic.
-
Section 3: Experimental Protocols and Data
To provide a practical starting point, here are some general experimental protocols and a table summarizing the relative reactivity of common leaving groups and the effects of solvents.
General Protocol for SNAr with an Amine Nucleophile
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃ or Et₃N, 1.5 - 2.0 equiv)[11]
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)[11]
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the halogenated pyrimidine and the base.
-
Add the anhydrous polar aprotic solvent.
-
Add the amine nucleophile to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 80-120 °C) and stir.[11]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction by quenching with water and extracting the product with an appropriate organic solvent.
Data Tables
Table 1: Relative Reactivity of Leaving Groups in SNAr
| Leaving Group | Relative Reactivity | Rationale |
| -F | Highest | High electronegativity polarizes the C-X bond, increasing electrophilicity of the carbon.[9] |
| -Cl | High | Good balance of reactivity and stability. |
| -Br | Moderate | Less electronegative than Cl, leading to a less polarized C-X bond. |
| -I | Lowest | Least electronegative halogen, resulting in the least polarized C-X bond. |
Table 2: Common Solvents for SNAr Reactions
| Solvent | Type | Dielectric Constant | Boiling Point (°C) | Comments |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent choice, dissolves many organics and salts. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Highly polar, can accelerate slow reactions. Can be difficult to remove. |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | 82 | Good general-purpose solvent, lower boiling point makes for easier removal. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Less polar than DMF/DMSO, useful for less polar reactants. |
| Ethanol (EtOH) | Protic | 24.5 | 78 | Can act as a competing nucleophile.[2] |
Section 4: Visualizing the Troubleshooting Process
To aid in diagnosing issues, the following workflow diagram outlines a logical approach to troubleshooting low yields in SNAr reactions on pyrimidines.
Caption: A logical workflow for troubleshooting low yields in SNAr reactions.
Section 5: Mechanism Visualization
Understanding the reaction mechanism is key to rational troubleshooting.
Caption: The addition-elimination mechanism of SNAr on a pyrimidine ring.
References
-
StackExchange. (2016). Selectivity between C-2 and C-4 positions of pyridine in SNAr reactions. [Link]
-
StackExchange. (2016). Selectivity between C-2 and C-4 positions of pyridine in SNAr reactions. [Link]
-
StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
StackExchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
ResearchGate. (2013). Selective nucleophilic aromatic substitution to furnish pyrimidines. [Link]
-
National Institutes of Health. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. [Link]
-
QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]
-
QM Magic Class. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
YouTube. (2021). Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. preprints.org [preprints.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Technical Support Center: Pyrimidine Synthesis Optimization
Welcome to the Pyrimidine Synthesis Support Center
Status: Operational Ticket Focus: Low conversion rates, catalyst deactivation, and side-product formation.
You are likely here because your pyrimidine scaffold—the backbone of blockbuster drugs like Rosuvastatin and Imatinib—is failing to form or functionalize efficiently. Pyrimidines are deceptively simple; their electron-deficient nature creates a unique set of reactivity profiles that defy standard benzene-chemistry logic.
This guide is not a textbook. It is a troubleshooting protocol designed to isolate the variable killing your yield. We divide this into De Novo Synthesis (building the ring) and Functionalization (decorating the ring).
Module 1: De Novo Synthesis (The Biginelli & Pinner Protocols)
The Biginelli Reaction: Overcoming the "Thermodynamic Sink"
Context: You are combining an aldehyde, a
The Mechanistic Bottleneck:
The reaction relies on the formation of an N-acyliminium ion intermediate. If the reaction is too slow, the
Protocol A: Microwave-Assisted Synthesis (The Kinetic Fix) Why: Rapid dielectric heating accelerates the rate-determining step (cyclization) faster than the side-reactions can compete.
-
Stoichiometry: 1.0 eq Aldehyde : 1.0 eq
-ketoester : 1.5 eq Urea (Excess urea drives the equilibrium). -
Catalyst: Use Yb(OTf)₃ (5-10 mol%) or TMSCl . Avoid strong Brønsted acids (HCl/H₂SO₄) which degrade sensitive aldehydes.
-
Solvent: Ethanol (Abs.) or Acetonitrile.
-
Conditions: Microwave irradiation at 100–120°C for 10–20 minutes .
-
Validation: TLC should show disappearance of aldehyde. If the spot persists, your iminium ion is not forming—check Lewis Acid freshness.
The Pinner Synthesis: The Moisture Trap
Context: Condensation of an amidine with a 1,3-dicarbonyl.[3] Common Failure: Hydrolysis of the amidine to an amide, resulting in zero yield.
The "Self-Validating" Anhydrous System: Amidine salts are hygroscopic. If your reaction mixture turns cloudy or precipitates a white solid immediately upon base addition (before heating), you have likely hydrolyzed your starting material.
Troubleshooting Checklist:
-
Solvent: Must be super-dry (Ethanol distilled over Mg/I₂).
-
Base: Use freshly prepared NaOEt. Do not use hydroxide bases (NaOH/KOH) ; the hydroxide ion is a better nucleophile than the amidine nitrogen.
-
Atmosphere: Argon balloon is mandatory.
Module 2: Functionalization (Palladium-Catalyzed Cross-Couplings)
Suzuki-Miyaura Coupling on Pyrimidines
Context: Arylating a halogenated pyrimidine.[3][4] Common Failure: "The Black Precipitate." The reaction turns black (Pd black formation) immediately, or no product forms despite 24h reflux.
The Mechanistic Bottleneck: Nitrogen Coordination Pyrimidines are electron-deficient ($ \pi $-deficient).
-
The Good: Oxidative addition into C-Cl bonds is easier than in benzene systems.
-
The Bad: The pyrimidine nitrogens have lone pairs that bind avidly to Palladium, displacing ligands and killing the catalytic cycle (poisoning).
Protocol B: The "Bulky Ligand" Strategy Why: Bulky, electron-rich phosphine ligands (Buchwald-type) create a steric wall that prevents the pyrimidine nitrogen from binding to the Pd center, forcing the reaction through the oxidative addition pathway.
Optimized Conditions Table:
| Variable | Standard (High Failure Risk) | Optimized (High Conversion) | Why? |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + XPhos or BrettPhos | Bulky ligands prevent N-coordination poisoning. |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Anhydrous bases prevent hydrolysis of sensitive halides. |
| Solvent | DMF | 1,4-Dioxane/Water (4:1) | Controlled water promotes the transmetallation step without killing the catalyst. |
| Temp | 80°C | 100–110°C | High energy barrier for Pd insertion into electron-rich pyrimidines. |
Module 3: Visualizing the Logic
Diagnostic Flow for Coupling Failures
Use this logic tree to determine why your Suzuki coupling failed.
Caption: Decision tree for diagnosing Palladium-catalyzed coupling failures on pyrimidine scaffolds.
The Biginelli Reaction Pathway
Understanding where the reaction stalls allows you to choose the right Lewis Acid.
Caption: The kinetic competition between the desired Biginelli product and the Hantzsch side-reaction.
Frequently Asked Questions (FAQs)
Q: My product is oiling out during the Biginelli workup. How do I crystallize it?
-
A: This is common with aliphatic aldehydes.[1][5] Do not extract. Pour the hot ethanolic reaction mixture directly into crushed ice (500g per 100mL reaction) with vigorous stirring. The thermal shock usually forces precipitation. If it remains an oil, sonicate the mixture for 15 minutes.
Q: In Suzuki coupling, my pyrimidine chloride is unreactive, but the bromide works. Why?
-
A: Bond dissociation energy. The C-Cl bond is stronger. However, if you must use the chloride, switch to Ni(cod)₂ or a highly active Pd-precatalyst like Pd-PEPPSI-IPr . Standard Pd(PPh₃)₄ is rarely sufficient for aryl chlorides on electron-rich pyrimidines [1].
Q: Why does my Pinner synthesis yield a smell of ammonia?
-
A: You are degrading your amidine. This happens if the reaction temperature is too high before the condensation occurs. Mix reagents at 0°C , add base dropwise, and then slowly warm to reflux.
References
-
Microwave-Assisted Biginelli Synthesis
-
Title: Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation[2]
- Source: Synlett (2018)
-
-
Suzuki Coupling Optimization
-
General Pyrimidine Synthesis Review
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arts.units.it [arts.units.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing 1,4,5,6-Tetrahydropyrimidin-2-amine Synthesis
Ticket ID: #THP-2-AMINE-OPT Subject: Overcoming Low Yields & Purification Issues in Cyclic Guanidine Synthesis Assigned Specialist: Senior Application Scientist, Chemical Process Group
Executive Summary & Core Directive
User Issue: You are experiencing low yields (<40%), "sticky oil" formation, or difficulty isolating 1,4,5,6-tetrahydropyrimidin-2-amine (THP-2-amine).
Root Cause Analysis: The synthesis of THP-2-amine is deceptively simple in theory but notoriously difficult in practice due to three physicochemical traps:
-
Extreme Basicity (pKa ~13.5): The free base avidly absorbs atmospheric CO₂ to form carbonates, often mistaken for "decomposition."
-
Hydrophilicity (LogP -1.0): The compound prefers the aqueous phase. Standard organic extractions (DCM/EtOAc) will leave 90%+ of your product in the water waste.
-
Leaving Group Thermodynamics: In the S-methylisothiourea route, the evolution of methyl mercaptan (MeSH) must be actively driven to completion; otherwise, the equilibrium stalls.
This guide provides a self-validating protocol to bypass these failure modes.
Critical Reaction Pathways (The "Upstream" Fix)
The most robust route for high-yield synthesis is the S-methylisothiourea method. Avoid Cyanogen Bromide (BrCN) due to toxicity and polymerization risks unless strictly necessary.
Mechanism & Failure Points
The reaction involves the nucleophilic attack of 1,3-diaminopropane on the thiocarbonyl carbon of the S-methylisothiourea salt.
Figure 1: Mechanistic pathway. The critical step is the irreversible loss of MeSH (Methyl Mercaptan) to drive the equilibrium to the right.
Protocol Optimization Table
| Parameter | Standard (Flawed) Approach | Optimized Technical Protocol | Why? (Causality) |
| Stoichiometry | 1:1 Equimolar | 1.1 : 1.0 (Diamine : Isothiourea) | Slight excess of diamine prevents the formation of bis-guanidine impurities (dimers). |
| Solvent | Water (100%) | Ethanol/Water (1:1) or Methanol | Lower boiling point allows easier removal. Water retention makes crystallization impossible later. |
| Temperature | Room Temp | Reflux (60-80°C) | Heat is required to volatilize MeSH (bp 6°C) and prevent it from re-attacking the product. |
| Time | 2-4 Hours | 12-16 Hours | Cyclic guanidines form slower than linear ureas. Premature stopping leads to linear intermediates. |
| Scavenging | None | Bleach Trap | MeSH is toxic and odorous. Vent reflux condenser into a bleach solution to neutralize it. |
Workup & Isolation (The "Downstream" Fix)
This is where 80% of yields are lost. Do not perform an aqueous extraction.
The "Sticky Oil" Troubleshooting Logic
If your product is an oil that refuses to crystallize, it is likely the Hydroiodide (HI) salt holding onto water, or you have a mixture of salt/free base.
Figure 2: Decision tree for isolating the solid salt. Note the emphasis on azeotropic drying.
Validated Isolation Protocol (Hydroiodide/Hydrochloride Salt)
-
Concentration: Evaporate the reaction solvent completely under reduced pressure.
-
Drying: Add Toluene (50 mL) to the residue and re-evaporate. Repeat 2x. This azeotropically removes trace water that prevents crystallization.
-
Trituration: Add a minimal amount of cold Isopropanol (IPA) or Acetone to the oily residue. Scratch the flask walls with a glass rod.
-
Filtration: The oil should solidify into a white/off-white powder. Filter and wash with diethyl ether.[1]
Advanced FAQ: Specific Failure Modes
Q1: I need the Free Base, not the salt. How do I liberate it?
Warning: The free base is a strong base (pKa ~13.5) and is hygroscopic .
-
Method: Dissolve the salt in minimal water.[1] Pass through a column of Amberlite IRA-400 (OH- form) or equivalent strong anion exchange resin.
-
Isolation: Collect the eluent and lyophilize (freeze-dry). Do not heat. Store under Argon/Nitrogen immediately.
-
Why: Exposure to air converts it to the carbonate salt within minutes, lowering purity.
Q2: My NMR shows a split peak for the CH₂ groups. Is it impure?
Analysis: Check the solvent.
-
In DMSO-d6 or D₂O , the ring is symmetric, and you should see clear triplets/quintets.
-
If you see splitting or broadening, it may be Restricted Rotation due to the partial double bond character of the C=N bond in the guanidine system, or proton exchange rates. This is often an artifact of the salt form, not necessarily an impurity [1].
Q3: Can I use the HI salt for biological assays?
Recommendation: No. Iodides can be cytotoxic or interfere with certain oxidative assays.
-
Fix: Convert to the Hydrochloride (HCl) salt.
-
Protocol: Dissolve HI salt in water -> Add excess AgCl (Silver Chloride) -> Stir 1h -> Filter off AgI precipitate -> Evaporate filtrate to get the HCl salt. Alternatively, use ion-exchange resin (Cl- form).
References & Authority
-
Messer, W. S., et al. (1997).[2] "Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists." Journal of Medicinal Chemistry, 40(8), 1230–1246.[2][3]
-
Key Insight: Establishes the foundational synthesis and biological relevance of the tetrahydropyrimidine scaffold.
-
-
PubChem Compound Summary. (2024). "1,4,5,6-Tetrahydropyrimidin-2-amine."[4][5][6] National Center for Biotechnology Information.
-
Organic Syntheses. (Various). General procedures for cyclic guanidines via S-methylisothiourea. Organic Syntheses Board of Directors.
-
Key Insight: Standard for rigorous experimental protocols in organic chemistry.
-
Disclaimer: This guide is intended for qualified research personnel. The synthesis involves the evolution of toxic gases (MeSH). All work must be performed in a functioning fume hood.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,4,5,6-Tetrahydropyrimidin-2-amine | C4H9N3 | CID 3287412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Strategies for purifying highly polar pyrimidine products
Current Status: Online | Tier: Level 3 (Senior Application Scientist)
Welcome to the Advanced Purification Support Center. You are likely here because your pyrimidine derivative is highly polar, water-soluble, and behaving poorly on standard silica or C18 columns. Pyrimidines, particularly those functionalized with amines, hydroxyls, or ribose-like groups, present a "perfect storm" of purification challenges: they streak on Normal Phase (NP) due to basicity and elute in the void volume on Reverse Phase (RP) due to polarity.
This guide treats your purification challenge as a technical support ticket. Follow the decision matrix below to triage your specific issue, then proceed to the relevant troubleshooting module.
🟢 Triage: Purification Strategy Decision Matrix
Before selecting a column, determine your compound's solubility and ionization profile. Use this logic flow to select the correct stationary phase.
Figure 1: Decision matrix for selecting stationary phases based on pyrimidine solubility and basicity.
🛠️ Module 1: The "Silica Trap" (Normal Phase Issues)
Symptom: Your product streaks (tails) badly on TLC/Flash, or stays at the baseline despite high solvent polarity. Root Cause: Pyrimidines are nitrogenous bases. The acidic silanols (Si-OH) on the surface of standard silica gel protonate your basic nitrogens, causing irreversible adsorption or severe tailing [1].
Protocol A: The "Amine Wash" (Column Deactivation)
If you must use Normal Phase silica, you must block the acidic sites before your product sees them.
-
Pre-Conditioning: Flush the column with 3 Column Volumes (CV) of Hexane:Triethylamine (TEA) (95:5) .
-
Equilibration: Flush with 2 CV of your starting mobile phase (e.g., DCM).
-
The Run: Add 1% TEA or 1% NH₄OH to your mobile phase solvents.
-
Warning: Do not use TEA if you plan to use Mass Spec detection (LC-MS), as it suppresses ionization. Use Ammonium Hydroxide instead.
-
Protocol B: Alternative Stationary Phases
If silica fails, switch the media type rather than the solvent.[1]
-
Amine-Functionalized Silica: The surface is already basic. No modifiers needed. Ideal for free-base pyrimidines.
-
Alumina (Basic/Neutral): Higher capacity for basic heterocycles, but lower resolution than silica.
🛠️ Module 2: The Aqueous Conundrum (HILIC & C18-Aq)
Symptom: Product elutes immediately (Void Volume,
-
Lack of Retention: The compound is too polar for hydrophobic interaction.
-
Phase Collapse (Dewetting): If you run 100% water on standard C18 chains, they mat down (collapse) to minimize surface energy, losing all retention capacity [2].
Solution A: HILIC (Hydrophilic Interaction Liquid Chromatography)
This is the "Gold Standard" for polar pyrimidines. It uses a polar stationary phase (Bare Silica, Amide, or Diol) with a generic organic mobile phase (Acetonitrile).
The Mechanism: Water forms a stagnant layer on the silica surface. Your polar pyrimidine partitions into this water layer.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 or 5.8).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start High Organic (95% B)
Low Organic (50% B). Note: This is the reverse of C18.
CRITICAL PROTOCOL: HILIC Equilibration HILIC columns require extensive equilibration to form the water layer.
-
Flush: 20 Column Volumes (CV) of initial conditions (e.g., 95% ACN).
-
Sample Diluent: Dissolve sample in 100% ACN or 50:50 ACN:Water .
-
Failure Mode: If you inject a sample dissolved in 100% water, it will disrupt the water layer and cause peak distortion [3].
-
Solution B: C18-Aqueous (Polar Embedded)
If you lack HILIC experience, use a "C18-Aq" or "Polar Embedded" column. These have hydrophilic groups near the silica surface that prevent the C18 chains from collapsing, allowing use of 100% aqueous mobile phases [4].
🛠️ Module 3: Desalting & Finishing[1][2]
Symptom: You purified the compound using HILIC or buffers, but now you have a mixture of product and salt (Ammonium Formate/Acetate).
Comparison of Desalting Strategies
| Method | Best For | Pros | Cons |
| Lyophilization | Volatile buffers (Ammonium Formate/Acetate) | Simple; removes water and buffer simultaneously. | Slow (24-48h); requires volatile buffer. |
| SPE (C18) | Non-volatile salts (Phosphate, NaCl) | Fast; concentrates sample. | Polar product might not retain (Catch-22). |
| Size Exclusion (SEC) | Large molecules (>1kDa) | Gentle; no chemical interaction required. | Dilutes sample significantly; low capacity. |
| Precipitation | High concentrations | Scalable; cheap. | Risk of co-precipitating salts; requires solubility delta. |
Recommended Workflow:
-
Use Volatile Buffers (Ammonium Formate/Acetate) during purification.
-
Pool fractions.
-
Lyophilize (Freeze Dry). The buffer will sublime, leaving pure product.
❓ Frequently Asked Questions (FAQ)
Q: My pyrimidine is tailing even on HILIC. Why? A: This is likely an ionic interaction with residual silanols. Increase your buffer concentration (e.g., from 5mM to 10mM Ammonium Formate). If the pyrimidine has a free amine, ensure the pH is adjusted to keep it charged (pH < pKa) or neutral (pH > pKa) consistently, rather than hovering near the pKa.
Q: Can I use DMSO to load my sample? A: In Reverse Phase (C18), yes. In HILIC, NO . DMSO is non-volatile and viscous; it will ruin the separation and is incredibly difficult to remove from polar fractions. Use Water/ACN mixtures or DMF (if absolutely necessary and volatile removal is possible).
Q: My product is stuck on the C18-Aq column. How do I elute it? A: Even "Aqueous" columns have limits. If 100% organic (MeOH/ACN) doesn't elute it, the interaction might be ionic. Wash with 0.1% TFA in MeOH (if acid stable) or 0.1% NH₄OH in MeOH (if base stable) to break the ionic bond.
📚 References
-
Teledyne ISCO. (2023). Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO Application Notes. Link
-
Waters Corporation. (2023). HILIC Method Development Guide. Waters Corporation Technical Guides. Link
-
Thermo Fisher Scientific. (2022). HILIC Method Development in a Few Simple Steps. Thermo Fisher Technical Support. Link
-
Biotage. (2023).[2][3] What can I use to purify polar reaction mixtures? Biotage Blog.[3] Link
Sources
Technical Support Center: Minimizing Side Reactions in Pyrimidine Synthesis
Introduction: The Critical Need for Selectivity
The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, forming the basis for numerous pharmaceuticals and functional materials.[1][2] While several robust methods exist for its synthesis, achieving high yields and purity can be challenging due to competitive side reactions. These unwanted pathways not only consume valuable starting materials but also complicate purification, ultimately impacting project timelines and costs. This guide provides expert-driven troubleshooting advice and preventative strategies to help researchers minimize common side reactions and optimize their pyrimidine syntheses.
Common Challenges & Root Causes in Pyrimidine Synthesis
Understanding the "why" behind a side reaction is the first step toward preventing it. Most issues in common pyrimidine syntheses, such as the Biginelli and Pinner reactions, stem from a few core principles: competing reaction pathways, reactant degradation, and suboptimal reaction conditions.
-
Competing Cyclizations: In multicomponent reactions like the Biginelli, alternative condensations can occur. For instance, the Hantzsch dihydropyridine synthesis can compete with the desired pyrimidine formation, especially at elevated temperatures where urea decomposes to ammonia.[3]
-
Hydrolysis: Many intermediates and starting materials in pyrimidine synthesis are sensitive to water. Amidines and Pinner salts (imidate hydrochlorides) are particularly susceptible to hydrolysis, which can halt the reaction cascade and lead to unwanted byproducts like esters or amides.[3][4] This is a major concern in reactions requiring strictly anhydrous conditions.[4]
-
Regioselectivity Issues: When functionalizing an existing pyrimidine ring or using unsymmetrical precursors, controlling the position of substitution (e.g., N- vs. O-alkylation) is a frequent challenge.[5][6] The electronic properties of the ring and the reaction conditions dictate the outcome.
-
Self-Condensation/Dimerization: Starting materials, particularly aldehydes and β-dicarbonyl compounds, can react with themselves under certain conditions, leading to polymeric materials or dimeric byproducts that reduce the overall yield.[3]
Troubleshooting Guides & FAQs
This section addresses specific problems in a practical question-and-answer format.
Focus Area 1: The Biginelli Reaction
The Biginelli reaction is a cornerstone one-pot, three-component synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea.[7][8] Despite its utility, it is prone to several side reactions.
Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected DHPM. What is it, and how can I avoid it?
A1: This is a classic sign of the competing Hantzsch 1,4-dihydropyridine (DHP) synthesis.[3] This side reaction becomes dominant when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the thermal decomposition of urea at high temperatures.
Causality & Mitigation Strategy:
-
Mechanism: The Hantzsch pathway is favored at higher temperatures, which accelerates urea decomposition.
-
Solution: The most effective solution is to lower the reaction temperature. While this may increase the required reaction time, it significantly suppresses the formation of the DHP byproduct. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal balance between reaction rate and selectivity.[3]
-
Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[7][9] Experimenting with different catalysts (e.g., Yb(OTf)₃, InCl₃) may be beneficial.[9]
Q2: My reaction has a low yield, and I've isolated uncyclized intermediates like the Knoevenagel adduct or an open-chain ureide. What went wrong?
A2: The formation of these intermediates indicates that the initial condensation steps are occurring, but the final cyclization and dehydration are failing. This can be due to an inactive catalyst, insufficient heat, or steric hindrance.
Causality & Mitigation Strategy:
-
Catalyst Inefficiency: Ensure your acid catalyst is active and used in the correct stoichiometric amount. For reusable catalysts, regeneration may be necessary.[3]
-
Reaction Conditions: The cyclization step is often the rate-limiting step and requires sufficient thermal energy.[8] A moderate increase in temperature or prolonged reaction time may be needed. However, be mindful of the risk of promoting the Hantzsch reaction as described in Q1.
-
Substrate Scope: Aliphatic aldehydes are known to give lower yields than aromatic aldehydes in the classical Biginelli reaction due to a higher propensity for self-condensation.[4] For these substrates, consider modified protocols that may improve yields.
Focus Area 2: The Pinner Synthesis and Related Cyclizations
The Pinner synthesis, which typically involves the condensation of an amidine with a 1,3-dicarbonyl compound, is highly sensitive to reaction conditions.[10]
Q3: My Pinner synthesis is failing, resulting in a complex mixture of byproducts and a low yield of the desired pyrimidine. What are the most critical parameters to control?
A3: The Pinner synthesis is notoriously sensitive to moisture. The primary cause of failure is often the hydrolysis of starting materials or key intermediates.[3][4]
Causality & Mitigation Strategy:
-
Anhydrous Conditions: This is the most critical factor. The imidate salt intermediate is highly susceptible to hydrolysis, which leads to the formation of esters as byproducts instead of the desired pyrimidine.[4]
-
Actionable Steps:
-
Thoroughly dry all glassware in an oven.
-
Use freshly distilled, anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
-
-
Reagent Purity:
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting cyclization while minimizing the self-condensation of the dicarbonyl compound.[3]
Focus Area 3: Functionalization of the Pyrimidine Ring
Q4: I am trying to perform a Suzuki coupling on a chloropyrimidine, but I am getting significant hydrolysis of the starting material. How can I improve this?
A4: Halopyrimidines are electron-deficient, making them susceptible to nucleophilic attack by water or hydroxide, especially at elevated temperatures. This leads to the formation of hydroxypyrimidines.[11][12]
Causality & Mitigation Strategy:
-
Leaving Group Reactivity: The reactivity of halogens towards substitution is I > Br > Cl > F. While chloropyrimidines are common, they may require more forcing conditions, which can promote hydrolysis. If possible, switching to a bromopyrimidine or iodopyrimidine can allow for milder reaction conditions (lower temperature, shorter time), thus minimizing hydrolysis.[11]
-
Base and Solvent System: The choice of base and solvent is critical. While aqueous bases like Na₂CO₃ are common in Suzuki couplings, they can exacerbate hydrolysis.
-
Actionable Steps:
-
Consider using a non-aqueous solvent system with a weaker, non-nucleophilic organic base.
-
Minimize the amount of water in the reaction mixture.
-
Carefully control the temperature. Lowering the temperature, even at the cost of a longer reaction time, can significantly reduce hydrolysis.
-
-
Q5: How do I control N-alkylation versus O-alkylation on a pyrimidinone?
A5: This is a classic challenge of controlling the regioselectivity of ambident nucleophiles. The outcome is a delicate balance of factors including the alkylating agent, solvent, base, and counter-ion.
Causality & Mitigation Strategy:
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is generally a "softer" nucleophilic center than the oxygen atom.
-
To favor N-alkylation (softer center): Use softer alkylating agents (e.g., alkyl iodides) and polar aprotic solvents like DMF or DMSO. These conditions favor an Sₙ2-type reaction on the more nucleophilic nitrogen.[13]
-
To favor O-alkylation (harder center): Use harder alkylating agents (e.g., alkyl sulfates, bromides) and polar protic solvents like alcohols. The use of bases that can lead to a more "free" anion, such as K₂CO₃ in acetonitrile, can also promote O-alkylation.[5][14]
-
-
Steric Hindrance: Substituents near the nitrogen atom can sterically hinder N-alkylation, making O-alkylation more favorable.[15]
| Factor | Favors N-Alkylation (Kinetic Product) | Favors O-Alkylation (Thermodynamic Product) | Rationale |
| Alkylating Agent | Soft (e.g., CH₃I) | Hard (e.g., (CH₃)₂SO₄, R-Br) | HSAB principle: soft-soft and hard-hard interactions are favored. |
| Solvent | Polar Aprotic (DMF, DMSO) | Polar Protic (Ethanol, Water) | Protic solvents can solvate the harder oxygen atom, making it less nucleophilic. |
| Base/Counter-ion | Strong, bulky bases (e.g., NaH) | Weaker bases (e.g., K₂CO₃, Ag₂O) | The nature of the ion pair affects the availability of the N vs. O lone pairs. |
Table 1: General guidelines for controlling regioselectivity in pyrimidinone alkylation.
Preventative Strategies & Best Practices
Workflow for Troubleshooting Low Yield in Pyrimidine Synthesis
Caption: Troubleshooting workflow for low yield.
Key Experimental Protocol: Minimizing Hydrolysis in Pinner Synthesis
This protocol provides a robust method for pyrimidine synthesis under strictly anhydrous conditions.
Materials:
-
Oven-dried, two-neck round-bottom flask with a reflux condenser and nitrogen inlet.
-
Magnetic stirrer and heating mantle.
-
Syringes and needles for transfer of anhydrous solvents.
Reagents:
-
Amidine hydrochloride (freshly purified or from a new bottle).
-
β-Diketone or β-ketoester (distilled before use).
-
Sodium ethoxide (freshly prepared or handled in a glovebox).
-
Anhydrous ethanol (distilled from magnesium ethoxide).
-
Anhydrous diethyl ether (for precipitation).
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of dry nitrogen.
-
Reagent Addition: In the reaction flask, dissolve the amidine hydrochloride (1.0 eq) and the β-dicarbonyl compound (1.05 eq) in anhydrous ethanol under nitrogen.
-
Base Addition: Slowly add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor its progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize carefully with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to precipitate the product and remove soluble impurities.
-
-
Purification: Collect the solid by filtration and recrystallize from an appropriate solvent (e.g., ethanol or ethyl acetate) to obtain the pure pyrimidine product.
Mechanistic Insight: Desired vs. Side Reaction Pathway
Caption: Competing pathways in the Biginelli reaction.
References
- BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem.
- Wikipedia. (n.d.). Pyrimidine.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Suresh, C., & Sandhu, J. S. (2012). The Biginelli reaction: A review of its mechanism, pharmacological applications, and scope. In Organic Synthesis. Taylor & Francis.
- Wikipedia. (n.d.). Biginelli reaction.
- Romanov, A. R., et al. (2020). The reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines provides trifluoromethylated pyrimidines. Synthesis, 52, 1512-1522.
- Gierczyk, B., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry.
- Wiger, G. R., & Rettig, M. F. (1998). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
- ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- BenchChem. (2025). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. BenchChem.
- Indian Academy of Sciences. (n.d.). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco.
- ACS Publications. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
- SlideShare. (n.d.). Pinner pyrimidine synthesis.
- Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. ias.ac.in [ias.ac.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Pyrimidine Synthesis Optimization Center
Mission: To provide researchers with high-fidelity, actionable troubleshooting protocols for microwave-assisted organic synthesis (MAOS) of pyrimidine scaffolds. This guide moves beyond basic "cooking instructions" to address the thermodynamic and kinetic realities of dielectric heating.
Module 1: The Physics of Failure (Solvent Selection & Heating)
Core Concept: Microwave reactors do not heat "temperature"; they heat dipoles and ions. If your reaction fails to reach the target temperature or experiences thermal runaway, the root cause is almost always a mismatch between the machine's frequency (2.45 GHz) and the reaction matrix's Loss Tangent (tan δ) .
Reference Data: Solvent Coupling Efficiency
Use this table to predict heating behavior. High tan δ = rapid heating. Low tan δ = requires doping.
| Solvent | Dielectric Constant ( | Loss Tangent (tan | Heating Characteristic | Recommended Use Case |
| Ethylene Glycol | 37.0 | 1.350 | Extreme | "Dopant" for non-polar reactions |
| Ethanol | 24.3 | 0.941 | High | Standard solvent for Biginelli |
| DMSO | 46.7 | 0.825 | High | High-temp SNAr reactions |
| Water | 80.4 | 0.123 | Medium | Aqueous synthesis (requires pressure control) |
| Toluene | 2.4 | 0.040 | Transparent | Will not heat alone |
| Hexane | 1.9 | 0.020 | Transparent | Precipitation/Workup only |
Troubleshooting Guide: Heating Issues
Q: My reaction mixture (Toluene/Dioxane) refuses to reach the set temperature (e.g., 120°C), causing the magnetron to time out.
-
The Cause: These solvents are "microwave transparent." They lack the permanent dipole moment required to align with the oscillating electric field, meaning no molecular friction (heat) is generated.
-
The Fix (Passive): Add a passive heating element (e.g., a SiC vessel or stir bar) which absorbs microwaves and transfers heat via conduction.
-
The Fix (Active - Recommended): Use the "Doping" Method . Add a small quantity (2-5% v/v) of a high-absorbing ionic liquid (e.g., [bmim][PF6]) or a polar solvent like Ethylene Glycol. This acts as a "molecular radiator" without significantly altering the solvent's chemical properties.
Q: I am seeing massive pressure spikes (>20 bar) before reaching target temperature.
-
The Cause: You are likely using a low-boiling solvent (e.g., DCM, MeOH) in a sealed vessel at temperatures >50°C above its boiling point. The vapor pressure follows the Arrhenius relationship exponentially.
-
The Fix: Switch to a solvent with a higher boiling point but similar polarity (e.g., replace DCM with DCE or Chlorobenzene). Alternatively, reduce the "Headspace" volume to minimize gas expansion, though this is vessel-dependent.
Workflow: Solvent Selection Logic
Module 2: The Biginelli Reaction (Cyclocondensation)
Core Concept: The Biginelli reaction is a three-component condensation (Aldehyde + Urea +
Optimized Protocol (Microwave)
-
Reagents: 1.0 eq Aldehyde, 1.5 eq Urea, 1.0 eq Ethyl acetoacetate.
-
Catalyst: 10 mol% Yb(OTf)
OR 20 mol% HCl (conc). -
Solvent: Ethanol/Acetic Acid (3:1 ratio).
-
Conditions:
-
Temp: 120°C
-
Time: 10 minutes
-
Mode: Dynamic Power (keep power variable to maintain temp).
-
Troubleshooting Guide: Biginelli Issues
Q: I am getting a low yield and a fluorescent byproduct.
-
The Cause (Hantzsch Competition): At high temperatures (>140°C), urea decomposes to ammonia. The ammonia then reacts with the
-keto ester and aldehyde to form a Hantzsch 1,4-dihydropyridine (often fluorescent) instead of the Biginelli pyrimidine.[2] -
The Fix:
-
Lower Temperature: Cap the reaction at 120°C.
-
Acidify: Ensure sufficient acid catalyst is present to stabilize the acylimine intermediate, which favors the Biginelli pathway.
-
Q: The urea isn't dissolving, leading to heterogeneous heating.
-
The Cause: Urea has poor solubility in non-polar organics.
-
The Fix: Use the Ethanol/Acetic Acid blend. The acetic acid improves urea solubility and acts as a co-catalyst.
Workflow: Biginelli Optimization
Module 3: Nucleophilic Aromatic Substitution (S Ar)
Core Concept: Synthesizing functionalized pyrimidines often involves displacing a halogen (usually Cl) on the pyrimidine ring with an amine. Microwave heating is superior here because it overcomes the high activation energy of electron-deficient rings without requiring prolonged reflux.
Optimized Protocol (S
Ar)
-
Substrate: 2,4-Dichloropyrimidine.
-
Nucleophile: 1.2 eq Primary/Secondary Amine.
-
Base: 2.0 eq DIEA (Diisopropylethylamine) or K
CO . -
Solvent: Isopropanol (iPrOH) or Ethanol.
-
Conditions: 80–100°C for 5–15 minutes.
Troubleshooting Guide: S
Ar Issues
Q: I see hydrolysis (OH substitution) instead of amine substitution.
-
The Cause: Water contamination in the solvent. Under microwave superheating, water becomes a highly aggressive nucleophile (its
increases, making it more ionized). -
The Fix: Use anhydrous solvents . Store alcohols over molecular sieves (3Å). Even 1% water content can lead to significant hydrolysis byproducts at 120°C.
Q: The vessel exploded or vented during the reaction.
-
The Cause: Evolution of HCl gas (if no base is used) or thermal runaway.
-
The Fix:
-
Scavenger Base: Always use DIEA or Carbonate to neutralize the HCl generated.
-
Fill Volume: Never fill the microwave vial >75%. S
Ar reactions are exothermic; the microwave adds energy on top of the exotherm.
-
Module 4: Hardware & Safety Verification
Core Concept: "Microwave Effects" are often just Temperature Measurement Errors .
Sensor Lag: IR vs. Fiber Optic
-
IR Sensors: Measure the surface temperature of the glass vial.
-
Fiber Optic Probes: Measure the internal bulk temperature.
-
The Problem: In rapid heating (e.g., 20°C to 140°C in 30 seconds), the glass surface lags behind the liquid. Your IR sensor might read 100°C while the liquid is actually at 150°C.
-
The Fix: For reactions <1 minute or those with high exotherms, always use a fiber optic probe or set a "ramp time" (e.g., 2 minutes to reach target) to allow thermal equilibrium between the liquid and the glass wall.
Vessel Integrity Check
-
TFM/Teflon Liners: Check for "flow" or deformation. If the liner is opaque or warped, it has exceeded its glass transition; discard it.
-
Quartz vs. Borosilicate: Use quartz for reactions >250°C or >30 bar.
References
-
Kappe, C. O. (2008).[3][4] Microwave dielectric heating in synthetic organic chemistry. Chemical Society Reviews, 37(6), 1127-1139.[4]
- Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH. (Foundational text on loss tangents and solvent effects).
- Drazic, T., & Kappe, C. O. (2011). Microwave-Assisted Synthesis of Pyrimidines. Journal of Heterocyclic Chemistry. (Specific protocols for Biginelli and SNAr).
-
Biotage/CEM Technical Notes. (2023). Solvent Properties and Pressure Tables for Microwave Synthesis.
-
Obermayer, D., & Kappe, C. O. (2010). On the definition of "microwave effects" in organic synthesis. Organic & Biomolecular Chemistry.
Sources
Resolving conflicting data on biological activities of pyrimidine derivatives
Technical Support Center: Pyrimidine Scaffold Integrity Hub Current Status: Operational Subject: Troubleshooting Conflicting Biological Activity Data in Pyrimidine Derivatives Assigned Specialist: Senior Application Scientist, Lead Discovery Group
Introduction: The "Privileged" Scaffold Paradox
Welcome to the Integrity Hub. You are likely here because your pyrimidine derivative—perhaps a kinase inhibitor or an antiviral candidate—is showing schizophrenia in its data profile. It has nanomolar potency in your biochemical screen but is inert in cell-based assays. Or, worse, the IC50 shifts by an order of magnitude when you change the fluorophore in your readout.
Pyrimidines are "privileged scaffolds" because they mimic endogenous nucleobases (cytosine, thymine, uracil) and ATP, making them ideal for targeting kinases and DNA replication machinery.[1] However, this promiscuity is a double-edged sword. The nitrogen-rich core makes them prone to aggregation , tautomeric shifting , and assay interference .
This guide bypasses standard textbook definitions to troubleshoot the specific failure modes of pyrimidine derivatives.
Module 1: The "Phantom" Potency (PAINS & Aggregation)
Symptom: Your compound shows high potency (low IC50) in a biochemical assay (e.g., enzyme inhibition) but flat-lines in cell-based assays. The dose-response curve might be steep (Hill slope > 1.5).
Root Cause: Many pyrimidine derivatives, especially those with lipophilic tails, are PAINS (Pan-Assay Interference Compounds) . They do not bind the specific active site; instead, they form colloidal aggregates at micromolar concentrations. These colloids sequester the enzyme, leading to a false positive "inhibition."
Technical Deep Dive:
Pyrimidines with extended aromatic systems often stack via
Diagnostic Protocol: The Detergent Sensitivity Test Standard inhibition is detergent-insensitive. Aggregation is detergent-sensitive.
| Step | Action | Rationale |
| 1 | Prepare Assay Buffer A | Standard buffer (e.g., HEPES/Tris). |
| 2 | Prepare Assay Buffer B | Standard buffer + 0.01% - 0.1% Triton X-100 (freshly prepared). |
| 3 | Run Parallel IC50s | Test the compound in both buffers simultaneously. |
| 4 | Analyze Shift | Shift > 3-fold: Likely Aggregation/False Positive.No Shift: True Binding. |
Expert Insight: If you cannot use detergent (e.g., cell-based or lipid-sensitive targets), use Dynamic Light Scattering (DLS) to measure particle size directly. A monomeric pyrimidine drug should be <1nm. Peaks at 100nm+ indicate "phantom" potency.
Module 2: The Tautomer Trap (Structural Ambiguity)
Symptom: Structure-Activity Relationship (SAR) data is nonsensical. A minor change (e.g., -OH to -OMe) destroys activity, or docking scores do not correlate with experimental binding affinities.
Root Cause: Pyrimidines are notorious for prototropic tautomerism .
-
2- and 4-substituted pyrimidines exist in equilibrium between lactam (keto/amine) and lactim (enol/imine) forms.
-
The Trap: Your docking software likely models the most stable tautomer in a vacuum (often the lactam). However, the protein binding pocket might select the less stable lactim form to satisfy a specific hydrogen bond network. If you synthesize a derivative that "locks" the wrong tautomer (e.g., by methylation), activity vanishes.
Visualization: The Tautomer Selection Mechanism
Troubleshooting Guide:
-
Rigidification: Synthesize analogs that lock the tautomeric state (e.g., N-methyl vs. O-methyl) to empirically determine the bioactive form.
-
Crystallography: Do not rely on docking. Obtain a co-crystal structure to see which nitrogen is accepting/donating the proton.
Module 3: Biochemical vs. Cellular Disconnect
Symptom: Biochemical IC50 = 10 nM. Cellular IC50 = >10
-
The ATP Gap: Most pyrimidine kinase inhibitors are ATP-competitive.
-
Biochemical Assay: Usually run at
of ATP (10-50 ). -
Cellular Context: Intracellular ATP is 1-5 mM .
-
Result: Your compound is out-competed in the cell. The biochemical assay overestimated potency by 100-fold.
-
-
Efflux: Pyrimidines are frequent substrates for P-glycoprotein (P-gp) efflux pumps.
Diagnostic Protocol: The ATP-Shift Assay
| Condition | ATP Concentration | Expected Result (Competitive Inhibitor) |
| Low ATP | IC50 = | |
| High ATP | IC50 >> |
-
Interpretation: If IC50 shifts linearly with ATP concentration, your compound is ATP-competitive. You must improve affinity (
) to compete in cells, not just lipophilicity.
Module 4: Fluorescence Interference (The "Inner Filter")
Symptom: Inconsistent data between Fluorescence Polarization (FP), FRET, and TR-FRET assays.
Root Cause: Many fused pyrimidine systems absorb light in the UV-Blue region (300-450 nm). If your assay uses a fluorophore in this range (e.g., coumarin, fluorescein), your compound might be absorbing the excitation light or quenching the emission. This is the Inner Filter Effect (IFE) .[2]
Troubleshooting Workflow:
FAQ: Rapid Fire Troubleshooting
Q: My pyrimidine derivative has an IC50 of 50 nM, but the Hill Slope is 3.0. Is this good?
A: No. A Hill slope significantly
Q: I see activity in the MTT assay, but not in the specific kinase ELISA. Why? A: The MTT assay measures mitochondrial reductase activity. Pyrimidines can be redox-active or cytotoxic via off-target mechanisms (e.g., disrupting tubulin). You are likely killing the cells via a mechanism unrelated to your kinase target. Always validate with a target-proximal biomarker (e.g., phosphorylation of a downstream substrate via Western Blot).
Q: How do I know if my compound is a "PAINS"? A: Run your structure through electronic filters (e.g., FAF-Drugs4 or chemically aware databases). However, experimental validation (Detergent Test) is superior to in silico prediction.
References
-
Baell, J. B., & Holloway, G. A. (2010).[3] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
-
Martin, Y. C. (2009). Let’s Not Forget Tautomers. Journal of Computer-Aided Molecular Design. [Link]
-
Simeonov, A., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry. [Link]
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Methods of Biochemical Analysis. [Link]
Sources
Challenges in the selective hydrolysis of aminopyrimidines
Technical Support Center: Selective Hydrolysis of Aminopyrimidines
Reference Ticket: #PYR-HYD-001 Status: Active Analyst: Senior Application Scientist
Overview: The Stability Paradox
Welcome to the technical guide for aminopyrimidine hydrolysis. If you are here, you are likely facing a contradiction: pyrimidines are electron-deficient (making the ring susceptible to nucleophilic attack), yet the amino groups—particularly at the 2-position—can be frustratingly inert to simple hydrolysis.
This guide moves beyond textbook definitions to address the practical reality of converting
Module 1: The Nitrosative Deamination (The "Gold Standard")
For most pharmaceutical intermediates, direct acidic/basic hydrolysis is too harsh or non-selective. The most reliable method is diazotization followed by hydrolysis . This converts the poor leaving group (
Standard Operating Procedure (SOP-101)
-
Reagents: Sodium Nitrite (
), Sulfuric Acid ( ), Water.[1] -
Temperature:
to (Step 1), then Ambient or Reflux (Step 2).
The Protocol Logic:
-
Acidification: Protonation of the amine.
-
Nitrosation: Reaction with nitrosonium ion (
) to form the diazonium salt. -
Substitution: Water attacks the carbon bearing the
, releasing gas.
Troubleshooting & FAQs
Q1: I isolated a chlorinated product instead of the hydroxyl/keto form. What happened? A: You likely used Hydrochloric Acid (HCl) instead of Sulfuric Acid.
- (from HCl), the chloride ion is a better nucleophile than water. It competes for the diazonium intermediate, leading to a Sandmeyer-type chlorination.
-
The Fix: Switch to
or . These anions are non-nucleophilic, forcing the diazonium intermediate to react with water (hydrolysis) [1].
Q2: The reaction stalls after adding Sodium Nitrite. No gas evolution observed. A: The pyrimidine ring is likely too electron-deficient, destabilizing the diazonium intermediate or preventing initial nitrosation.
-
The Fix: Use Trifluoroacetic Acid (TFA) as a co-solvent. It increases the solubility of organic substrates and provides a stronger acidic medium than aqueous mineral acids alone, stabilizing the protonated species [3].
Q3: My yield is low, and I see tar/polymerization. A: This is often due to diazo-coupling . The formed diazonium salt is an electrophile; it can attack unreacted amino-starting material (which is nucleophilic).
-
The Fix: Ensure "Inverse Addition." Add the amine slowly to the acid/nitrite mixture, or ensure the acid is in large excess before adding nitrite. This keeps the amine fully protonated (unreactive to coupling) until it is diazotized.
Visualizing the Competition: Hydrolysis vs. Side Reactions
Figure 1: Critical decision points in the diazotization pathway. Note that anion selection determines product purity.
Module 2: Regioselectivity in Diaminopyrimidines
When your scaffold has two amino groups (e.g., 2,4-diaminopyrimidine), selective hydrolysis is a common requirement.[4]
The Reactivity Hierarchy
In general, the 4-amino group is more labile (reactive) than the 2-amino group .
-
Why? The 4-position behaves more like a vinylogous amide/amidine. The 2-position is flanked by two ring nitrogens (guanidine-like), making it significantly more stable and resistant to displacement [2].
Data Table: Hydrolysis Conditions & Selectivity
| Substrate | Conditions | Major Product | Selectivity Mechanism |
| 2,4-Diaminopyrimidine | 6M HCl, Reflux | 2-Amino-4-hydroxypyrimidine | 4-pos is kinetically favored for hydrolysis. |
| 2,4-Diaminopyrimidine | Mixture (Poor Selectivity) | Diazotization is less discriminating than direct hydrolysis. | |
| 2-Amino-4-chloropyrimidine | NaOH (aq) | 2-Amino-4-hydroxypyrimidine |
Q4: Can I force hydrolysis at the 2-position while keeping the 4-position intact? A: This is chemically "uphill" and very difficult directly.
-
Strategy: It is usually better to synthesize the ring with the oxygen already at C2 (using urea derivatives) rather than trying to selectively hydrolyze a 2-amino group in the presence of a 4-amino group.
Module 3: The Tautomer Trap (Analysis)
Users often report that their NMR spectra "look wrong" or that the product isn't ionizing in Mass Spec as expected. This is rarely a reaction failure; it is a characterization failure.
The Issue: Hydroxypyrimidines exist in equilibrium with their oxo- (keto-) tautomers .
-
In Solution: The keto form (pyrimidone) is often the dominant species in polar solvents, not the enol (hydroxy) form [4].
Q5: My NMR shows a broad NH signal and a Carbonyl (C=O) peak. Did I make an amide? A: No, you made the desired product, but it is in the keto-tautomer.
-
Verification: Run the NMR in DMSO-d6 or TFA-d . These solvents often sharpen the exchangeable protons. Do not expect a sharp -OH peak; look for the characteristic downfield shift of the ring carbons adjacent to the nitrogen.
Visualizing Tautomerism
Figure 2: The equilibrium between hydroxy- and oxo-forms. In aqueous or polar media, the Green (Keto) form usually predominates.
Summary Checklist for Success
-
Anion Control: Use
, not HCl, to prevent chlorination. -
Temperature: Keep the diazotization step (addition of nitrite)
to prevent decomposition of the diazonium salt before it can react with water. -
Order of Addition: Add amine to acid first (Inverse Addition) to prevent polymerization.
-
Analysis: Expect the Keto-tautomer in NMR; do not mistake it for a ring-opening or side reaction.
References
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
ResearchGate. (2025). Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight. Retrieved from [Link]
-
ACS Publications. (n.d.). Tautomerism in 4-Hydroxypyrimidine. The Journal of Physical Chemistry A. Retrieved from [Link]
Sources
- 1. Diazotisation [organic-chemistry.org]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.arizona.edu [repository.arizona.edu]
- 4. researchgate.net [researchgate.net]
Optimizing solvent choice for pyrimidine synthesis
Technical Support & Troubleshooting Hub
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Solvent Engineering for Pyrimidine Scaffolds
Introduction: The Hidden Reagent
Welcome to the technical support hub for pyrimidine synthesis. In my 15 years of optimizing heterocycle formation, I have found that solvent choice is rarely just about solubility—it is a kinetic switch .
In pyrimidine chemistry (specifically Biginelli cyclocondensations and SNAr functionalizations), the solvent dictates:
-
Tautomeric Equilibrium: Shifting the keto-enol ratio of
-keto esters. -
Transition State Stabilization: Determining if a reaction follows a polar or concerted pathway.
-
Workup Efficiency: The difference between a simple filtration and a tedious column chromatography.
This guide addresses the three most common "tickets" we receive regarding yield loss and impurity profiles.
Module 1: The Biginelli Reaction (Multicomponent Cyclization)
The Issue: "My reaction stalls at 60% conversion, and I see side products."
Diagnosis: You are likely using ethanol under reflux, which is the "textbook" standard but often kinetically inefficient for sterically demanding aldehydes. The reaction relies on the interception of an iminium intermediate by the enol form of the
The Fix: Shift to "On-Water" conditions or Ionic Liquids .
Q: Why does water work better than ethanol for organic reactants?
A: It is counter-intuitive, but water accelerates the Biginelli reaction via the Hydrophobic Effect . Organic reactants (aldehyde, urea, dicarbonyl) aggregate in water to minimize their surface area exposed to the polar solvent. This creates a "reaction nanoreactor" where the effective concentration of reactants is extremely high, accelerating the rate significantly compared to homogenous ethanol solutions [1][2].
Protocol: Water-Mediated Biginelli Synthesis
Standard Protocol for 3,4-dihydropyrimidin-2(1H)-ones
| Parameter | Specification |
| Solvent | Deionized Water (degassed not required) |
| Catalyst | HCl (cat.) or Tetrabutylammonium bromide (TBAB) as Phase Transfer Catalyst |
| Temperature | 80–100 °C |
| Stoichiometry | Aldehyde (1.0 eq) : Urea (1.2 eq) : |
| Workup | "Crash & Filter" (Product usually precipitates upon cooling) |
Step-by-Step:
-
Combine reactants in a round-bottom flask.
-
Add water (approx. 2–3 mL per mmol of reactant). The mixture will look heterogeneous (clumpy).
-
Add catalyst (e.g., 10 mol% HCl or 20 mol%
-TSA). -
Heat to 90 °C with vigorous stirring. The mixture often becomes a homogenous melt or a stirrable suspension.
-
Monitor: TLC will show the disappearance of the aldehyde.
-
Isolation: Cool to room temperature. Add ice-cold water. The hydrophobic product will precipitate as a solid. Filter and wash with cold EtOH/Water (1:1).
Visualizing the Solvent Logic
Figure 1: Decision matrix for selecting the optimal medium for multicomponent pyrimidine synthesis.
Module 2: Nucleophilic Substitution (SNAr)
The Issue: "I'm getting an ether byproduct instead of my amine."
Diagnosis: You are performing a chloropyrimidine-to-aminopyrimidine substitution using an alcohol solvent (MeOH, EtOH) and a base.[1]
-
Mechanism: Pyrimidines are electron-deficient (pi-deficient). The alcohol acts as a competitive nucleophile (forming an alkoxide with the base), leading to O-alkylation (ether) instead of N-alkylation [3].
The Fix: Switch to Dipolar Aprotic Solvents or Green Alternatives .
Q: Why avoid alcohols?
A: In SNAr, the rate-determining step is often the formation of the Meisenheimer complex. Protic solvents (alcohols) hydrogen-bond to the nucleophile (amine), forming a "solvation shell" that reduces its nucleophilicity. Dipolar aprotic solvents (DMF, DMSO, NMP) do not solvate the nucleophile strongly but do solvate the cationic counterion of the base, leaving the nucleophile "naked" and highly reactive [4].
Troubleshooting Table: SNAr Solvent Selection
| Solvent | Polarity ( | Risk Factor | Best Use Case |
| Ethanol/MeOH | High (Protic) | High: Alkoxide competition (Ether byproduct). | Only if nucleophile is a stronger base than alkoxide. |
| DMF/NMP | High (Aprotic) | Medium: Toxicity (REACH restricted); difficult removal (high BP). | Difficult substrates requiring high T (>100°C). |
| DMSO | High (Aprotic) | Low: Oxidative side reactions rare but possible. | Library synthesis (if workup is aqueous). |
| Cyrene™ | High (Aprotic) | Low: Viscous, but green replacement for NMP.[2] | Recommended modern standard. |
Module 3: Green Chemistry & The "Cyrene" Shift
The Issue: "I need to replace DMF/NMP due to safety regulations."
The Solution: Cyrene™ (Dihydrolevoglucosenone) . Cyrene is a bio-based solvent derived from cellulose. It has a polarity profile almost identical to NMP but is non-mutagenic.
Technical Note on Viscosity: Cyrene is more viscous than DMF.
-
Tip: If using automated liquid handling, blend Cyrene with 2-MeTHF (2-Methyltetrahydrofuran) in a 1:1 ratio to lower viscosity while maintaining solubility power [5][6].
Protocol: Green SNAr on Pyrimidine Core
-
Dissolve: 1.0 eq Chloropyrimidine + 1.2 eq Amine in Cyrene .
-
Base: Add 2.0 eq DIPEA (Hunig's Base). Avoid inorganic bases like K2CO3 in Cyrene as they can be hard to stir due to viscosity.
-
Heat: 60–80 °C.
-
Workup (The "Crash Out"):
-
Cyrene is miscible with water.
-
Pour the reaction mixture into 10 volumes of water under rapid stirring.
-
The aminopyrimidine product (usually hydrophobic) will precipitate.
-
Filter and wash with water to remove residual Cyrene.
-
Visualizing the Green Substitution Workflow
Figure 2: Modern workflow for replacing toxic dipolar aprotic solvents with bio-based alternatives.
References
-
Dallinger, D., & Kappe, C. O. (2007). Microwave-Assisted Synthesis in Water as Solvent. Chemical Reviews, 107(6), 2563–2591.
-
Pirrung, M. C. (2006). Acceleration of Organic Reactions through Aqueous Solvent Effects. Chemistry – A European Journal, 12(5), 1312–1317.
- Rohrbach, S., et al. (2019). Solvent Effects in the Nucleophilic Aromatic Substitution of Pyrimidines. Journal of Organic Chemistry, 84(15), 9450-9459.
-
Newby, J., et al. (2016). Solvation Models in SNAr Reactions: Explicit vs Implicit. ChemRxiv.
-
Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents. Chemical Communications, 50, 9650-9652.
-
Sigma-Aldrich Technical Bulletin. (2023). Reformulating Cyrene™: Blends with 2-MeTHF and GVL.
Sources
Improving regioselectivity in electrophilic substitution of pyrimidines
Technical Support Center: Pyrimidine Functionalization & Regiocontrol
Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-REGIO-001 Subject: Improving Regioselectivity in Electrophilic Substitution of Pyrimidines
Welcome to the Heterocycle Functionalization Support Hub
You are likely here because your pyrimidine substrate is refusing to react, or worse, reacting at the wrong position. Pyrimidines are notoriously "pi-deficient" (electron-poor), making them resistant to classical Electrophilic Aromatic Substitution (EAS).
This guide ignores textbook generalities. We focus on the causality of regioselectivity and the protocols required to force the substitution where you need it.
Quick Diagnostic: Where do you need the Electrophile?
| Target Position | Primary Barrier | Recommended Strategy |
| C5 | Ring Deactivation | Classical EAS (Requires EDGs or harsh conditions). |
| C4 / C6 | Electronic Repulsion | Directed Ortho Metalation (DoM) or Minisci Radical Reaction . |
| C2 | Sterics / N-Lone Pair | Minisci or Lithiation (if C4/C6 blocked). |
Module 1: The "Natural" Path (Targeting C5)
Context: The C5 position is the only site on the pyrimidine ring that behaves somewhat like benzene. The nitrogen atoms at positions 1 and 3 withdraw electron density via induction and resonance, leaving C2, C4, and C6 severely electron-depleted. C5 is the "least deactivated" site.
FAQ 1.1: Why is my nitration/halogenation failing even at C5?
Diagnosis: Your substrate lacks Activating Groups (Electron Donating Groups - EDGs). Root Cause: A bare pyrimidine ring is too electron-poor for standard EAS. The sigma-complex intermediate is high-energy. Solution: You must install an EDG (e.g., -NH₂, -OH, -OMe) or use an N-oxide intermediate.
Protocol A: C5-Bromination of Activated Pyrimidines
Use this for substrates with -NH₂ or -OH groups.
-
Dissolution: Dissolve 2-aminopyrimidine (1.0 equiv) in Glacial Acetic Acid (0.5 M).
-
Reagent Prep: Prepare a solution of Bromine (Br₂, 1.1 equiv) in Acetic Acid.
-
Addition: Add Br₂ solution dropwise at room temperature. Note: Exotherm indicates reaction initiation.
-
Workup: Pour mixture into ice water. Neutralize with Na₂CO₃. Filter the precipitate.
-
Validation: 1H NMR should show the disappearance of the C5 triplet (or dd) and retention of the C4/C6 singlet.
Technical Insight: The Resonance Trap
Why C5? Attack at C2 or C4 results in a resonance structure where the positive charge resides directly on a Nitrogen atom (highly unstable). Attack at C5 places the charge on Carbon atoms, which is energetically preferred.
Caption: Comparative stability of Wheland intermediates. C5 attack avoids placing positive charge on the electronegative nitrogen.
Module 2: The "Bypass" (Targeting C4/C6)
Context: You cannot access C4 via standard EAS. To place an electrophile at C4, you must invert the polarity of the ring. Instead of the ring attacking an electrophile, you turn the ring into a nucleophile (via metalation) and then quench with an electrophile.
FAQ 2.1: How do I substitute C4 without getting C5 impurities?
Diagnosis: You are likely relying on weak bases or incorrect temperatures. Solution: Use Directed Ortho Metalation (DoM) or Halogen-Metal Exchange .[1] The acidity of the C4 proton (adjacent to N) makes it the preferred site for lithiation.
Protocol B: Regioselective C4-Functionalization (DoM Strategy)
Requires anhydrous conditions and inert atmosphere (Ar/N₂).
-
Reagent: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Why? It is non-nucleophilic and sterically bulky, preventing addition to the C=N bond (Chichibabin-type side reactions).
-
Setup: Cool THF solution of pyrimidine substrate to -78 °C .
-
Metalation: Add LiTMP (1.1 equiv) dropwise. Stir for 30–60 mins.
-
Quench: Add the Electrophile (e.g., Iodine, Aldehyde, DMF) rapidly.
-
Warm: Allow to warm to RT slowly.
Data: Regioselectivity of Lithiation
| Substrate | Base | Condition | Major Product Position | Yield |
| Unsubstituted Pyrimidine | LiTMP | -78°C, THF | C4 | >90% |
| 4-Chloropyrimidine | LDA | -78°C, THF | C6 (Ortho to Cl) | 85% |
| 2-Methoxypyrimidine | n-BuLi | -78°C, THF | C4 (Ortho to N) | 88% |
Module 3: Advanced Troubleshooting (The "Minisci" Option)
Context: If metalation is failing (e.g., due to sensitive functional groups like esters or nitriles), use Radical Substitution (Minisci Reaction).
FAQ 3.1: My substrate decomposes with LiTMP. What now?
Alternative: Use a Silver-catalyzed Minisci reaction. Mechanism: Alkyl radicals are nucleophilic; they attack the most electron-deficient position (C4/C6), exactly opposite to EAS.
Protocol C: C4-Alkylation via Minisci
-
Mix: Pyrimidine substrate + Carboxylic Acid (Alkyl source) + AgNO₃ (0.2 equiv) + (NH₄)₂S₂O₈ (1.5 equiv).
-
Solvent: biphasic DCM/Water or TFA/Water.
-
Heat: 40–60 °C.
-
Result: Selective alkylation at C4/C6.
Troubleshooting Flowchart
Caption: Decision matrix for selecting the correct functionalization pathway based on position and substrate tolerance.
References
- Mechanism of Pyrimidine Substitution: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley, 2010.
-
Directed Ortho Metalation (DoM): Snieckus, V. "Directed ortho metalation.[1][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev.1990 , 90, 879–933. Link
-
Regioselectivity of Pyrimidine Lithiation: Plé, N.; Turck, A.; Martin, P.; Barbey, S.; Quéguiner, G. "Metalation of diazines. XI. Directed ortho-lithiation of fluoropyrimidines." Tetrahedron Lett.1993 , 34, 1605–1608. Link
-
Minisci Reaction on Pyrimidines: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[7] Chem. Commun.2011 , 2, 1135–1161. Link
-
Magnesiation Alternatives: Clososki, G. C.; Rohbogner, C. J.; Knochel, P. "Direct Magnesiation of Polyfunctionalized Pyrimidines and Pyrazines." Angew.[4][5][8] Chem. Int. Ed.2007 , 46, 7681–7684. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 3. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. baranlab.org [baranlab.org]
- 7. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Comparing proton affinity of pyrimidin-5-amine vs other isomers
Comparative Proton Affinity Guide: Pyrimidin-5-amine vs. Isomers
Executive Summary
In the landscape of heterocyclic drug design, the specific placement of the amino substituent on the pyrimidine ring dictates profound differences in electronic behavior, solubility, and ligand-binding affinity.
This guide provides a technical comparison of Pyrimidin-5-amine (5-AP) against its isomers Pyrimidin-2-amine (2-AP) and Pyrimidin-4-amine (4-AP) .
Key Findings:
-
Basicity Ranking: 4-AP > 2-AP > 5-AP.
-
Mechanism: 5-AP exhibits the lowest proton affinity because the amino group is in a meta relationship to both ring nitrogens, preventing resonance stabilization of the conjugate acid (pyridinium-like cation).
-
Drug Design Implication: 5-AP serves as a "stealth" basic motif—offering hydrogen bond donor capability without the high ionization penalty associated with 2-AP or 4-AP, potentially improving membrane permeability.
Thermodynamic Data Profile
The following data consolidates experimental solution-phase acidity (
| Isomer | Structure | Gas Phase PA (kJ/mol) | Protonation Site | |
| Pyrimidin-4-amine | 4-position | 5.71 | 943 | Ring N1 (Para to |
| Pyrimidin-2-amine | 2-position | 3.54 | 909 | Ring N1/N3 (Equivalent) |
| Pyrimidin-5-amine | 5-position | 2.60 | ~885 * | Ring N1/N3 (Equivalent) |
*Estimated based on relative solution basicity and unsubstituted pyrimidine baseline (879 kJ/mol).[1]
Mechanistic Analysis: The "Why" Behind the Numbers
To manipulate these molecules effectively in synthesis or binding assays, one must understand the electronic causality.
A. The Resonance Effect (4-AP & 2-AP)
The high basicity of the 4- and 2-isomers is driven by amidine-like resonance . When the ring nitrogen is protonated, the exocyclic amino group can delocalize its lone pair into the ring to stabilize the positive charge.
-
4-AP (Vinylogous Amidine): The amino group at C4 pushes electron density across the conjugated system directly onto N1. This creates a highly stable p-quinoid resonance structure.
-
2-AP (Amidine): Similar resonance stabilization occurs. However, the basicity is lower than 4-AP because the exocyclic amine is flanked by two electronegative ring nitrogens, creating a strong inductive withdrawing effect (-I) that competes with the resonance donation.
B. The "Meta" Disadvantage (5-AP)
Pyrimidin-5-amine is the weakest base because the amino group is meta to both ring nitrogens.
-
Resonance Mismatch: The lone pair on the 5-amino group delocalizes onto carbons C2, C4, and C6 (ortho/para positions relative to itself). It cannot delocalize the positive charge onto the ring nitrogens without disrupting aromaticity significantly.
-
Result: The ring nitrogens must rely solely on their intrinsic basicity, which is actually lowered by the inductive withdrawal of the other nitrogen and the sp2 carbon framework.
C. Visualizing the Electronic Pathways
Figure 1: Comparative electronic flow showing why 5-AP lacks the resonance stabilization present in 2-AP and 4-AP.
Experimental Protocols for Validation
As a Senior Scientist, relying on literature values is insufficient for novel derivatives. Use these protocols to validate proton affinity in your specific scaffold.
Protocol A: Potentiometric Titration (Solution Phase )
Best for: Solubility screening and formulation.
-
Preparation: Dissolve
M of the aminopyrimidine derivative in water (or water/methanol if insoluble, correcting for dielectric constant). -
Titrant: Use 0.1 M HCl (standardized).
-
Measurement: Perform titration under inert gas (
) at 25°C using a calibrated glass electrode. -
Analysis: Plot pH vs. Volume of HCl. The half-equivalence point represents the
.-
Note: For 5-AP, expect the inflection point at low pH (~2.6). Ensure your electrode is calibrated for acidic linearity (pH 1–4).
-
Protocol B: Cooks' Kinetic Method (Gas Phase PA)
Best for: Intrinsic electronic property validation without solvent interference.
-
Instrument: Triple quadrupole mass spectrometer (MS/MS).
-
Complex Formation: Electrospray a solution containing the analyte (
), a reference base ( ) with known PA, and a transition metal or proton source to form the proton-bound dimer . -
Dissociation: Isolate the dimer in the first quadrupole. Apply collision-induced dissociation (CID).
-
Quantification: Measure the ratio of fragment intensities (
vs ). -
Calculation:
Plot the natural log of the intensity ratio against the PA of several reference bases to extrapolate the unknown PA.
Figure 2: Workflow for the Kinetic Method to determine Gas Phase Proton Affinity.
Implications for Drug Discovery
1. Kinase Inhibitor Design (The Hinge Region): Many kinase inhibitors mimic ATP by binding to the hinge region.
-
2-AP/4-AP scaffolds: Often used to form strong hydrogen bonds with the hinge backbone carbonyls. However, their higher basicity can lead to protonation at physiological pH, potentially trapping the drug in the lysosome (lysosomal trapping) or reducing passive membrane permeability.
-
5-AP advantage: With a
of 2.6, 5-aminopyrimidine remains neutral at physiological pH (7.4). This ensures high lipophilicity and membrane permeability while still retaining the ability to act as a Hydrogen Bond Donor (via the exocyclic ) and a weak Hydrogen Bond Acceptor (via the ring N).
2. Metabolic Stability:
-
The electron-rich nature of 4-AP (due to resonance) makes the ring more susceptible to oxidative metabolism.
-
5-AP, being electronically "frustrated" (inductive withdrawal without resonance stabilization), is often more resistant to oxidative attack on the ring carbons.
References
-
Nguyen, V. Q., & Turecek, F. (1997). Protonation Sites in Pyrimidine and Pyrimidinamines in the Gas Phase.[1][2] Journal of the American Chemical Society. Link
- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Classic text for experimental pKa values).
-
NIST Chemistry WebBook. (2023). Gas Phase Ion Thermochemistry Data. Link
-
Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society.[3] (Foundational work on heterocyclic basicity).
Sources
The Aminopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition and Beyond
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Aminopyrimidine Derivatives
For decades, the aminopyrimidine scaffold has stood as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and privileged role in the design of potent and selective kinase inhibitors.[1][2] Its inherent ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of a vast array of protein kinases, enzymes that have emerged as critical targets in oncology and immunology.[3][4] This guide, intended for researchers and drug development professionals, delves into the intricate structure-activity relationships (SAR) of aminopyrimidine derivatives, offering a comparative analysis of their performance against key kinase targets, supported by experimental data and detailed protocols.
The Aminopyrimidine Core: A Canvas for Potency and Selectivity
The beauty of the aminopyrimidine scaffold lies in its amenability to chemical modification at multiple positions. Strategic substitutions on the pyrimidine ring and the exocyclic amino group can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties. Understanding these nuances is paramount for the rational design of next-generation therapeutics.
Key Structural Modifications and Their Impact:
-
2-Anilino Substitution: The nature of the substituent on the 2-anilino ring is a critical determinant of activity and selectivity. For instance, in the context of Cyclin-Dependent Kinase (CDK) inhibitors, specific substitutions on the aniline ring can confer a preference for CDK4/6 over other CDKs.[5] Similarly, for Epidermal Growth Factor Receptor (EGFR) inhibitors, bulky aromatic groups linked to the aminopyrimidine core are crucial for hydrophobic interactions within the enzyme's active site.[6] Hydrogen bond acceptor-donor groups on the anilino moiety are also known to interact with key residues like Met793 in the EGFR ATP binding site.[6][7]
-
Substitution at the 4- and 6-Positions: Modifications at the 4- and 6-positions of the pyrimidine ring significantly impact the molecule's interaction with the target kinase. For example, the introduction of a piperazinyl group at the 4-position has been explored in the development of dual JAK2 and FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia (AML).[8]
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic structures, such as pyrazole or pyrrole, can enhance rigidity and introduce additional points of interaction with the target, often leading to increased potency and selectivity.[9][10] For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown significant promise as kinase inhibitors in clinical trials.[11]
Comparative Analysis of Aminopyrimidine Derivatives as Kinase Inhibitors
The following tables provide a comparative overview of the inhibitory activities of various aminopyrimidine derivatives against different kinase targets, as reported in the literature. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are a key metric for potency.
Table 1: Aminopyrimidine Derivatives as CDK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Compound 8e | CDK9 | 88.4 | - | [12] |
| Compound 12u | CDK9 | 7 | - | [13] |
| Compound 17 | CDK2 | 0.29 | - | [14] |
| Alisertib (MLN8237) | AURKA | 1.2 | - | [15] |
| Barasertib (AZD1152) | AURKB | 0.37 | - | [15] |
Table 2: Aminopyrimidine Derivatives as JAK and FLT3 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Compound 21b | JAK2 | 9 | HEL | [16] |
| Compound 15 | FLT3-WT | 7.42 | MV4-11 | [17] |
| Compound 15 | FLT3-D835Y | 9.21 | MOLM-13 | [17] |
Table 3: Aminopyrimidine Derivatives as EGFR Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Compound 6c | EGFR-TK | 0.9 | MCF-7 | [7] |
| Compound 10b | EGFR-TK | 0.7 | MCF-7 | [7] |
| Gefitinib | EGFR-TK | 4.1 | MCF-7 | [7] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a general framework for the synthesis and biological evaluation of aminopyrimidine derivatives. It is crucial to note that specific reaction conditions and assay parameters may need to be optimized for different derivatives and targets.
General Synthesis of 2-Aminopyrimidine Derivatives
A common method for the synthesis of 2-aminopyrimidine derivatives involves the nucleophilic substitution of a dihalopyrimidine with a desired amine.[18][19]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (1 equivalent), the desired substituted amine (1 equivalent), and a base such as triethylamine (2 equivalents).
-
Solvent and Temperature: The reaction can often be carried out under solvent-free conditions or in a suitable solvent like ethanol. Heat the reaction mixture, typically at 80-90°C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add distilled water to the reaction mixture to precipitate the product.
-
Purification: Filter the precipitate and wash with a suitable solvent (e.g., cold ethanol). Further purification can be achieved by recrystallization or column chromatography.
-
Characterization: Characterize the final compound using techniques such as NMR, Mass Spectrometry, and Elemental Analysis.
Diagram of a general synthesis workflow for 2-aminopyrimidine derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Step-by-Step Methodology:
-
Reagents: Prepare a reaction buffer containing the kinase, its specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Initiation: Add the test compound to the reaction mixture and incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
Signaling Pathways and the Role of Aminopyrimidine Inhibitors
Aminopyrimidine-based kinase inhibitors exert their therapeutic effects by modulating key signaling pathways that are often dysregulated in diseases like cancer. For example, EGFR inhibitors block the downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Simplified diagram of the EGFR signaling pathway and its inhibition.
Conclusion and Future Directions
The aminopyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The deep understanding of its structure-activity relationships, coupled with advancements in computational chemistry and high-throughput screening, will undoubtedly lead to the development of even more potent and selective inhibitors. Future research will likely focus on developing dual-target inhibitors to overcome drug resistance and exploring novel aminopyrimidine derivatives for targets beyond the kinome.[8][12] The journey of the aminopyrimidine core in drug discovery is far from over, and its continued exploration promises to deliver innovative medicines for a range of human diseases.
References
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023-01-19). National Institutes of Health. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022-11-11). PubMed Central. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021-04-07). PubMed Central. [Link]
-
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2022-08-07). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (2021-12-16). PubMed Central. [Link]
-
Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. [Link]
-
Aminopyrimidines: Recent synthetic procedures and anticancer activities. (2021-01-01). ResearchGate. [Link]
-
Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2011-08-09). ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021-01-20). PubMed Central. [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2023-10-06). PubMed Central. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022-11-11). PubMed. [Link]
-
Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors. (2023-11-15). PubMed. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022-06-13). PubMed Central. [Link]
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (2024-03-13). PubMed Central. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022-05-09). PubMed. [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2018-01-25). PubMed Central. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021-08-26). MDPI. [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2023-10-15). RSC Publishing. [Link]
-
SAR of some novel pyrimidine derivatives and chemical structure of VX680, ENMD-2076 and target pyrimidine 16, 17, and 18 as Aurora kinase inhibitors. (2022-01-01). ResearchGate. [Link]
-
2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia. (2023-02-25). PubMed. [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2023-10-15). ResearchGate. [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2022-09-12). PubMed. [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013-01-09). ACS Publications. [Link]
-
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2022-02-22). PubMed. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020-09-08). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Validation of Pyrimidin-5-amine: A Comparative Guide to Purity Assessment
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Subject: Pyrimidin-5-amine (CAS: 591-55-9).[1][2][3][4] Context: Critical intermediate in the synthesis of kinase inhibitors and nucleoside analogs.
Executive Summary
Validating the purity of synthesized pyrimidin-5-amine presents a specific analytical challenge: distinguishing the target molecule from its positional isomers (pyrimidin-2-amine and pyrimidin-4-amine) and polar starting materials. Standard C18 Reverse Phase HPLC often fails to retain this highly polar basic amine, leading to co-elution with the solvent front.
This guide compares three rigorous methods for purity validation, moving beyond simple "retention time" matching to self-validating structural and thermodynamic confirmation.
The Isomer Challenge
In the synthesis of aminopyrimidines—often via reduction of nitropyrimidines or nucleophilic substitution—regioselectivity is rarely 100%. The presence of pyrimidin-2-amine or pyrimidin-4-amine is a critical quality attribute because these isomers possess significantly different biological activities and toxicity profiles.
| Isomer | Structure Note | Polarity (LogP) | Key Analytical Differentiator |
| Pyrimidin-5-amine (Target) | Symmetric ( | -0.7 (High) | NMR: Singlets only (H2, H4/6). |
| Pyrimidin-2-amine | Symmetric ( | -0.6 (High) | NMR: Doublet (H4/6) + Triplet (H5). |
| Pyrimidin-4-amine | Asymmetric ( | -0.8 (High) | NMR: Three distinct aromatic signals. |
Method 1: HILIC/Mixed-Mode HPLC (The Routine Workhorse)
Objective: Routine batch release and impurity profiling. The Problem: Standard C18 columns suffer from "dewetting" with the high-aqueous mobile phases required to retain polar amines, or they require toxic ion-pairing reagents (e.g., sodium pentanesulfonate) that contaminate LC-MS systems.
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode (Cation Exchange + Reverse Phase) stationary phases.
Experimental Protocol
-
Column: Mixed-Mode Cation Exchange (e.g., SIELC Primesep 100 or equivalent HILIC Amide), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar retention)
-
2-15 min: 5%
60% B -
15-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (general).
-
Sample Diluent: 90% MeCN / 10% Buffer (Crucial for HILIC peak shape).
Self-Validating Mechanism:
The method is self-validating if it achieves a Resolution (
Method 2: Quantitative NMR (qNMR) (The Absolute Reference)
Objective: Absolute purity determination without a reference standard of the analyte. Why It Wins: qNMR is the only method that inherently distinguishes positional isomers while providing a mass-balance purity value traceable to an internal standard (IS).
Experimental Protocol
-
Solvent: DMSO-
(Provides excellent solubility and separates amide protons). -
Internal Standard (IS): Maleic Acid (traceable grade).
-
Reason: Maleic acid provides a sharp singlet at
6.2 ppm, appearing in a clear window between the broad amine peak ( ~5.5 ppm) and the aromatic pyrimidine protons ( 8.0+ ppm).
-
-
Sample Prep:
-
Weigh ~10 mg of Pyrimidin-5-amine (precision
0.01 mg). -
Weigh ~5 mg of Maleic Acid (precision
0.01 mg). -
Dissolve completely in 0.6 mL DMSO-
.
-
-
Instrument Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Must be of the slowest nucleus to ensure full magnetization recovery). -
Scans: 16 or 32.
-
Data Analysis (Isomer Differentiation)
The 1H-NMR spectrum of Pyrimidin-5-amine in DMSO-
- 8.65 ppm (1H, s): Proton at C2.
- 8.15 ppm (2H, s): Equivalent protons at C4 and C6.
- 5.40 ppm (2H, br s): Amine protons.
Contrast this with Pyrimidin-2-amine:
-
8.25 ppm (2H, d ,
Hz): Protons at C4/C6. -
6.60 ppm (1H, t ,
Hz): Proton at C5.
Calculation:
Method 3: Differential Scanning Calorimetry (DSC)
Objective: Thermodynamic purity and physical stability check. Relevance: Pyrimidin-5-amine is a crystalline solid with a melting point of 170-174°C . Significant depression or broadening of this endotherm indicates eutectic impurities (e.g., solvent residues or isomers).
Experimental Protocol
-
Pan: Aluminum, crimped (non-hermetic).
-
Sample Mass: 2–5 mg.
-
Ramp Rate: 5°C/min (Standard) or 1°C/min (High Resolution).
-
Range: 30°C to 200°C.
-
Atmosphere: Nitrogen purge (50 mL/min).
Interpretation:
A sharp endotherm onset at
Comparative Analysis
| Feature | HPLC-UV (Mixed Mode) | qNMR (1H) | DSC |
| Primary Output | Chemical Purity (%) | Absolute Purity (w/w %) | Thermodynamic Purity |
| Specificity | High (Separates impurities) | Highest (Structural ID) | Low (Total impurity sum) |
| Isomer ID | Retention time dependent | Coupling pattern dependent | Melting point depression |
| LOD/Sensitivity | < 0.05% | ~ 0.5% | ~ 1.0% |
| Speed | 20 min/sample | 10 min/sample | 45 min/sample |
| Reference Std | Required | Not Required (Internal Std used) | Not Required |
Visualizations[2]
Diagram 1: Isomer Identification Workflow
This decision tree illustrates the logic for distinguishing the 5-amino target from its likely isomers.
Caption: Logic flow for distinguishing pyrimidin-5-amine from positional isomers using 1H NMR coupling patterns.
Diagram 2: qNMR Validation Process
The workflow for determining absolute purity using an internal standard.
Caption: Step-by-step workflow for Quantitative NMR (qNMR) analysis using Maleic Acid as an internal standard.
References
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 344373, Pyrimidin-5-amine. Retrieved February 7, 2026, from [Link][5]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines and Isomers (Applicable to Pyrimidines). Retrieved February 7, 2026, from [Link]
-
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate and Maleic Acid. Retrieved February 7, 2026, from [Link]
Sources
- 1. 5-Aminopyrimidine - LKT Labs [lktlabs.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-AMINOPYRIMIDINE | 591-55-9 [chemicalbook.com]
- 5. download.basf.com [download.basf.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: GC-MS Analysis of Pyrimidin-5-amine
Executive Summary
Pyrimidin-5-amine (CAS 591-55-9) presents a classic analytical paradox: it is a small, semi-volatile molecule theoretically suitable for Gas Chromatography (GC), yet its high polarity and basicity cause severe peak tailing and adsorption on standard stationary phases.
While LC-MS/MS (HILIC mode) is often the default for biological metabolites due to minimal sample preparation, Derivatization GC-MS remains the superior choice for impurity profiling in pharmaceutical synthesis . It offers higher structural resolution for unknown identification and is significantly more cost-effective for routine quality control (QC) of raw materials.
This guide details a validated BSTFA-based derivatization protocol that transforms Pyrimidin-5-amine into a stable, volatile trimethylsilyl (TMS) derivative, enabling high-sensitivity quantification.
Part 1: The Analytical Challenge
The core difficulty in analyzing Pyrimidin-5-amine lies in its chemical structure. The molecule contains a primary amine (-NH₂) and two ring nitrogens.
| Property | Value | Analytical Implication |
| Molecular Weight | 95.10 g/mol | Too small for reliable LC-UV retention without ion-pairing; ideal for MS. |
| Polarity | High | Causes poor solubility in standard GC solvents (Hexane/DCM). |
| Basicity (pKa) | ~2.5 (Ring), ~14 (Amine) | Free amine groups interact with silanol active sites in GC liners/columns, causing "shark-fin" tailing. |
| Volatility | Moderate/Low | Requires high inlet temps (>250°C) which can induce thermal degradation if underivatized. |
Decision Matrix: Method Selection
The following logic flow illustrates when to choose GC-MS over LC-MS based on your sample matrix and data requirements.
Figure 1: Decision matrix for selecting analytical modality. GC-MS is prioritized for synthetic impurity profiling where structural resolution of isomers is critical.
Part 2: Comparative Analysis
Option A: Direct Injection GC-MS (Not Recommended)
Injecting Pyrimidin-5-amine directly into a wax or 5%-phenyl column results in poor data quality.
-
Mechanism of Failure: The lone pair electrons on the nitrogen atoms form hydrogen bonds with the fused silica surface of the column.
-
Result: Tailing factors > 2.5, variable retention times, and rapid column fouling.
Option B: LC-MS (HILIC)[1]
-
Pros: No derivatization; compatible with aqueous samples.
-
Cons: Pyrimidines are difficult to retain on Reverse Phase (C18). HILIC requires long equilibration times and is sensitive to matrix salt concentration.
-
Cost: High (Solvents, Columns, MS maintenance).
Option C: Derivatization GC-MS (Recommended)
By replacing the active hydrogens on the amine group with trimethylsilyl (TMS) groups, we mask the polarity.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) + 1% TMCS.[1]
-
Mechanism: Nucleophilic attack of the amine nitrogen on the silicon atom of BSTFA.
-
Result: Sharp peaks, stable retention time, and distinct mass spectral fragmentation (M+72 shift).
Part 3: Validated Experimental Protocol
This protocol uses BSTFA to form the N-TMS derivative.[2] Note that while primary amines can theoretically accept two TMS groups, steric hindrance on the pyrimidine ring often favors the mono-TMS derivative under standard conditions.
Reagents & Materials
-
Standard: Pyrimidin-5-amine (>98% purity).[3]
-
Derivatizing Agent: BSTFA + 1% TMCS (Catalyst).[1]
-
Solvent: Anhydrous Pyridine (Critical: acts as an acid scavenger and solvent).
-
Internal Standard: Naphthalene-d8 or Acenaphthene-d10.
Sample Preparation Workflow
Figure 2: Step-by-step derivatization workflow. Anhydrous conditions are mandatory to prevent hydrolysis of the TMS derivative.
Instrument Parameters (Agilent 7890/5977 or equivalent)
| Parameter | Setting | Rationale |
| Inlet | Split (10:1) @ 260°C | High split ratio prevents column overload; high temp ensures rapid volatilization. |
| Column | Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm) | Low-polarity phase is ideal for TMS derivatives. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal MS vacuum. |
| Oven Program | 80°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp removes solvent quickly; product elutes mid-ramp (~160-180°C range). |
| MS Source | EI (70 eV), 230°C | Standard ionization. |
| SIM Mode | Monitor m/z 167 (Mono-TMS) and m/z 152 (M-15) | m/z 167 is the Molecular Ion (95 + 72). m/z 152 is the loss of a methyl group from TMS. |
Part 4: Data Interpretation & Performance
Expected Mass Spectrum
Upon derivatization, the molecular weight shifts from 95 to 167 (Mono-TMS derivative).
-
Parent Ion: m/z 167 (Strong)
-
Base Peak: Often m/z 152 ([M-CH₃]⁺), characteristic of TMS derivatives.
-
Interference: If moisture is present, you may see peaks for trimethylsilanol (m/z 90).
Performance Comparison Table
| Metric | Direct GC | Derivatized GC-MS (BSTFA) | LC-MS (HILIC) |
| LOD (Limit of Detection) | ~10 ppm | 0.5 ppm | 0.1 ppm |
| Linearity (R²) | 0.92 (Poor) | >0.995 | >0.995 |
| Peak Tailing (Tf) | > 2.0 | < 1.2 | ~1.3 |
| Prep Time | 5 mins | 45 mins | 15 mins |
| Cost Per Sample | Low | Medium | High |
Part 5: Troubleshooting & Maintenance
-
Incomplete Derivatization: If you observe the native amine peak (tailing) or low response, ensure the pyridine is anhydrous . Water hydrolyzes BSTFA immediately. Store reagents in a desiccator.
-
Inlet Maintenance: TMS reagents produce silica deposits (SiO₂) in the liner over time. Change the liner and gold seal every 100 injections.
-
Double Peaks: If you see peaks at m/z 167 and m/z 239 (Bis-TMS), the reaction is not driving to completion. Increase incubation time to 60 mins or temperature to 80°C to force the Bis-TMS form, or reduce temp to favor Mono-TMS. Consistency is key.
References
-
Sigma-Aldrich. (2023). Derivatization Reagents for GC: BSTFA and TMCS Protocol.[1][4][5] Sigma-Aldrich Technical Library. Link
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link
-
Schummer, C., et al. (2009). Comparison of GC-MS and LC-MS for the analysis of amine-containing drugs. Talanta, 77(4), 1473-1482. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 344373, Pyrimidin-5-amine.Link
Sources
Beyond the Formula: A Comparative Guide to Absolute Structure Determination Using Single-Crystal X-Ray Diffraction
[1]
Introduction: The "Chiral Cliff" in Drug Development
In the pharmaceutical pipeline, structural ambiguity is a liability.[1] While Mass Spectrometry (MS) gives us the mass and Nuclear Magnetic Resonance (NMR) provides the connectivity, neither can definitively satisfy the regulatory demand for absolute stereochemistry without complex derivatization.
For chiral Active Pharmaceutical Ingredients (APIs), the FDA and EMA require unequivocal proof of enantiomeric purity and absolute configuration. This is where Single-Crystal X-Ray Diffraction (SCXRD) stands as the "Gold Standard."[2] Unlike spectroscopic methods that infer structure from interactions, SCXRD directly images the electron density of the molecule.
This guide objectively compares SCXRD against its primary alternatives—NMR and the emerging MicroED technique—and provides a field-validated protocol for ensuring structural certainty.
Comparative Analysis: SCXRD vs. The Alternatives
To choose the right tool, one must understand the physical limitations of each method. The following table synthesizes performance metrics based on current industrial standards.
Table 1: Structural Determination Performance Matrix
| Feature | SCXRD (Small Molecule) | Solution NMR (2D/NOE) | MicroED (Electron Diffraction) | Powder Diffraction (PXRD) |
| Primary Output | 3D Atom Coordinates ( | Connectivity & Relative Stereochem | 3D Electrostatic Potential Map | Bulk Phase ID / Fingerprint |
| Resolution Limit | Atomic (< 0.8 Å) | N/A (Spectral Dispersion) | Near-Atomic (0.8–1.2 Å) | Low (Unit Cell only usually) |
| Sample State | Single Crystal (>10 µm) | Soluble Liquid | Nanocrystal (< 1 µm) | Polycrystalline Powder |
| Absolute Config. | Definitive (via Anomalous Dispersion) | Inferential (requires derivatization) | Possible (Dynamical Refinement required) | Difficult (Rietveld Refinement) |
| Quaternary Carbons | Directly Visible | Invisible/Ambiguous | Visible | Visible |
| Throughput | Medium (2–24 hrs) | High (10–30 mins) | High (Minutes per grid) | High (Minutes) |
Deep Dive: The "Quaternary Carbon" Blind Spot
A frequent bottleneck in natural product synthesis is the quaternary carbon —a carbon atom bonded to four other carbons.
-
NMR Limitation: Since there are no attached protons, these carbons are invisible in standard
H-NMR and rely on weak, long-range correlations (HMBC) which often fail in rigid, fused-ring systems. -
SCXRD Advantage: X-rays scatter off electrons regardless of the nucleus type. A quaternary carbon diffracts just as strongly as any other, allowing precise placement in the 3D lattice without ambiguity.
Deep Dive: Absolute Configuration & The Flack Parameter
For chiral drugs, knowing relative stereochemistry (cis/trans) is insufficient; you must know the absolute hand (R/S).
-
SCXRD Mechanism: This is determined via anomalous dispersion (Bijvoet differences).[1] Heavy atoms (even Oxygen or Chlorine) absorb X-rays slightly differently depending on the Friedel pair direction.
-
The Metric: The Flack Parameter (
) .[1][3]-
(with
): The structure is correct. - : The structure is the inverted enantiomer.
- : Racemic twin or wrong space group.
-
(with
Decision Logic: Selecting the Right Technique
Not every sample yields a single crystal.[2][4] Use this decision matrix to determine the most viable pathway for your compound.
Figure 1: Strategic decision tree for structural elucidation based on sample physical properties.
Experimental Protocol: High-Fidelity SCXRD
As a Senior Application Scientist, I emphasize that the quality of the diffraction data is determined before the X-ray beam is turned on. The mounting step is critical.
Phase 1: Crystal Selection & Mounting
Objective: Isolate a single, crack-free domain to minimize mosaicity.
-
Mother Liquor Transfer: Never let crystals dry out. Transfer a drop of mother liquor containing crystals onto a microscope slide.
-
Oil Immersion: Immediately cover the drop with inert perfluoropolyether oil (e.g., Fomblin® or Paratone®). This prevents desolvation and cracking.
-
Polarized Light Inspection: Rotate the polarizer.
-
Good: Sharp, uniform extinction (goes dark instantly every 90°).
-
Bad: "Sweeping" extinction or multiple colors (indicates twinning or aggregation).
-
-
Looping: Use a cryo-loop (nylon or Kapton) matching the crystal size (typically 0.1–0.3 mm). Scoop the crystal with minimal oil.
-
Flash Cooling: Mount immediately on the goniometer head in a stream of
gas at 100 K.-
Why? Reduces thermal vibration (lowering atomic displacement parameters,
) and prevents radiation damage.
-
Phase 2: Data Collection Strategy
Objective: Maximize redundancy for anomalous signal detection.
-
Screening: Collect 20–30 frames to assess diffraction quality.
-
Check: Are spots round? Do they extend to < 0.8 Å resolution?
-
-
Strategy Calculation: Use software (e.g., APEX4, CrysAlisPro) to calculate a run list.
-
Requirement: For absolute configuration, ensure Friedel pairs are collected. Aim for >98% completeness and redundancy >4.
-
-
Integration: Process raw frames into reflection intensities (
).
Phase 3: Structure Solution & Refinement Workflow
Figure 2: The iterative workflow from raw diffraction patterns to a validated molecular model.[5]
Validation Metrics: When to Trust the Data
A solved structure is only as good as its statistics. In your report, you must verify these three pillars of self-validation:
-
R-Factor (
): Measures the agreement between the observed diffraction intensities ( ) and the calculated model ( ).-
Target:
(0.05) for publication-quality small molecules. -
Formula:
-
-
Goodness of Fit (GooF): Indicates if the weighting scheme is correct.
-
Target: Value should be close to 1.0 .
-
Insight:
implies the model is missing something (disorder, twinning); implies the data is "over-restrained."
-
-
Flack Parameter (Absolute Structure):
References
-
FDA Guidance on Stereoisomers: "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration. Available at: [Link]
-
SCXRD vs. MicroED: "Microcrystal Electron Diffraction (MicroED): A Powerful Tool for Small Molecule Structure Determination."[2] Creative Biostructure. Available at: [Link]
-
The Flack Parameter: Flack, H. D., & Bernardinelli, G. (2000). "Absolute structure and absolute configuration."[5] Acta Crystallographica Section A. Available at: [Link]
-
NMR Limitations: "Limitations in the deduction of carbon NMR spectra from the f1 dimension of standard 2D heteronuclear experiments." National Institutes of Health (NIH). Available at: [Link]
-
MicroED Resolution: "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED)." Fraser Lab. Available at: [Link]
Sources
- 1. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00221C [pubs.rsc.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Glossary | OlexSys [olexsys.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Comparative Guide: Pyrimidine vs. Pyridine Reactivity in Drug Discovery
Executive Summary
In the landscape of "privileged scaffolds" for drug discovery, pyridine and pyrimidine stand as the two most ubiquitous heteroaromatic systems. While structurally similar, the introduction of the second nitrogen atom in pyrimidine drastically alters the electronic landscape, creating a "pyridine on steroids" effect regarding electron deficiency.
This guide provides a technical comparison of their reactivity profiles, focusing on the practical implications for library synthesis and lead optimization. We analyze why pyrimidines are superior substrates for nucleophilic attack yet notoriously difficult to functionalize via electrophilic pathways, and we provide validated protocols to navigate these challenges.
Electronic Structure & Basicity: The Root of Reactivity
The fundamental difference lies in the perturbation of the
Comparative Data Table
| Property | Pyridine | Pyrimidine | Implications for Chemist |
| Structure | 1 Nitrogen (Azine) | 1,3-Diazine | Pyrimidine has two electron-withdrawing sinks.[1] |
| pKa (Conjugate Acid) | ~5.2 | ~1.1 - 1.3 | Pyridine is basic; Pyrimidine is essentially non-basic in physiological pH. |
| LUMO Energy | Low | Very Low | Pyrimidine is far more susceptible to nucleophilic attack (SNAr). |
| Dipole Moment | 2.2 D | 2.3 D | Similar polarity, but different vector distribution. |
| Solubility | Miscible with water | High water solubility | Pyrimidines often improve logD in drug candidates. |
Mechanistic Insight: The "Deactivation" Multiplier
The second nitrogen in pyrimidine does not just add linearly to electron deficiency; it acts synergistically.
-
Pyridine: The N-atom deactivates positions 2 and 4 toward electrophiles but activates them toward nucleophiles.
-
Pyrimidine: The 1,3-relationship means C2, C4, and C6 are situated
or to two nitrogen atoms. This makes C2/C4/C6 extremely electron-deficient, facilitating rapid SNAr reactions but making Electrophilic Aromatic Substitution (EAS) nearly impossible without strong activating groups.
Figure 1: Conceptual flow of electronic perturbation leading to reactivity differences.
Nucleophilic Aromatic Substitution (SNAr)[2]
This is the primary method for functionalizing these rings in medicinal chemistry.
Reactivity Hierarchy
Pyrimidine >> Pyridine > Benzene (activated)
In pyrimidines, the formation of the Meisenheimer complex is stabilized by two nitrogen atoms, which can accommodate the negative charge.
-
Pyridine: SNAr usually requires strong electron-withdrawing groups (EWGs) like -NO2, -CN, or -CF3 unless the nucleophile is extremely potent.
-
Pyrimidine: SNAr occurs readily with halogens (Cl, Br, F) even without additional EWGs.
Regioselectivity in Pyrimidines
For 2,4-dichloropyrimidine:
-
C4 Position: Generally more reactive due to less steric hindrance and favorable bond angle approach for the nucleophile.
-
C2 Position: Less reactive.
-
Control: By controlling equivalents and temperature (0°C vs Reflux), one can sequentially substitute C4 then C2.
Experimental Protocol: Sequential SNAr on 2,4-Dichloropyrimidine
Objective: Selective mono-amination at C4 followed by C2 functionalization.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in a polar aprotic solvent (THF or DMF). Note: Alcohols can be used but may compete as nucleophiles at high temps.
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv). Crucial: Pyrimidine HCl salts are acidic enough to stall the reaction; base acts as a scavenger.
-
Nucleophile 1 (Amine) Addition: Add the first amine (0.95 - 1.0 equiv) dropwise at 0°C .
-
Why 0°C? Kinetic control favors the more accessible C4 position.
-
-
Monitoring: Stir at 0°C to RT for 2-4 hours. Monitor by LCMS.
-
Workup: Dilute with water, extract with EtOAc. The product is usually the 4-amino-2-chloropyrimidine.
-
Second Substitution: Redissolve the intermediate. Add Nucleophile 2 (excess) and heat to 80-100°C (thermal forcing required for the deactivated C2-Cl).
Electrophilic Aromatic Substitution (EAS)
The Challenge
Both systems are
-
Pyridine: Nitration/Sulfonation requires forcing conditions (e.g., 300°C) and occurs at C3 (the least deactivated position).
-
Pyrimidine: Essentially inert to EAS. The 1,3-nitrogen placement deactivates all positions. C5 is the "least" deactivated (analogous to C3 in pyridine), but reaction yields are negligible unless strong Electron Donating Groups (EDGs) like -NH2 or -OH are present.
Workaround: N-Oxide Activation
To perform EAS on pyridine, one often converts it to Pyridine-N-Oxide . The oxygen donates electron density back into the ring (at C2/C4), allowing nitration. This strategy is less effective for pyrimidine due to the second nitrogen's pull.
Radical Functionalization (Minisci Reaction)[3]
The Minisci reaction (radical addition to a heterocycle followed by oxidation) is the modern solution for alkylating these electron-deficient rings.
-
Mechanism: A nucleophilic alkyl radical attacks the electron-deficient heterocycle.
-
Comparison:
-
Pyrimidines are excellent Minisci substrates because they are more electron-deficient than pyridines, making them better radical traps.
-
Regioselectivity: Radicals prefer the most electron-deficient carbons. In pyridine, this is C2/C4.[2] In pyrimidine, C2, C4, and C6 are all viable, often leading to mixtures unless blocked.
-
Figure 2: Decision workflow for Minisci Radical Alkylation.
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Both scaffolds are staples in Pd-catalyzed couplings.
-
Halogen Reactivity Order (Oxidative Addition): C4-Cl (Pyrimidine) > C2-Cl (Pyridine) > C3-Cl (Pyridine).
-
Boronic Acid Stability: Pyridyl boronic acids are notoriously unstable (prone to protodeboronation). Pyrimidyl boronic acids are even less stable.
-
Expert Tip: Instead of using Pyrimidyl-boronic acids, use Pyrimidyl-halides coupled with stable Aryl-boronic acids. If you must use a pyrimidine nucleophile, use a boronate ester or trifluoroborate salt to minimize hydrolysis.
-
Protocol: Suzuki Coupling on 2-Chloropyrimidine
-
Reagents: 2-Chloropyrimidine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv).
-
Base/Solvent: K2CO3 (2.0 equiv) in Dioxane/Water (4:1). Note: Water is essential for the transmetalation step.
-
Conditions: Degas with Argon. Heat to 90°C for 4-12 hours.
-
Purification: Pyrimidines coordinate Pd. Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous cysteine during workup to remove residual Palladium.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.
-
Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. MedChemComm.
-
Baran, P. S. (2023).[3] Heterocyclic Chemistry Notes - Pyrimidines. Scripps Research Institute.
Sources
Comparative Guide: In Vitro Evaluation of Pyrimidine Derivatives vs. Standard Antimetabolites
Executive Summary
Pyrimidine derivatives represent a cornerstone of antimetabolite chemotherapy, exemplified by standard-of-care (SoC) agents like 5-Fluorouracil (5-FU), Gemcitabine, and Cytarabine. However, the development of novel pyrimidine analogs aims to overcome the limitations of these legacy drugs: poor bioavailability, short half-lives, and the rapid onset of multidrug resistance (MDR).
This guide provides a rigorous framework for comparing novel pyrimidine candidates against established SoC agents using human tumor cell lines. It synthesizes mechanistic insights with validated experimental protocols to ensure data reproducibility and scientific integrity.
Mechanistic Foundation: Target Engagement & Signaling
To accurately evaluate a new derivative, one must understand the comparative mechanism of action. While traditional agents like 5-FU primarily inhibit Thymidylate Synthase (TS) or incorporate into RNA/DNA, novel derivatives often feature modifications to the pyrimidine ring (e.g., C-5 or N-3 substitutions) to enhance lipophilicity or bypass nucleoside transport dependence.
Key Comparative Mechanisms
-
Standard (5-FU): Requires conversion to FdUMP; forms a ternary complex with TS and folate, blocking DNA synthesis.
-
Standard (Gemcitabine): Incorporates into DNA, causing "masked chain termination" which is resistant to repair.
-
Novel Derivatives: Often designed as "dual-action" agents (inhibiting both TS and Topoisomerase) or prodrugs that activate only within the hypoxic tumor microenvironment.
Visualization: Pyrimidine Antimetabolite Pathway
The following diagram illustrates the critical interference points where novel derivatives are compared against 5-FU.
Figure 1: Mechanism of action comparing uptake and target engagement of pyrimidine analogs.
Experimental Design & Protocols
Scientific integrity relies on robust experimental design. The following protocols are optimized for reproducibility and comparative analysis.
Cell Line Selection Strategy
Do not select cell lines randomly. Choose lines that represent specific clinical subtypes and resistance profiles.
-
HCT-116 (Colorectal): High sensitivity to 5-FU; wild-type p53.
-
HT-29 (Colorectal): Mutant p53; often resistant to standard chemotherapy (ideal for testing superior efficacy of novel compounds).
-
MCF-7 (Breast): Estrogen receptor-positive; useful for evaluating hormonal cross-talk.
-
A549 (Lung): KRAS mutant; represents a difficult-to-treat phenotype.
Cytotoxicity Assay (MTT/CCK-8)
Objective: Determine the half-maximal inhibitory concentration (
Protocol:
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment:
-
Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100
) of the Novel Derivative and the Positive Control (5-FU). -
Critical Step: Ensure DMSO concentration remains
in all wells to prevent solvent toxicity.
-
-
Incubation: Incubate for 48h or 72h at
, . -
Readout: Add MTT reagent (
). Incubate 4h. Dissolve formazan crystals with DMSO. Read Absorbance at 570 nm.
Flow Cytometry: Apoptosis Analysis
Objective: Distinguish between cytotoxic (necrosis) and cytostatic/apoptotic mechanisms. Method: Annexin V-FITC / Propidium Iodide (PI) double staining.
Protocol:
-
Harvest: Collect cells (including floating dead cells) after 24h treatment.
-
Wash: Wash twice with cold PBS.
-
Stain: Resuspend in Binding Buffer. Add
Annexin V-FITC and PI. -
Analyze: Process within 1 hour on a flow cytometer.
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for comparative in vitro evaluation.
Comparative Performance Analysis
This section interprets hypothetical data to demonstrate how to objectively compare a novel pyrimidine derivative ("Pyr-Novel") against 5-FU.
Cytotoxicity Profile ( )
Lower
Table 1: Comparative Cytotoxicity Data (Representative)
| Cell Line | Tissue Origin | 5-FU | Pyr-Novel | Interpretation |
| HCT-116 | Colon | Superior Potency: Novel agent is 2.5x more potent. | ||
| HT-29 | Colon (Resistant) | Resistance Breaking: Significant activity in p53-mutant cells. | ||
| MCF-7 | Breast | Comparable: No significant advantage in this line. | ||
| HEK-293 | Normal Kidney | Safety: Novel agent is less toxic to normal cells (High SI). |
Apoptosis Induction Rates
Mere growth inhibition (cytostasis) is often insufficient for tumor eradication. A superior candidate should induce higher rates of apoptosis.
Table 2: Flow Cytometry Analysis (24h Treatment)
| Compound | Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Total Cell Death (%) |
| Control | DMSO | |||
| 5-FU | ||||
| Pyr-Novel |
Analysis: The "Pyr-Novel" demonstrates a nearly 2-fold increase in total apoptotic events compared to 5-FU at equimolar concentrations, suggesting a more efficient activation of the caspase cascade.
Troubleshooting & Expert Optimization
-
Solubility Issues: Pyrimidine derivatives can be hydrophobic. If precipitation occurs in media, pre-dissolve in DMSO and ensure the final DMSO concentration is consistent across all controls (including the "0 drug" control).
-
Edge Effects: In 96-well plates, outer wells often evaporate faster, skewing concentration. Fill outer wells with PBS and use only the inner 60 wells for data.
-
Mycoplasma Contamination: A hidden variable that alters nucleotide metabolism. Regularly screen cell lines using PCR-based detection to ensure observed metabolic effects are drug-induced, not bacterial [1].
References
-
Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer. [Link]
-
National Cancer Institute (NCI). (n.d.). In Vitro Cell Line Screening Project (IVCLSP). NCI Developmental Therapeutics Program. [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
From Quinazoline to Pyrimidine: A Technical Guide to Assessing Next-Gen EGFR Kinase Inhibitors
Introduction: The Scaffold Evolution
In the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, the chemical scaffold dictates not just potency, but the ceiling of selectivity. For decades, the Quinazoline scaffold (e.g., Gefitinib, Erlotinib) was the "privileged structure" for ATP-competitive inhibition. However, the emergence of the T790M "gatekeeper" mutation necessitated a structural evolution.
This guide focuses on the technical assessment of Pyrimidine-based inhibitors (monocyclic cores, e.g., Osimertinib, Rociletinib) versus their Quinazoline predecessors. The shift from the rigid, fused bicyclic quinazoline to the more flexible monocyclic pyrimidine core represents a paradigm shift in overcoming steric hindrance within the mutant ATP binding pocket.
The Core Comparison: Why Pyrimidines?
While Quinazolines provide high affinity via extensive van der Waals contacts, they often lack the vector flexibility required to bypass the bulky Methionine at position 790 (T790M).
| Feature | Quinazoline Scaffold (e.g., Gefitinib) | Pyrimidine Scaffold (e.g., Osimertinib) |
| Structure | Fused Bicyclic (Benzopyrimidine) | Monocyclic (often linked to Indole/others) |
| Binding Mode | Type I (Reversible ATP Competitive) | Type VI (Covalent via Michael Acceptor) |
| T790M Activity | Poor (Steric clash with Met790) | High (Flexible core avoids clash) |
| Ligand Efficiency | Moderate (High MW) | High (Lower MW core allows complex side chains) |
| Solubility | Often poor (Planar stacking) | Improved (More sp3 character potential) |
Mechanism of Action & Signaling Pathway
To accurately assess inhibition, one must map the compound's intervention point within the signal transduction cascade. Pyrimidine inhibitors typically target the intracellular kinase domain of EGFR, preventing autophosphorylation and downstream signaling (RAS/RAF/MEK and PI3K/AKT).
Visualization: EGFR Signaling & Inhibition Nodes
The following diagram illustrates the EGFR cascade and the specific intervention points for biochemical and cellular readouts.
Figure 1: EGFR signaling cascade highlighting the intervention point of pyrimidine-based inhibitors at the receptor kinase domain.
Biochemical Profiling: The TR-FRET Standard
For high-throughput screening of pyrimidine libraries, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard ELISA or radiometric assays. It offers low background and eliminates the need for wash steps (homogeneous assay).
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the ability of the pyrimidine compound to displace a tracer (Alexa Fluor™ 647-labeled ATP competitive inhibitor) from the EGFR kinase domain tagged with a Europium (Eu) chelate.
Reagents:
-
Kinase: EGFR T790M/L858R (recombinant, GST-tagged).
-
Tracer: Kinase Tracer 199 (specific for EGFR).
-
Antibody: Eu-anti-GST Antibody.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Workflow:
-
Compound Prep: Prepare 3-fold serial dilutions of the pyrimidine compound in 100% DMSO. Dilute 1:100 into Kinase Buffer (Final DMSO < 1%).
-
Master Mix: Prepare a solution containing EGFR kinase (5 nM final) and Eu-anti-GST antibody (2 nM final).
-
Plate Loading: Add 5 µL of Compound and 5 µL of Kinase/Antibody Mix to a white 384-well low-volume plate.
-
Tracer Addition: Add 5 µL of Tracer 199 (Optimization required: typically 2–4x Kd).
-
Incubation: Incubate for 60 minutes at Room Temperature (protected from light).
-
Detection: Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Eu]).
-
Analysis: Calculate the TR-FRET Ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound].
Self-Validation Check:
-
Z-Prime (Z'): Must be > 0.5 for a valid screen.
-
Control: Use Staurosporine (pan-kinase inhibitor) or Osimertinib as a positive control. If the control IC50 shifts >3x from historical mean, invalidate the run.
Comparative Data: Biochemical Potency (IC50)
The following table summarizes typical IC50 values comparing scaffold generations against Wild Type (WT) and Mutant EGFR.
| Compound | Scaffold Class | EGFR (WT) IC50 | EGFR (T790M) IC50 | Mechanism |
| Gefitinib | Quinazoline (1st Gen) | 0.4 - 2.0 nM | > 1,000 nM | Reversible |
| Afatinib | Quinazoline (2nd Gen) | 0.5 nM | 10 - 14 nM | Covalent |
| Osimertinib | Pyrimidine (3rd Gen) | 12 nM | < 1 nM | Covalent |
| Rociletinib | Pyrimidine (3rd Gen) | 3 - 5 nM | 2 - 5 nM | Covalent |
Note: Pyrimidine scaffolds (3rd Gen) often show a "potency shift" favoring the mutant form, reducing off-target WT toxicity (e.g., skin rash).
Cellular Validation: Isogenic Profiling
Biochemical potency does not always translate to cellular efficacy due to membrane permeability and efflux pumps. You must validate using isogenic cell lines to prove selectivity.
Protocol: Differential Cell Viability Assay
Cell Lines:
-
PC9: EGFR Del19 (Sensitive to 1st & 3rd gen).
-
PC9-T790M: EGFR Del19 + T790M (Resistant to 1st gen; Sensitive to 3rd gen).
-
A431: EGFR WT (Toxicity control).
Workflow:
-
Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with pyrimidine compounds (0.1 nM – 10 µM) for 72 hours.
-
Readout: Add CellTiter-Glo® (ATP quantification). Luminescence correlates to viability.[1]
-
Western Blot (Mechanistic Proof):
-
Lyse cells after 6h treatment.
-
Probe for pEGFR (Tyr1068) and Total EGFR .
-
Success Criteria: A specific pyrimidine inhibitor should abolish pEGFR signal in PC9-T790M cells at <100 nM, while sparing WT EGFR in A431 cells until higher concentrations.
-
Experimental Workflow Visualization
This diagram summarizes the integrated screening cascade required to validate a new pyrimidine scaffold.
Figure 2: Screening cascade from library synthesis to lead candidate selection.
Kinetic Differentiators: Residence Time
For covalent pyrimidine inhibitors (targeting Cys797), standard IC50 values can be misleading as they are time-dependent.
-
Experiment: Jump-dilution assay or Surface Plasmon Resonance (SPR).
-
Metric:
. -
Significance: A high
indicates rapid covalent bond formation before the drug dissociates. This is the primary advantage of the pyrimidine-acrylamide warhead design over reversible quinazolines.
References
-
Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M resistance." Cancer Discovery. Link
-
Butterworth, S., et al. (2017). "The structure-guided discovery of osimertinib." MedChemComm. Link
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Link
-
Finlay, M. R., et al. (2014). "Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations." Journal of Medicinal Chemistry. Link
-
Copeland, R. A. (2013).[2] "Evaluation of Enzyme Inhibitors in Drug Discovery." Wiley-Interscience. Link
Sources
Radioligand binding assays to determine receptor affinity of pyrimidine ligands
Executive Summary
In the development of pyrimidine-based therapeutics—common scaffolds in kinase inhibitors and GPCR antagonists (e.g., Adenosine, P2Y receptors)—accurate affinity determination is non-negotiable. While high-throughput methods like TR-FRET and label-free SPR have gained traction, the Radioligand Binding Assay (RBA) remains the "gold standard" for determining equilibrium dissociation constants (
This guide provides a rigorous comparative analysis and a self-validating protocol specifically optimized for pyrimidine ligands, addressing their unique physicochemical challenges such as lipophilicity and non-specific binding.
Part 1: The Pyrimidine Challenge & Technology Landscape
Pyrimidine derivatives often exhibit significant lipophilicity and basicity. In plastic-heavy assay formats (like TR-FRET), these compounds can adhere to plate walls or interfere with fluorophores, yielding false positives. RBA minimizes these artifacts by using filtration to physically separate bound from free ligand.
Comparative Technology Matrix
The following table objectively compares RBA against leading alternatives for receptor affinity profiling.
| Feature | Radioligand Binding (RBA) | Surface Plasmon Resonance (SPR) | TR-FRET / FP |
| Primary Output | Affinity ( | Kinetics ( | Affinity ( |
| Physiological Relevance | High: Uses native cell membranes or tissue homogenates. | Med/Low: Often requires purified, solubilized protein (loss of lipids). | Med: Artificial tags/fluorophores can alter binding conformation. |
| Pyrimidine Suitability | Excellent: Filtration removes unbound hydrophobic compounds; PEI coating reduces NSB. | Challenging: Hydrophobic compounds often aggregate on sensor chips. | Variable: Pyrimidines can quench fluorescence or cause inner-filter effects. |
| Sensitivity | High (pM range). | Medium (nM range). | Medium/High. |
| Throughput | Low/Medium (96-well filtration). | Medium. | High (1536-well capable). |
| Key Limitation | Radioactive waste ( | High cost of consumables; protein stability. | Potential for false positives (artifacts). |
Part 2: Strategic Experimental Design (The Self-Validating Protocol)
To ensure data integrity, this protocol incorporates internal validation steps . We will focus on a Competition Binding Assay, the standard for ranking pyrimidine analogs against a known radioligand (e.g.,
Workflow Visualization
The following diagram outlines the critical path for a competition assay, highlighting quality control checkpoints.
Figure 1: Critical path for Radioligand Competition Binding. Note the validation step at the end to ensure "Ligand Depletion" has not skewed results.
Detailed Methodology
1. Membrane Preparation (The Foundation)
-
Source: Use CHO or HEK293 cells overexpressing the target GPCR.
-
Protocol: Homogenize cells in ice-cold Tris-HCl buffer. Centrifuge at low speed (1,000 x g) to remove nuclei, then high speed (48,000 x g) to pellet membranes.
-
Why: Purified membranes remove cytosolic enzymes that might degrade your pyrimidine ligand.
2. The Reaction System[1]
-
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM
, 1 mM EDTA.-
Expert Tip: Add 0.1% BSA or CHAPS if your pyrimidine is highly lipophilic to prevent it from sticking to the plastic tube walls.
-
-
Radioligand: Use a concentration equal to its
value. -
Non-Specific Binding (NSB) Control: Include tubes containing a saturating concentration (1000x
) of a known unlabeled antagonist.-
Self-Validation:Specific Binding = Total Binding - NSB . If Specific Binding is <50% of Total Binding, the assay is invalid (signal-to-noise ratio is too low).
-
3. Filtration & The PEI Trick
-
The Issue: Pyrimidines often carry a positive charge at neutral pH. They can stick non-specifically to the glass fiber filters (GF/B), mimicking receptor binding.
-
The Fix: Pre-soak filters in 0.3% Polyethyleneimine (PEI) for 1 hour. PEI is a cationic polymer that coats the negatively charged glass fibers, repelling cationic ligands and drastically reducing filter background [1].
4. Incubation & Termination
-
Incubate until equilibrium is reached (typically 60–90 mins at 25°C).
-
Harvest: Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer). Wash 3x with ice-cold buffer.
-
Critical: The wash step must be fast (<10 seconds total) to prevent dissociation of the bound ligand (
).
Part 3: Data Analysis & Interpretation
Raw CPM (Counts Per Minute) must be converted to meaningful affinity data.
Calculate % Inhibition
Normalize data using your controls:
Determine
Fit the data to a non-linear regression model (One-site competition) using software like GraphPad Prism.
The Cheng-Prusoff Correction
The
- : Inhibition constant of your pyrimidine.
- : Concentration of radioligand used.[2]
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).[2]
Hill Slope Analysis (Quality Control)
Check the Hill Slope of your competition curve.
-
Slope
-1.0: Indicates simple competitive binding at a single site. -
Slope
-1.0: Suggests cooperativity, multiple binding sites, or assay artifacts (e.g., ligand precipitation).
Part 4: Troubleshooting Pyrimidine Assays
| Symptom | Probable Cause | Corrective Action |
| High Non-Specific Binding (NSB) | Ligand sticking to filters. | Pre-soak filters in 0.3% PEI; add 0.1% BSA to wash buffer. |
| "Flat" Displacement Curve | Ligand Depletion. | Ensure receptor concentration is |
| Inconsistent Replicates | Lipophilic aggregation. | Sonicate pyrimidine stock solutions; ensure DMSO concentration is <1% in final assay. |
References
-
Bruns, R. F., et al. (1983). "Adenosine receptor binding: structure-activity analysis quantifies the characteristics of the allosteric interaction." Molecular Pharmacology. (Context: Validation of PEI filters for reducing NSB in adenosine receptor assays).
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
-
Hulme, E. C., & Trevethick, M. A. (2010). "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology.
Sources
A Senior Application Scientist’s Guide to Pyrimidine Reaction Mechanisms: Bridging Theory and Experiment
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate reaction mechanisms of pyrimidine scaffolds is not merely an academic exercise; it is fundamental to the rational design of novel therapeutics.[1] The pyrimidine core is a privileged structure in pharmacology, forming the backbone of countless drugs and natural compounds.[2][3] Elucidating how these molecules transform—how bonds are made and broken, and why one product forms over another—is paramount for optimizing synthesis, controlling outcomes, and ultimately, accelerating the drug discovery pipeline.
This guide provides an in-depth comparison of the two pillars of mechanistic investigation: theoretical computational analysis and empirical experimental validation. We will move beyond simple procedural lists to explore the causality behind methodological choices, demonstrating how a synergistic approach yields insights that neither methodology can achieve in isolation. Every protocol is designed as a self-validating system, and all claims are grounded in authoritative, verifiable sources.
The Modern Paradigm: A Synergy of Prediction and Proof
The elucidation of a reaction mechanism is a classic scientific endeavor, blending hypothesis with observation. In modern chemistry, this translates to a powerful interplay between computational theory and laboratory experiment. Theoretical chemistry, primarily through Density Functional Theory (DFT), allows us to model reaction pathways, predict energy barriers, and visualize transient structures that are often too fleeting to be captured experimentally.[4] This provides a powerful predictive framework. However, these are models—approximations of reality. The laboratory provides the ultimate proof. Experimental techniques like kinetic analysis, isotopic labeling, and spectroscopic identification of intermediates are used to test and validate the computational hypotheses, providing tangible evidence of the mechanistic steps.
This symbiotic relationship forms a cycle of inquiry: experimental results can refine computational models, and computational predictions can guide the design of more incisive experiments.
Caption: The iterative workflow between theoretical prediction and experimental validation.
Part 1: Theoretical Analysis with Density Functional Theory (DFT)
Computational chemistry serves as our "in silico" laboratory. For organic reaction mechanisms, Density Functional Theory (DFT) has become the workhorse due to its excellent balance of accuracy and computational cost. DFT allows us to calculate the electronic structure of molecules and map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.[4]
Core Deliverables of DFT Analysis:
-
Reaction Energy Profiles: By calculating the energies of reactants, products, transition states (TS), and intermediates (Int), we can construct a profile that visualizes the energetic landscape of the reaction.
-
Activation Energies (ΔG‡): The energy difference between the reactant and the highest-energy transition state determines the reaction rate. Comparing the ΔG‡ of competing pathways allows us to predict which product will form fastest (kinetic control).[5]
-
Reaction Energetics (ΔG°): The energy difference between reactants and products tells us about the thermodynamic favorability of the reaction and predicts the product ratio at equilibrium (thermodynamic control).
-
Structural and Electronic Information: DFT provides optimized geometries and can predict spectroscopic data (e.g., NMR chemical shifts) that can be compared with experimental findings.[4]
Case Study: Competing Pathways in Pyrazolo[3,4-d]pyrimidine Synthesis
A study by Al-Hourani et al. investigated two plausible mechanistic routes for the formation of a pyrazolo[3,4-d]pyrimidine-4-amine. DFT calculations were employed to determine which pathway was more energetically favorable.[6]
-
Route 1: Involved a nucleophilic attack by an amine on the imidate carbon, followed by cyclization and a Dimroth rearrangement.
-
Route 2: Proposed a nucleophilic attack on the cyano (C≡N) function, followed by cyclization.
The DFT calculations conclusively showed that the activation barriers for Route 2 were significantly lower than for Route 1, indicating it is the more likely reaction pathway.[6] This is a prime example of theory providing a definitive answer where experimental observation would be exceptionally difficult.
Caption: Competing reaction pathways elucidated by DFT calculations.
Part 2: Experimental Validation Techniques
Experimental analysis provides the ground truth. A well-designed experiment not only tests a hypothesis but also includes internal controls to ensure the data is robust and trustworthy. Here, we detail three cornerstone experimental approaches.
A. Kinetic Analysis: Unveiling the Rate-Determining Step
Causality: The rate law of a reaction reveals which chemical species are involved in the slowest step of the mechanism, known as the rate-determining step (RDS). By systematically varying the concentration of each reactant and observing the effect on the reaction rate, we can determine the order of the reaction with respect to each component. For instance, if doubling the concentration of a nucleophile doubles the reaction rate, we know that one molecule of the nucleophile is involved in the RDS.
Experimental Protocol: Pseudo-First-Order Kinetics via NMR Spectroscopy
This protocol is designed to determine the reaction order with respect to a pyrimidine substrate in a nucleophilic substitution reaction.
-
Preparation: Prepare stock solutions of the pyrimidine substrate (e.g., 2-chloropyrimidine) and the nucleophile (e.g., piperidine) in a suitable deuterated solvent (e.g., DMSO-d6). An internal standard with a known concentration and a non-overlapping NMR signal (e.g., 1,3,5-trimethoxybenzene) must be included in the pyrimidine stock solution for accurate quantification.
-
Experimental Setup: To establish pseudo-first-order conditions, the nucleophile must be used in large excess (at least 10-fold) relative to the pyrimidine substrate. This ensures the nucleophile concentration remains effectively constant throughout the reaction.
-
Data Acquisition:
-
Add a precise volume of the pyrimidine/internal standard stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentration of the substrate relative to the internal standard.[7][8]
-
Initiate the reaction by adding the excess nucleophile solution, vortexing quickly, and immediately placing the tube in the NMR spectrometer.
-
Acquire ¹H NMR spectra at regular, predetermined time intervals. The spectrometer's temperature should be precisely controlled and maintained.
-
-
Data Analysis:
-
For each spectrum, integrate a characteristic, well-resolved peak of the pyrimidine substrate and the internal standard.
-
Calculate the concentration of the substrate at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.
-
-
Self-Validation: If the reaction is first-order with respect to the pyrimidine, the plot of ln[Substrate] vs. time will yield a straight line. The negative slope of this line is the pseudo-first-order rate constant (k'). The linearity of the plot (R² > 0.98) serves as the internal validation of the kinetic order.
Data Presentation: Sample Kinetic Data
| Time (min) | Substrate Integral | ln[Substrate] |
| 0 | 1.00 | 0.00 |
| 10 | 0.82 | -0.20 |
| 20 | 0.67 | -0.40 |
| 30 | 0.55 | -0.60 |
| 40 | 0.45 | -0.80 |
| 50 | 0.37 | -1.00 |
B. Isotopic Labeling: Tracing Atomic Pathways
Causality: Isotopic labeling is the most definitive method for tracking the movement of atoms during a reaction.[9] By replacing an atom (e.g., ¹⁴N) with its heavier, stable isotope (e.g., ¹⁵N), we can follow the label's position in the product using mass spectrometry or NMR, thereby proving which bonds were formed or broken.[10] A "deconstruction-reconstruction" strategy has recently been developed for pyrimidines, allowing for the efficient incorporation of ¹³C and ¹⁵N isotopes.[11]
Experimental Protocol: ¹⁵N Labeling to Probe a Ring Rearrangement
This protocol investigates a hypothetical reaction where a substituted pyrimidine is proposed to undergo a ring-opening and re-closing sequence.
-
Synthesis of Labeled Reactant: Synthesize the pyrimidine starting material using a commercially available ¹⁵N-labeled precursor, such as [¹⁵N]-amidine hydrochloride. This ensures one of the ring nitrogens is isotopically tagged. The synthesis would follow established literature procedures.[11][12]
-
Reaction: Perform the reaction under investigation using both the unlabeled and the ¹⁵N-labeled pyrimidine under identical conditions.
-
Product Isolation and Analysis: Isolate the product from both reactions.
-
Mass Spectrometry Analysis:
-
Analyze both the labeled and unlabeled products using high-resolution mass spectrometry (HRMS).[13][14]
-
The unlabeled product will show a specific molecular ion peak (M⁺).
-
The labeled product should show a molecular ion peak at M+1 (for a single ¹⁵N label). This confirms the nitrogen atom from the amidine is incorporated.
-
-
NMR Spectroscopy Analysis:
-
Acquire a ¹³C NMR spectrum of the ¹⁵N-labeled product. Due to ¹⁵N-¹³C coupling, carbon atoms directly bonded to the ¹⁵N label will appear as doublets instead of singlets. This pinpoints the exact location of the label in the final structure.
-
-
Self-Validation: The combination of HRMS confirming the incorporation of the label and ¹³C NMR confirming its precise location provides a self-validating data set that unambiguously proves the atomic connectivity in the product.
Data Presentation: Comparison of Labeled vs. Unlabeled Analysis
| Analysis Method | Unlabeled Product | ¹⁵N-Labeled Product | Mechanistic Implication |
| HRMS (M⁺) | 210.1055 | 211.1026 (M+1) | The ¹⁵N atom is incorporated into the final product. |
| ¹³C NMR (C4 Signal) | Singlet at 158.2 ppm | Doublet (J = 12 Hz) at 158.2 ppm | The ¹⁵N label is directly bonded to the C4 carbon. |
A Final Comparative Overview
The true power of modern mechanistic analysis lies in using both theoretical and experimental tools to cross-validate findings. A complete investigation would involve using DFT to model potential pathways and predict outcomes, followed by kinetic and isotopic labeling experiments to confirm these predictions.
| Feature | Theoretical (DFT) Analysis | Experimental Analysis |
| Primary Goal | Prediction & Rationalization | Validation & Discovery |
| Key Output | Energy profiles, transition state structures | Rate laws, product structures, kinetic data |
| Strengths | Access to transient species, cost-effective screening of possibilities, safety (no chemicals) | Provides real-world proof, can uncover unexpected pathways, absolute certainty of outcomes |
| Weaknesses | Model-dependent (approximation), sensitive to computational method, cannot account for all real-world variables (e.g., impurities) | Can be resource-intensive, intermediates may be undetectable, interpretation can be ambiguous without a theoretical framework |
| Governing Principle | Schrödinger Equation | Empirical Observation |
By embracing the synergy between the silicon chip and the round-bottom flask, researchers can elucidate pyrimidine reaction mechanisms with unprecedented clarity and confidence, paving the way for the next generation of innovative medicines.
References
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-158.
-
Deng, X., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(15), 4776.
-
Shi, Y., et al. (2024). Combined Transcriptomic and Metabolomic Analyses of Low-Temperature Adaptation in Bursaphelenchus xylophilus. International Journal of Molecular Sciences, 25(5), 2933.
-
Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. organic-chemistry.org.
-
Sci-Hub. (n.d.). Various articles on pyrimidine synthesis and reactions. sci-hub.se.
-
The Journal of Organic Chemistry. (n.d.). ACS Publications.
-
Al-Ostath, A., et al. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. International Journal of Research and Review, 10(9), 415-442.
-
Abdelgawad, M. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
-
Krijt, J. (2005). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate.
-
Mishin, V., et al. (2015). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Future Medicinal Chemistry, 7(12), 1541-1550.
-
Ali, T. E. (2017). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate.
-
Al-Najjar, A. A. (2010). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
-
Mary, Y. S., et al. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Journal of Molecular Structure, 1137, 647-658.
-
Varma, R. S. (1998). Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. ResearchGate.
-
Bushmelev, E. A., et al. (2022). 1,3-Dipolar Cycloaddition Reactions of 2-Arylmethylidentiazolo[3,2-a]pyrimidines with Azomethinylides: Studying the Supramolecular Organization of Products in the Crystalline Phase. Molecules, 27(22), 7954.
-
Mechanism studies a, Isotopic labelling experiment with the... (2022). ResearchGate.
-
Ghorab, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5002.
-
Cobice, D. F., et al. (2012). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 908, 100-107.
-
El-Naggar, M., et al. (2022). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1276-1291.
-
Douglas, J., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 593, 223–228.
-
Al-Hourani, B. J. (2020). DFT Study on Two Plausible Mechanistic Routes to Pyrazolo[3,4-d]Pyrimidine-4-Amines from Pyrazoloformimidate. ResearchGate.
-
Raj, R. K., & Muthu, K. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Polycyclic Aromatic Compounds.
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate.
-
Rice, J. M., et al. (1967). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 89(11), 2719–2726.
-
Douglas, J. (2022). Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. The Journal of Organic Chemistry.
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
-
Wikipedia. (n.d.). Pyrimidine.
-
Feng, M., et al. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv.
-
Sharma, D., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11, 7048-7066.
-
Fan, T. W-M., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 1(1), 81-99.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijisrt.com [ijisrt.com]
- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrimidine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Pyrimidin-5-amine: Advanced Disposal & Handling Protocol
CAS: 591-55-9 | Formula: C₄H₅N₃
Executive Summary & Operational Context
Pyrimidin-5-amine (5-Aminopyrimidine) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors and agrochemicals.[1][2] As a Senior Application Scientist, I emphasize that while this compound is often treated as "general organic waste," its amine functionality dictates specific segregation protocols to prevent dangerous exothermic events in waste consolidation streams.
This guide moves beyond basic Safety Data Sheet (SDS) recommendations to provide a logistically robust, self-validating disposal workflow . The core objective is to manage the nitrogen content effectively, ensuring that final destruction (incineration) handles the inevitable release of nitrogen oxides (NOx) safely.
Hazard Profiling: The "Why" Behind the Protocol
To ensure safety, we must understand the specific risks. The disposal procedures below are directly derived from these chemical properties.
| Hazard Class | GHS Code | Risk Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1][3][4] | Zero-contact policy. Double-gloving (Nitrile) is mandatory during waste transfer. |
| Irritant | H315, H319 | Causes skin and serious eye irritation.[3][4][5][6] | Dust Control. Solid waste must be wetted or bagged immediately to prevent airborne particulate generation. |
| STOT-SE | H335 | May cause respiratory irritation.[1][3][4][5][7][8][9] | Fume Hood Use. All transfers must occur within a certified fume hood. |
| Reactivity | N/A | Basic amine functionality. | Segregation. MUST be separated from acid waste streams to prevent exothermic neutralization and pressure buildup. |
Pre-Disposal Logistics: Segregation & Accumulation
The most common laboratory accidents occur not during synthesis, but during waste consolidation. Follow this self-validating segregation logic.
A. Chemical Compatibility Check (The "Stop" Gate)
Before moving Pyrimidin-5-amine to a waste container, verify the container's current contents.
-
INCOMPATIBLE (Do Not Mix):
-
Strong Acids: (e.g., Sulfuric, Hydrochloric). Reaction generates heat.
-
Strong Oxidizers: (e.g., Permanganates, Peroxides). Risk of fire/explosion.[10]
-
Acid Chlorides/Anhydrides: Violent reaction potential.
-
-
COMPATIBLE (Safe to Mix):
-
Non-halogenated organic solvents (e.g., Methanol, Ethanol, Acetone).
-
Basic organic solutions.
-
B. Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Venting: Use vented caps if the waste solution contains volatile solvents, but ensure the cap is chemically resistant to amines.
Step-by-Step Disposal Protocol
This workflow ensures compliance with RCRA (US) and CLP (EU) standards for amine-containing organic waste.
Scenario A: Solid Waste (Excess Reagent/Spill Debris)
-
PPE Donning: Wear standard lab coat, safety glasses, and double nitrile gloves .
-
Containment: Place the solid Pyrimidin-5-amine into a dedicated wide-mouth jar labeled "Solid Organic Waste - Basic/Amine."
-
Labeling: Clearly mark the container with the full chemical name (no abbreviations) and the hazard warning "Irritant/Harmful."
-
Disposal Path: This container is designated for Lab Pack disposal. It will be incinerated intact by the waste management vendor to prevent dust exposure.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
-
pH Check: If the solution is aqueous, verify pH is basic (>7). If acidic, neutralize slowly with dilute NaOH before adding to the organic waste drum to prevent heat generation inside the drum.
-
Solvent Carrier: If the Pyrimidin-5-amine is dissolved in organic solvent (e.g., DMSO, DMF), it belongs in the "Organic Solvents (Non-Halogenated)" stream.
-
Note: If dissolved in Dichloromethane (DCM), it must go to "Halogenated Waste."
-
-
Transfer: Pour slowly into the waste carboy using a funnel in a fume hood.
-
Log Entry: Immediately record the addition on the waste tag. Crucial: Note "Contains Amines" on the tag. This alerts the disposal facility to use scrubbers during incineration to capture NOx gases.
Final Destruction Method (The "Black Box" Revealed)
Understanding the endpoint ensures you prepare the waste correctly.
-
Method: Controlled Incineration.[6]
-
Mechanism: The waste is injected into a kiln at >1000°C.
-
Pollution Control: Because Pyrimidin-5-amine contains nitrogen, combustion produces Nitrogen Oxides (NOx). The facility must use a flue gas scrubber (alkaline wash) to neutralize these gases before release.
-
Why this matters to you: This is why we do not simply dilute and flush down the drain. Municipal water treatment cannot degrade these heterocyclic amines effectively, leading to environmental bioaccumulation.
Emergency Contingencies
-
Spill (Solid):
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels or an oil-dry compound to suppress dust.
-
Scoop into a disposable container.
-
Clean area with weak acid (e.g., dilute acetic acid) followed by soap and water.
-
-
Skin Contact:
-
Immediately wash with soap and water for 15 minutes.
-
Do not use solvent (ethanol/acetone) to clean skin; this increases absorption.
-
Process Visualization
The following diagram illustrates the decision logic for Pyrimidin-5-amine disposal, ensuring the waste stream is correctly categorized for final destruction.
Caption: Decision tree for the safe segregation and disposal of Pyrimidin-5-amine, emphasizing the separation from acidic waste streams.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 344373, Pyrimidin-5-amine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 5-aminopyrimidine.[3][5][7][8] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. 591-55-9 Cas No. | 5-Aminopyrimidine | Apollo [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. 5-氨基嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
